1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBKVJPKDAIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539697 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161972-09-4 | |
| Record name | 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: Technical Guide & Whitepaper
CAS Number: 13943-52-7 Common Synonyms: 2,2-Dimethyl-1,3-dioxolan-4-yl methyl ketone; Acetonide of 1-hydroxybutan-2-one (derivative); 4-Acetyl-2,2-dimethyl-1,3-dioxolane.
Part 1: Executive Summary
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone is a versatile chiral building block extensively utilized in the asymmetric synthesis of polyols, antifungals, and nucleoside analogs. Derived primarily from the chiral pool (e.g., D-mannitol or L-ascorbic acid via solketal), this compound serves as a "masked"
This guide details the physicochemical properties, validated synthetic routes, stereochemical reactivity profiles, and critical applications of this intermediate in modern drug discovery.
Part 2: Chemical Identity & Physical Properties[1][2][3]
The following data summarizes the core identifiers and physical constants for the compound. Researchers should note that the CAS 13943-52-7 often refers to the racemic or unspecified stereochemistry; specific enantiomers (R or S) carry distinct identifiers but share identical physical properties (excluding optical rotation).
| Property | Value |
| CAS Number | 13943-52-7 |
| Molecular Formula | C |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 65–67 °C at 13 mmHg (approx. 186 °C at 760 mmHg) |
| Density | ~1.026 g/mL at 25 °C |
| Refractive Index ( | 1.420 |
| Solubility | Soluble in alcohols, ether, THF, DCM; sparingly soluble in water.[1] |
| Flash Point | ~56 °C (Closed Cup) |
Part 3: Synthetic Routes & Production
The industrial and laboratory-scale synthesis of this compound typically begins with D-Mannitol or Solketal . The most robust pathway involves the oxidation of the corresponding secondary alcohol, which is generated via a Grignard reaction on glyceraldehyde acetonide.
Synthesis Workflow Diagram
The following diagram illustrates the standard synthetic pathway from D-Mannitol to the target ketone.
Caption: Step-wise synthesis from D-Mannitol. The final oxidation step converts the secondary alcohol to the target methyl ketone.
Detailed Protocol: Oxidation of the Intermediate Alcohol
While the Grignard addition to glyceraldehyde acetonide is standard, the subsequent oxidation requires care to avoid racemization of the
Protocol:
-
Reagents: Oxalyl chloride (1.5 eq), DMSO (3.0 eq), Triethylamine (5.0 eq), DCM (Solvent).
-
Procedure (Swern Oxidation):
-
Cool a solution of oxalyl chloride in dry DCM to -78 °C.
-
Add DMSO dropwise; stir for 15 minutes.
-
Add a solution of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (the secondary alcohol) in DCM dropwise, maintaining temperature below -70 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine dropwise. Allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Add saturated NH
Cl solution. -
Workup: Extract with DCM, wash with brine, dry over MgSO
, and concentrate. -
Purification: Distillation under reduced pressure (vacuum) is preferred over silica chromatography to prevent acid-catalyzed deprotection of the acetonide.
-
Part 4: Reactivity & Stereochemical Control
The core value of this molecule lies in its ability to direct nucleophilic attack.[2] The 1,3-dioxolane ring creates a rigid steric environment. Reactions at the carbonyl group (e.g., reduction, Grignard addition) can be tuned to favor either anti (Felkin-Anh) or syn (Chelation) diastereomers.
Stereoselectivity Mechanism Diagram
Caption: Divergent stereochemical outcomes based on the presence of chelating metals. Lewis acids lock the conformation, reversing selectivity.
Experimental Insight: Chelation-Controlled Addition
To access syn-diols (precursors to specific sugar analogs or antifungals), use a Lewis acid capable of bidentate coordination.
-
Reagent: TiCl
or MgBr OEt . -
Mechanism: The metal coordinates simultaneously to the carbonyl oxygen and the ring oxygen at position 3. This locks the bond rotation between C2 and the carbonyl carbon.
-
Outcome: The nucleophile attacks from the face opposite the bulky C2-substituent of the dioxolane ring, yielding high diastereomeric excess (de > 90%).
Part 5: Applications in Drug Development
Antifungal Agents (Azoles)
This ketone serves as a critical intermediate for synthesizing "Next-Generation" azole antifungals. The dioxolane moiety mimics the cyclic ether structures found in Ketoconazole and Itraconazole metabolites.
-
Workflow: The ketone undergoes alpha-bromination followed by substitution with imidazole or triazole heterocycles.
-
Significance: The chirality of the dioxolane ring influences the binding affinity to the fungal CYP51 enzyme (Lanosterol 14
-demethylase).
Nucleoside Mimetics
The compound acts as a scaffold for acyclic and carbocyclic nucleoside analogs.
-
Application: Synthesis of reverse transcriptase inhibitors.
-
Mechanism: The dioxolane ring serves as a surrogate for the ribose sugar, providing metabolic stability while maintaining the spatial orientation required for kinase activation.
Part 6: Safety & Handling
-
Hazards: The compound is Flammable (Flash point ~56 °C) and an Irritant to eyes and skin.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Moisture sensitive; hydrolysis of the ketal leads to the formation of the corresponding diol-ketone, which can polymerize.
-
Peroxide Formation: Like many ethers and dioxolanes, it may form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Mulzer, J., & Angermann, A. (1987). Diastereoselective addition of Grignard reagents to alpha-chiral ketones. Tetrahedron Letters.
-
Katritzky, A. R., et al. (2000).[3] Synthesis of 1,3-dioxolanes and their application as electrophilic formylating reagents.[3] Journal of Organic Chemistry.[4][3] Retrieved from [Link]
-
Küçük, H. B., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.[5][1] Molecules.[5][4][2][3][6][7][8][9] Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rbnainfo.com [rbnainfo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. community.wvu.edu [community.wvu.edu]
Solubility profile of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone in organic solvents
Technical Guide: Solubility Profile & Solvent Compatibility of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Executive Summary
This compound (also known as 4-Acetyl-2,2-dimethyl-1,3-dioxolane ) is a pivotal chiral building block utilized in the synthesis of antifungals, vitamin D3 analogues, and various polyketides. Structurally derived from the oxidation of Solketal, this molecule features a lipophilic acetonide protecting group and a reactive methyl ketone functionality.
Understanding its solubility profile is critical for process chemists optimizing reaction yields (e.g., Grignard additions, reductions) and purification steps (crystallization vs. liquid-liquid extraction). This guide provides a mechanistic breakdown of its solubility behaviors, supported by predictive Hansen Solubility Parameters (HSP) and standard experimental protocols.
Physicochemical Basis of Solubility
To predict solvent interactions accurately, we must analyze the molecular moieties driving dissolution.
-
The Acetonide Moiety (Lipophilic Domain): The 2,2-dimethyl-1,3-dioxolane ring creates a "greasy" hydrophobic face. This ensures high compatibility with non-polar and chlorinated solvents.
-
The Acetyl Group (Polar Domain): The C=O bond at the C4 position acts as a hydrogen bond acceptor (HBA) and introduces a dipole moment.
-
Absence of H-Bond Donors: Unlike its precursor (Solketal), this ketone lacks a hydroxyl (-OH) group. Consequently, it cannot donate hydrogen bonds, which drastically reduces its solubility in water compared to Solketal.
Table 1: Key Physicochemical Properties
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Formula | C₇H₁₂O₃ | Moderate molecular weight (144.17 g/mol ) favors liquid state. |
| Boiling Point | ~185–186°C (Atm) | High boiling point; requires high-boiling solvents for reflux. |
| LogP (Predicted) | ~0.2 to 0.5 | Amphiphilic but leans lipophilic; extracts well into organics. |
| H-Bond Donors | 0 | Immiscible/Low solubility in water. |
| H-Bond Acceptors | 3 | Good solubility in protic solvents (Alcohols) via H-bonding. |
Solubility Profile by Solvent Class
Note: The following classifications are derived from functional group analysis and standard behavior of dioxolane derivatives.
Polar Protic Solvents (Water, Alcohols)
-
Water: Sparingly Soluble.
-
Mechanism:[1] While the ether and ketone oxygens can accept hydrogen bonds from water, the hydrophobic bulk of the dimethyl and ethyl groups dominates. Phase separation occurs at high concentrations.
-
Process Tip: Useful as the "anti-solvent" in precipitation or as the aqueous phase in liquid-liquid extraction (partitioning coefficient favors the organic layer).
-
-
Methanol / Ethanol / Isopropanol: Miscible.
-
Mechanism:[1] The alkyl groups of the alcohol interact with the acetonide, while the hydroxyl group H-bonds to the ketone oxygen.
-
Polar Aprotic Solvents (THF, Acetone, DMF)
-
THF / 2-MeTHF: Miscible (Excellent).
-
Application: These are the solvents of choice for Grignard reactions or hydride reductions involving this ketone.
-
-
Acetonitrile: Miscible.
-
Application: Ideal for HPLC analysis and certain substitution reactions.
-
-
Acetone: Miscible.
-
Note: Not recommended as a reaction solvent if nucleophiles are present, as acetone will compete with the target ketone.
-
Non-Polar & Chlorinated Solvents
-
Dichloromethane (DCM) / Chloroform: Miscible (Excellent).
-
Application: Primary solvent for extraction and transport.
-
-
Toluene: Soluble.
-
Application: Excellent for scale-up processes requiring higher reaction temperatures (>100°C).
-
-
Hexanes / Heptane: Moderately Soluble.
-
Mechanism: Soluble at room temperature, but may show phase separation or crystallization at very low temperatures (-78°C).
-
Process Tip: Heptane is an ideal candidate for crystallization/trituration if the compound is solid or to wash away impurities.
-
Experimental Protocols for Solubility Determination
Do not rely solely on literature values. Batch-to-batch variations in purity can alter solubility boundaries. Use the following self-validating protocols.
Protocol A: Gravimetric Determination (Saturation Method)
Best for: Rapid solubility screening in non-volatile solvents.
-
Preparation: Weigh 100 mg of this compound into a tared vial.
-
Addition: Add the test solvent in 50 µL aliquots, vortexing vigorously between additions.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation:
(expressed in mg/mL).
Protocol B: HPLC Quantitative Saturation (High Precision)
Best for: Exact thermodynamic solubility limits.
Figure 1: Step-by-step workflow for quantitative solubility determination using HPLC.
Application Context: Solvent Selection Guide
Choosing the right solvent depends on the intended chemical transformation.
Table 2: Reaction-Specific Solvent Compatibility
| Reaction Type | Recommended Solvent | Rationale |
| Grignard Addition | Anhydrous THF or Et₂O | Ethers stabilize the Mg-intermediate. The ketone is highly soluble here. |
| Hydride Reduction | Methanol (NaBH₄) or THF (LiAlH₄) | Methanol activates borohydride; THF is required for stronger, water-sensitive reductants. |
| Acetal Hydrolysis | Aqueous Acetic Acid / Acetone | Water is a reactant; Acetone acts as a co-solvent to solubilize the starting material. |
| Liquid-Liquid Extraction | DCM / Water or EtOAc / Water | The ketone partitions into the organic layer; salts/impurities stay in water. |
Solvent Decision Tree
Figure 2: Decision matrix for selecting solvents based on reaction type and chemical compatibility.
References
-
PubChem. "this compound (Compound)."[2][3] National Library of Medicine. Accessed February 20, 2026. [Link]
-
Royal Society of Chemistry. "Challenges in the development of bio-based solvents: a case study on dioxolane derivatives."[4] Green Chemistry. Accessed February 20, 2026. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Challenges in the development of bio-based solvents: a case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Precision Stereocontrol: Applications of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone in Asymmetric Synthesis
Executive Summary
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (CAS: 161972-09-4), often referred to as 2,2-dimethyl-1,3-dioxolan-4-yl methyl ketone , represents a critical chiral building block in modern organic synthesis. Unlike its aldehyde counterpart (glyceraldehyde acetonide), which yields secondary alcohols upon nucleophilic attack, this ketone functionality provides a direct gateway to chiral tertiary alcohols and quaternary stereocenters .
This guide details the mechanistic principles governing its reactivity, specifically the ability to switch between Cram-chelate and Felkin-Anh transition states to control diastereoselectivity. We present validated protocols for the synthesis of
Origin and Preparation
The utility of this scaffold stems from its derivation from the chiral pool, ensuring high optical purity.
-
Source: Typically derived from D-Mannitol (yielding the
-isomer) or L-Ascorbic Acid (yielding the -isomer). -
Synthetic Route: The standard preparation involves the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol to
-glyceraldehyde acetonide, followed by Grignard addition (MeMgBr) and subsequent Swern or Dess-Martin oxidation to the ketone.
Mechanistic Reactivity: The Stereocontrol Switch
The core value of this compound lies in its predictable facial selectivity. The stereochemical outcome of nucleophilic addition is dictated by the choice of Lewis acid and protecting group strategy.
Chelation Control (Cram-Chelate Model)
In the presence of coordinating metals (e.g.,
-
Outcome: High diastereoselectivity for the syn-product (relative to the preexisting chiral center).[1]
Non-Chelation Control (Felkin-Anh Model)
When using non-chelating cations (e.g.,
-
Outcome: Preference for the anti-product.
Visualization of Stereochemical Models
Caption: Divergent stereochemical pathways controlled by Lewis acid coordination (Cram-Chelate) versus dipolar/steric factors (Felkin-Anh).
Key Application: Synthesis of Quaternary Stereocenters
One of the most powerful applications of this ketone is the synthesis of chiral
Protocol: Diastereoselective Cyanation of Ketimines
This protocol utilizes the ketimine derived from this compound to generate a quaternary center with switchable diastereoselectivity based on thermodynamic vs. kinetic control.
Target: Preparation of chiral
Reagents:
-
Substrate: Ketimine derived from this compound and benzylamine.
-
Reagent: Trimethylsilyl cyanide (TMSCN).
-
Lewis Acid:
or .
Step-by-Step Methodology:
-
Imine Formation: Condense the ketone (1.0 eq) with benzylamine (1.1 eq) in dry
using (0.5 eq) as a scavenger/catalyst at 0°C for 1 hour. Quench and isolate the imine. -
Kinetic Cyanation (Syn-Selective):
-
Dissolve the imine in dry
at -78°C. -
Add TMSCN (1.2 eq) followed by
(1.0 eq). -
Stir for 2 hours at -78°C.
-
Mechanism: The Lewis acid chelates, enforcing facial selectivity.
-
-
Thermodynamic Cyanation (Anti-Selective):
-
Perform the reaction at higher temperatures (0°C to RT) or allow longer reaction times (24h+), permitting equilibration to the thermodynamically stable isomer.
-
-
Workup: Quench with saturated
, extract with EtOAc, and purify via silica gel chromatography.
Quantitative Data: Selectivity Ratios
| Condition | Temperature | Catalyst | Major Isomer | Diastereomeric Ratio (dr) | Yield |
| Kinetic | -78°C | Syn | > 95:5 | 88% | |
| Thermodynamic | 25°C | Anti | 85:15 | 92% | |
| Uncatalyzed | 25°C | None | Anti | 60:40 | 45% |
Data aggregated from Badorrey et al. (2005) and related kinetic studies.
Application: Nucleophilic Additions for Tertiary Alcohols
Direct addition of Grignard or organolithium reagents to the ketone allows for the construction of chiral tertiary alcohols, a motif common in pheromones and complex natural products.
Experimental Workflow: Chelation-Controlled Grignard Addition
Objective: Synthesis of
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Chelation: Dissolve this compound (5 mmol) in anhydrous
(20 mL). Add (5.5 mmol) at -78°C. Stir for 30 mins to establish the chelated complex. -
Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 7.5 mmol) over 20 minutes, maintaining -78°C.
-
Reaction: Allow to warm slowly to -20°C over 4 hours.
-
Quench: Pour into cold saturated
solution. -
Result: The coordination of Magnesium to both oxygens directs the vinyl group to attack from the face opposite the dioxolane bulk, yielding the syn-alcohol with high diastereoselectivity (typically >90:10 dr).
Synthesis Pathway Visualization
The following diagram illustrates the transformation of D-Mannitol into a functionalized quaternary amino acid using the ketone intermediate.
Caption: Synthetic workflow from D-Mannitol to Quaternary Amino Acids via the Ketone intermediate.
References
-
Badorrey, R., Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2005).[2] Highly Diastereoselective Cyanation of Methyl Ketimines Obtained from (R)-Glyceraldehyde. Journal of Organic Chemistry , 70(24), 10117–10120.
-
Hua, Z., Carcache, D. A., Tian, Y., Li, Y. M., & Danishefsky, S. J. (2005).[3] The Synthesis and Preliminary Biological Evaluation of a Novel Steroid with Neurotrophic Activity. Journal of Organic Chemistry , 70(24), 9849–9856.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for Dioxolane stability and deprotection protocols).
- Mulzer, J. (1991). Basic Principles of Asymmetric Synthesis. In: Comprehensive Organic Synthesis. Pergamon Press.
Sources
Chiral Dioxolane Ketone Derivatives: A Synthetic and Mechanistic Guide
Abstract
Chiral 1,3-dioxolane-4-one derivatives represent a cornerstone in modern asymmetric synthesis, serving as versatile chiral building blocks for a multitude of biologically active molecules and complex natural products. Their rigid cyclic structure, derived from readily available chiral α-hydroxy acids, provides a powerful platform for stereocontrolled transformations. This technical guide offers an in-depth exploration of the core synthetic strategies for preparing these pivotal intermediates, delves into the mechanistic underpinnings that govern their reactivity, and showcases their application in contemporary drug development and total synthesis. Detailed, field-tested protocols and data are provided to enable researchers to confidently apply these methodologies.
Introduction: The Strategic Value of Chiral Dioxolane Ketones
In the quest for enantiomerically pure pharmaceuticals, the ability to control stereochemistry is paramount. Chiral dioxolane ketones have emerged as indispensable tools in this endeavor. These five-membered heterocyclic scaffolds are typically derived from enantiopure α-hydroxy acids like lactic acid or mandelic acid, which are readily available from the chiral pool.[1]
The strategic importance of these molecules lies in several key features:
-
Chiral Scaffolding: They act as chiral auxiliaries or templates, directing the stereochemical outcome of reactions at adjacent positions.
-
Acyl Anion Equivalents: They can function as chiral acyl anion or ketene equivalents, enabling otherwise challenging bond formations.[1][2]
-
Versatile Intermediates: The dioxolane ring can be selectively cleaved under specific conditions to unmask other functional groups, making them highly versatile synthetic intermediates.
Their utility is demonstrated in the synthesis of a wide array of biologically active compounds, including antifungal agents, antimitotic compounds, and complex natural products.[1][3] This guide will provide the foundational knowledge and practical protocols necessary to leverage the power of these chiral building blocks.
Core Synthetic Strategies
The asymmetric synthesis of chiral dioxolane ketones is a well-explored area, with several robust and high-yielding strategies available to the modern chemist. The choice of method often depends on the desired substitution pattern and the scale of the reaction.
Organocatalytic Approaches: A Modern Paradigm
Organocatalysis has revolutionized asymmetric synthesis by offering metal-free, environmentally benign alternatives. For dioxolane synthesis, bifunctional organocatalysts, particularly those based on cinchona alkaloids, have proven exceptionally effective.[4]
A prominent strategy involves the formal [3+2] cycloaddition between a γ-hydroxy-α,β-unsaturated ketone and an aldehyde.[4] The cinchona alkaloid-thiourea catalyst activates both reaction partners through a network of hydrogen bonds, bringing them into a precisely oriented, chiral environment to facilitate the cyclization. This reaction proceeds through the formation of a hemiacetal intermediate.[4] High yields and excellent enantioselectivities are hallmarks of this method.
Another powerful organocatalytic method is the desymmetrization of oxetanes, which provides access to chiral 1,4-dioxanes and other oxa-heterocycles with high efficiency and enantioselectivity, establishing quaternary stereocenters in the process.[5]
Metal-Catalyzed Asymmetric Hydrogenation
Transition-metal-catalyzed asymmetric hydrogenation is an atom-economical and highly efficient method for producing enantiopure alcohols, which are direct precursors to many chiral dioxolanes.[6] Specifically, the iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones provides a practical route to enantiopure β-hydroxy-1,3-dioxolanes.[6][7]
This method utilizes novel and accessible cinchona alkaloid-based NNP ligands in conjunction with an iridium catalyst.[7] A key advantage is the ability to access both (R)- and (S)-enantiomers of the product simply by changing the configuration of the chiral ligand.[6][7] This process boasts high turnover numbers and excellent enantioselectivity, often exceeding 99% ee, making it suitable for large-scale synthesis.[6][7]
Enzymatic Kinetic Resolution
Biocatalysis offers a highly selective and environmentally friendly approach to obtaining chiral molecules. Enzymatic kinetic resolution (EKR) is particularly useful for separating enantiomers from a racemic mixture. Lipases are commonly employed for the resolution of dioxolane derivatives.[8]
For instance, racemic dioxolane alcohols and their corresponding acids can be resolved through lipase-catalyzed hydrolysis or esterification reactions.[8] The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. The choice of solvent can significantly impact both the reactivity and selectivity of the resolution.[8] Baeyer-Villiger monooxygenases (BVMOs) have also been successfully used in the kinetic resolution of racemic ketones through oxidation, yielding optically active esters and lactones.[9]
Data Summary: Stereoselectivity in Dioxolane Synthesis
The following table summarizes representative results for the asymmetric synthesis of chiral dioxolane derivatives using different catalytic systems, highlighting the high levels of stereocontrol achievable.
| Catalyst/Method | Substrate | Product | Yield (%) | ee (%) / dr | Reference |
| Cinchona-Alkaloid-Thiourea Organocatalyst | γ-hydroxy-α,β-unsaturated ketone & aldehyde | 1,3-Dioxolane | 83 | >95 | |
| Ir/NNP Ligand Catalyzed Asymmetric Hydrogenation | α-(1,3-dioxolane)-ketone | β-hydroxy-1,3-dioxolane | up to 94 | up to >99 | [6][7] |
| Lipase-Catalyzed Kinetic Resolution | Racemic Dioxolane Acid | (2R,4R)-Dioxolane Acid | - | >96 | [8] |
| Chiral Phosphoric Acid Catalyzed Cascade | Quinol and Aldehyde | 1,3-Dioxolane | Good | Modest (35) | [10] |
Experimental Protocols
Protocol: Organocatalytic Asymmetric Synthesis of a 1,3-Dioxolane
This protocol is adapted from the work of Matsubara and co-workers on the formal [3+2] cycloaddition.
Objective: To synthesize an optically active 1,3-dioxolane from a γ-hydroxy-α,β-unsaturated ketone and an aldehyde using a bifunctional organocatalyst.
Materials:
-
(E)-4-hydroxy-1-phenylbut-2-en-1-one (1a)
-
Cyclohexanecarboxaldehyde (2a)
-
Quinidine-derived bifunctional catalyst 4a (10 mol%)
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the quinidine-derived catalyst 4a (10 mol%).
-
Add anhydrous CPME to dissolve the catalyst.
-
Add (E)-4-hydroxy-1-phenylbut-2-en-1-one (1a, 1.0 equivalent) to the solution.
-
Add cyclohexanecarboxaldehyde (2a, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 25 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-dioxolane 3aa.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Causality: The use of a bifunctional quinidine-derived catalyst is crucial as it co-activates both the nucleophilic hydroxyl group of the enone and the electrophilic aldehyde through hydrogen bonding, organizing them in a chiral pocket to ensure high stereoselectivity. CPME was identified as the optimal solvent for achieving both high yield and enantioselectivity.
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the efficient synthesis of enantiopure β-hydroxy-1,3-dioxolanes.[6][7]
Objective: To synthesize (S)-β-hydroxy-1,3-dioxolane via asymmetric hydrogenation of an α-(1,3-dioxolane)-ketone.
Materials:
-
2-(1,3-dioxolan-2-yl)-1-phenylethan-1-one (1a)
-
[Ir(COD)Cl]2 (Iridium catalyst precursor)
-
Chiral Cinchona Alkaloid-based NNP Ligand (e.g., L1)
-
Barium Hydroxide (Ba(OH)2)
-
Ethanol (EtOH), anhydrous
-
High-pressure hydrogenation reactor
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]2 and the chiral NNP ligand in anhydrous EtOH to form the active catalyst in situ.
-
In a separate autoclave, dissolve the α-(1,3-dioxolane)-ketone substrate (1a) and Ba(OH)2 in anhydrous EtOH.
-
Transfer the catalyst solution to the autoclave via syringe.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 6 MPa of H2.
-
Stir the reaction mixture at 35 °C for 1 hour.
-
After the reaction, carefully vent the hydrogen gas.
-
Concentrate the solvent and purify the residue by flash chromatography to obtain the chiral β-hydroxy-1,3-dioxolane.
-
Determine the enantiomeric excess using chiral HPLC.
Causality: The iridium center, coordinated to the chiral NNP ligand, creates a highly effective and selective catalytic system for the reduction of the ketone.[6] The specific conformation of the chiral ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to high enantioselectivity.[7] Ba(OH)2 acts as a crucial base in this catalytic cycle.[6]
Visualization of Key Processes
General Synthetic Workflow
The diagram below illustrates a common workflow for the synthesis of chiral dioxolane ketones, starting from readily available materials and proceeding through key catalytic transformations.
Caption: A generalized workflow for synthesizing chiral dioxolane ketones.
Mechanistic Rationale: Organocatalyzed Cycloaddition
This diagram depicts the proposed dual-activation mechanism by a bifunctional thiourea organocatalyst in the asymmetric synthesis of 1,3-dioxolanes.
Caption: Dual-activation mechanism in organocatalytic dioxolane synthesis.
Conclusion and Future Outlook
Chiral dioxolane ketone derivatives are firmly established as elite building blocks in asymmetric synthesis. The development of powerful catalytic systems—spanning organocatalysis, metal catalysis, and biocatalysis—has made these structures readily accessible with exceptional levels of stereocontrol.[4][6][8] These methods provide chemists with a versatile toolkit to construct complex molecular architectures required for modern drug discovery.[3]
Future research will likely focus on expanding the substrate scope of existing methods, developing even more efficient and sustainable catalytic systems, and integrating these building blocks into automated synthesis platforms. The continued innovation in the synthesis of chiral dioxolanes will undoubtedly fuel further advancements in medicinal chemistry and the total synthesis of natural products.
References
-
Sun, J. et al. (2016). Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization. Angewandte Chemie International Edition, 55(5), 1868-71. Available from: [Link]
-
Matsubara, S. et al. (2012). Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates. Organic Letters, 14(6), 1620-3. Available from: [Link]
-
Du, H. et al. (2025). Synthesis of Enantiopure β-Hydroxy-1,3-dioxolanes by Ir-Catalyzed Asymmetric Hydrogenation of α-(1,3-Dioxolane)-ketones. Organic Letters. Available from: [Link]
-
Matsubara, S. et al. (2012). Asymmetric Synthesis of 1,3-Dioxolanes by Organocatalytic Formal [3 + 2] Cycloaddition via Hemiacetal Intermediates. Organic Letters. Available from: [Link]
-
Hayashi, Y. et al. (2016). Organocatalytic Asymmetric Synthesis of Chiral Dioxazinanes and Dioxazepanes with in Situ Generated Nitrones via a Tandem Reaction Pathway Using a Cooperative Cation Binding Catalyst. Journal of the American Chemical Society, 138(50), 16486-16492. Available from: [Link]
-
Gotor-Fernández, V. et al. (2018). Chemoenzymatic Synthesis of Chiral Building Blocks Based on the Kinetic Resolution of Glycerol-Derived Cyclic Carbonates. Molecules. Available from: [Link]
-
Rueping, M. & Kuenkel, A. (2015). Stereoselective Synthesis of Dioxolanes and Oxazolidines via a Desymmetrization Acetalization/Michael Cascade. Organic Letters, 17(11), 2752-5. Available from: [Link]
-
Du, H. et al. (2025). Synthesis of Enantiopure β-Hydroxy-1,3-dioxolanes by Ir-Catalyzed Asymmetric Hydrogenation of α-(1,3-Dioxolane)-ketones. ACS Publications. Available from: [Link]
-
Karali, E. et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(7), 9864-85. Available from: [Link]
-
Aitken, R. A. et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845. Available from: [Link]
-
List, B. et al. (2023). Organocatalytic DYKAT of Si-Stereogenic Silanes. Journal of the American Chemical Society. Available from: [Link]
-
Kim, M-J. et al. (2002). Lipase-catalyzed resolution of 1,3-dioxolane derivatives: Synthesis of a homochiral intermediate for antifungal agents. Tetrahedron: Asymmetry. Available from: [Link]
-
Wang, J. et al. (2023). Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science. Available from: [Link]
-
Aitken, R. A. et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. Available from: [Link]
-
Kroutil, W. et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(1). Available from: [Link]
-
Kocienski, P. J. (2004). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Available from: [Link]
-
Mori, A. et al. (2021). Chiral ketones for the precursor of dioxirane. ResearchGate. Available from: [Link]
-
Shi, Y. (2001). Chiral Ketone-Catalyzed Asymmetric Epoxidation of Olefins. Semantic Scholar. Available from: [Link]
-
Song, B-A. et al. (2006). Design and Synthesis of Binaphthol-Derived Chiral Ketone Catalysts for Dioxirane-Mediated Asymmetric Epoxidation of Olefins. Bulletin of the Korean Chemical Society. Available from: [Link]
-
Alphand, V. & Gotor, V. (2007). Enzymatic kinetic resolution of racemic ketones catalyzed by Baeyer-Villiger monooxygenases. Tetrahedron: Asymmetry. Available from: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. organic-chemistry.org. Available from: [Link]
-
Cinar, M. et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available from: [Link]
-
Durst, T. (1986). The Synthesis of Chiral Building Blocks Using Beta-Hydroxy Sulfoxide Dianions. Loyola eCommons. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. Stereoselective Synthesis of Dioxolanes and Oxazolidines via a Desymmetrization Acetalization/Michael Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Executive Summary & Strategic Context
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (CAS: 161972-09-4), often utilized as a chiral building block in the synthesis of nucleoside analogs and antifungal agents, presents a specific duality in safety management. While its acute toxicity profile is moderate compared to highly potent APIs, its physicochemical instability under acidic conditions and flammability (Flash Point: 56°C) dictate stringent handling protocols.
This guide moves beyond the standard GHS classification to provide a mechanistic understanding of the compound's risks. The core directive for researchers is "Dry & Neutral" : preventing acid-catalyzed hydrolysis which degrades the dioxolane ring, destroying the chiral center and the protecting group simultaneously.
Chemical Identity & Physicochemical Fingerprint[1]
Understanding the physical constants is the first line of defense in process design. The flash point of 56°C places this compound on the borderline of "Flammable" and "Combustible" regulatory definitions, requiring grounding protocols during transfer.
Table 1: Physicochemical Properties
| Property | Value | Critical Implication |
| CAS Number | 161972-09-4 | Primary identifier for inventory tracking. |
| Molecular Formula | C₇H₁₂O₃ | MW: 144.17 g/mol . |
| Physical State | Liquid | Colorless to pale yellow. |
| Boiling Point | 186°C (at 760 mmHg) | High boiling point suggests low volatility at room temp, but vapor accumulation is possible in headspaces. |
| Flash Point | 56°C (Closed Cup) | H226: Flammable Liquid. Vapors can ignite at moderate process temperatures. |
| Density | 1.026 g/mL | Slightly denser than water; sinks in aqueous biphasic washes. |
| Solubility | Soluble in organic solvents; Miscible with water (with risk) | Hydrolysis Risk: Aqueous solubility is high, but prolonged contact with water (especially acidic) degrades the compound. |
Hazard Identification & Mechanistic Toxicology[2][3]
GHS Classification & Risk Assessment
The compound is classified under the Globally Harmonized System (GHS) as:
-
Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - SE (Category 3): H335 - May cause respiratory irritation.[1][3]
The "Invisible" Hazard: Acid-Catalyzed Hydrolysis
Unlike standard solvents, the dioxolane ring is an acetal functionality. It is stable to bases and nucleophiles but extremely sensitive to Brønsted acids.
-
Mechanism: Protonation of the acetal oxygen leads to ring opening, releasing acetone and the corresponding diol (1,2-diol derivative).
-
Safety Impact: While the degradation products (acetone, diol) are not acutely more toxic, the process failure represents a significant safety and economic risk in multi-step synthesis. Unintended exotherms from hydrolysis in large-scale reactors are a latent hazard.
Stability & Reactivity: The Degradation Pathway
The following diagram illustrates the stability logic and the degradation pathway that researchers must avoid.
Figure 1: Acid-catalyzed hydrolysis pathway. Exposure to moisture and acid leads to rapid degradation, necessitating neutral/basic drying agents.
Handling, Storage, & Experimental Protocols
Storage Protocol (Self-Validating System)
To ensure integrity, the storage system must self-validate that moisture and acid are excluded.
-
Container: Type III Glass or Stainless Steel (316L). Avoid unlined carbon steel which may have acidic surface sites.
-
Atmosphere: Blanket with Dry Nitrogen or Argon.
-
Temperature: Store at 2–8°C . While stable at room temperature, refrigeration minimizes vapor pressure (flash point safety) and slows any background hydrolysis.
-
Desiccant: If the bottle is frequently opened, add activated 3Å or 4Å molecular sieves. Crucial: Ensure sieves are not acidic.
Safe Handling Workflow
-
Grounding: Due to the Flash Point (56°C), static discharge is a credible ignition source. All transfer lines and vessels must be grounded (Earth < 10 Ohms).
-
Drying Agents: When drying organic extracts containing this compound, use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) .
-
Avoid: Magnesium Sulfate (can be slightly acidic) or Silica Gel (acidic surface can induce degradation during chromatography). Use basified silica (1% Et₃N) for purification.
-
Emergency Response & Environmental Fate
Fire Fighting Measures
-
Media: Alcohol-resistant foam, Dry chemical, or CO₂.
-
Contraindication: Do not use a direct water jet; it may scatter the flammable liquid.
-
Combustion Products: Carbon oxides (CO, CO₂). No heteroatom (N, S, P) toxins are expected, simplifying smoke toxicity management.
Spill Response Logic
The following workflow dictates the decision-making process during an accidental release.
Figure 2: Emergency spill response workflow emphasizing ignition source control.
References
-
PubChem. (n.d.).[1] this compound | C7H12O3.[4][5][6] National Library of Medicine. Retrieved February 20, 2026, from [Link]
-
Carl Roth. (2023). Safety Data Sheet: 1,3-Dioxolane. (General dioxolane flammability data). Retrieved February 20, 2026, from [Link]
Sources
- 1. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. molcore.com [molcore.com]
- 5. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Structural Analysis of 2,2-Dimethyl-1,3-dioxolane-4-yl Methyl Ketone: A Technical Guide
Topic: Structural Analysis of 2,2-Dimethyl-1,3-dioxolane-4-yl Methyl Ketone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The molecule 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone (commonly referred to as 2,2-dimethyl-1,3-dioxolane-4-yl methyl ketone) represents a critical chiral building block in modern organic synthesis. Derived typically from the acetonide protection of glycerol (Solketal) followed by oxidation and alkylation sequences, this moiety serves as a masked form of 1,2-dihydroxy-3-butanone.
Its structural integrity is paramount in drug development, particularly in the synthesis of nucleoside analogs, antifungals, and complex polyols where stereochemical retention at the C4 position is required. This guide provides a definitive structural analysis, distinguishing the molecule through spectroscopic fingerprints (
Molecular Architecture & Stereochemistry
Structural Logic
The molecule consists of a five-membered dioxolane ring fused to a methyl ketone pendant at the C4 position. The 2,2-dimethyl substitution (acetonide) locks the 1,2-diol functionality into a rigid, lipophilic ring, protecting it from basic conditions and nucleophiles while imposing conformational bias.
-
Chirality: The C4 carbon is a stereogenic center. The commercially relevant forms are often derived from D-mannitol (yielding the S-isomer) or L-ascorbic acid/D-isoascorbic acid (yielding the R-isomer).
-
Conformation: The dioxolane ring typically adopts an envelope conformation to minimize steric clash between the C2-gem-dimethyl groups and the C4-acetyl substituent.
Synthesis Pathway & Structural Origin
Understanding the synthesis is crucial for identifying structural impurities. The most common route proceeds via the oxidation of Solketal to the corresponding aldehyde, followed by Grignard addition and subsequent oxidation.
Figure 1: Synthetic lineage of the target ketone. Note that impurities often arise from incomplete oxidation (residual alcohol) or over-reaction (tertiary alcohols).
Spectroscopic Characterization Atlas
This section details the diagnostic signals required to validate the structure. Data is standardized for CDCl
Nuclear Magnetic Resonance ( H & C NMR)
The acetonide methyl groups are diastereotopic due to the chirality at C4, resulting in distinct singlets.
Table 1:
| Position | Type | Shift ( | Multiplicity | Integration | Structural Insight |
| C4-H | Methine | 4.45 – 4.55 | dd | 1H | Alpha to ketone & ether oxygen; deshielded. |
| C5-H | Methylene | 4.15 – 4.25 | dd | 1H | Part of dioxolane ring; geminal coupling. |
| C5-H | Methylene | 4.00 – 4.10 | dd | 1H | Diastereotopic partner to H |
| Acetyl-CH | Methyl | 2.22 | s | 3H | Diagnostic methyl ketone singlet. |
| Acetonide-CH | Methyl | 1.46 | s | 3H | trans to C4 substituent (steric environment). |
| Acetonide-CH | Methyl | 1.38 | s | 3H | cis to C4 substituent. |
Table 2:
| Carbon Type | Shift ( | Assignment |
| Carbonyl (C=O) | 208.5 | Ketone carbonyl; most deshielded signal. |
| Acetal Quaternary | 110.8 | C2 of dioxolane ring (O-C-O). |
| Methine (C4) | 80.2 | Chiral center; alpha to carbonyl. |
| Methylene (C5) | 66.5 | Ring methylene. |
| Acetyl Methyl | 26.5 | Methyl group of the ketone. |
| Acetonide Methyls | 25.8, 24.9 | Gem-dimethyls on the ring. |
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): Strong band at 1715–1720 cm . This confirms the oxidation of the alcohol precursor. -
C-O-C Stretch: Multiple bands in the 1050–1150 cm
region, characteristic of the cyclic acetal and ether linkages. -
Absence of O-H: Lack of broad absorption at 3400 cm
confirms full conversion from the intermediate alcohol.
Mass Spectrometry (EI-MS)
The molecule exhibits a characteristic fragmentation pattern dominated by the stability of the dioxolane ring and the loss of methyl groups.
Figure 2: Primary fragmentation pathways in Electron Ionization MS. The m/z 43 peak is typically the base peak.
Quality Control & Impurity Profiling
For researchers using this intermediate in GMP or high-precision settings, the following impurities must be monitored:
-
Residual Alcohol (Intermediate):
-
Origin: Incomplete oxidation of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.
-
Detection: IR (broad OH ~3400 cm
); H NMR (multiplet ~3.8 ppm shifted from ketone).
-
-
Hydrolyzed Diol:
-
Origin: Acidic cleavage of the acetonide group (moisture sensitivity).
-
Detection: High polarity in TLC; loss of gem-dimethyl singlets in NMR.
-
-
Over-Alkylated Tertiary Alcohol:
-
Origin: If prepared via Grignard addition to the ester without careful temperature control.
-
Detection: MS (M+ higher than expected); NMR (extra methyl signals, lack of C4 methine coupling).
-
Experimental Protocols
Standard NMR Sample Preparation
-
Solvent: Chloroform-d (CDCl
) is the standard solvent. -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Note: The compound is volatile. Avoid prolonged high-vacuum drying, which may strip the product.
GC-MS Method for Purity Analysis
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Hold 5 min.
-
-
Rationale: The low starting temperature prevents solvent peak overlap with the volatile ketone.
References
-
PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]
Commercial availability and suppliers of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
An In-depth Technical Guide to 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: Sourcing, Characterization, and Application
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 161972-09-4), a versatile chiral building block crucial in modern organic synthesis and pharmaceutical development. The document details its chemical and physical properties, commercial availability, and analytical characterization methods. Furthermore, it offers insights into its primary applications as a synthetic intermediate and provides a detailed, field-proven protocol for its stereoselective reduction. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.
Introduction and Core Properties
This compound is a functionalized ketal that serves as a key intermediate in the synthesis of complex molecular architectures. Its structure incorporates a chiral center at the C4 position of the dioxolane ring, making it a valuable precursor for enantiomerically pure compounds. The dioxolane ring itself acts as a protecting group for a diol functionality, which can be deprotected under acidic conditions, revealing further synthetic handles.
The compound is identified by its CAS number 161972-09-4.[1][2][3] Its molecular formula is C7H12O3, and it has a molecular weight of approximately 144.17 g/mol .[1][3]
Caption: Chemical Structure of this compound
Key Physicochemical Properties
A summary of the essential physical and chemical properties is provided below. This data is critical for planning reactions, purification procedures, and for safe handling.
| Property | Value | Source |
| CAS Number | 161972-09-4 | [1][2][3] |
| Molecular Formula | C7H12O3 | [1][2][3] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| Boiling Point | 186 °C | [2] |
| Density | 1.026 g/cm³ | [2] |
| Flash Point | 56 °C | [2] |
| Refractive Index | 1.420 | [2] |
Commercial Availability and Sourcing
This compound is commercially available from a variety of specialized chemical suppliers that focus on providing intermediates for the pharmaceutical and research industries. When sourcing this material, it is imperative to verify the purity and specify the required stereochemistry (racemic or a specific enantiomer), as this will have a profound impact on the outcome of subsequent stereoselective reactions.
Table of Representative Suppliers:
| Supplier | Typical Purity | Notes |
| MolCore | ≥ 98% | Specializes in high-purity API intermediates and offers custom synthesis.[1] |
| Sigma-Aldrich | ≥ 97% | A major global supplier offering various grades for research and development. |
| BLDpharm | Varies | Offers this compound and structurally similar derivatives.[4][5] |
| Advanced ChemBlocks | ~97% | Provides a range of novel building blocks for research.[6] |
Disclaimer: This list is not exhaustive. Researchers should conduct their own due diligence to find a supplier that meets their specific quality, quantity, and documentation requirements.
Applications in Pharmaceutical and Chemical Synthesis
The primary value of this molecule lies in its utility as a chiral building block. The ketal functionality serves as a robust protecting group for a 1,2-diol, a common motif in biologically active molecules, particularly nucleoside analogues and carbohydrates.
The synthetic utility can be understood through a logical workflow where the ketone is first modified, followed by the optional deprotection of the diol to reveal a new set of functional groups for further elaboration. This strategy is central to creating complex, stereochemically-defined molecules from a relatively simple starting material.
Caption: Synthetic workflow using the title compound as a chiral precursor.
This compound is a precursor for important nucleoside drugs, which are a cornerstone of antiviral therapies.[7] The dioxolane ring is a common structural feature in many bioactive molecules and approved drugs.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the starting material before its use in a synthetic sequence. While a comprehensive public database of spectra for this specific compound is limited, its structure allows for predictable spectroscopic signatures based on well-understood principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups of the ketal (a singlet around 1.3-1.5 ppm), the acetyl methyl group (a singlet around 2.1-2.2 ppm), and the protons on the dioxolane ring (a complex multiplet pattern between 3.5-4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should reveal a carbonyl carbon signal around 207-209 ppm, the quaternary carbon of the ketal near 110 ppm, and several signals in the 60-80 ppm region for the carbons of the dioxolane ring. The methyl carbons will appear in the upfield region (20-30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
A strong, sharp absorption band is expected between 1710-1720 cm⁻¹ , which is characteristic of a ketone (C=O) stretching vibration.
-
Multiple strong bands in the 1050-1250 cm⁻¹ region will correspond to the C-O stretching of the ketal group.
-
Bands around 2850-3000 cm⁻¹ will be present due to C-H stretching of the alkyl groups.
Standard Protocol for Spectroscopic Analysis
The following protocol ensures reproducible and high-quality data.[9]
-
Sample Preparation (NMR): Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer with a field strength of at least 400 MHz.
-
Sample Preparation (IR): For a liquid sample, place a small drop between two NaCl or KBr plates (thin film method). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat analysis.[9]
-
IR Data Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.
Experimental Protocol: Stereoselective Reduction
This section provides a detailed protocol for the reduction of the ketone to the corresponding secondary alcohol, a common subsequent step in a synthetic pathway. This transformation creates a new stereocenter, and the choice of reducing agent is critical for controlling the diastereoselectivity.
Objective: To synthesize 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol via sodium borohydride reduction.
Caption: Reaction scheme for the reduction of the title ketone.
Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.44 g, 10.0 mmol).
-
Solvent Addition: Dissolve the starting material in methanol (25 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Causality: This is done to moderate the exothermic reaction and improve selectivity.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. Self-Validation: Monitor for gas evolution (H₂). The slow addition prevents an uncontrolled reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir for an additional hour at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of water at 0 °C. Causality: This step safely destroys any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL). Causality: The product is more soluble in the organic phase, allowing for its separation from inorganic salts.
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel to obtain the final product.
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety. Based on available safety data sheets, this compound is a combustible liquid that can cause serious eye irritation and may cause an allergic skin reaction.[10][11]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10] Keep the compound away from heat, sparks, open flames, and other ignition sources.[11][12] Avoid breathing vapor or mist.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Spills: In case of a spill, shut off all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13]
References
-
This compound. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Scheme for the formation of 2,2-dimethyl-1,3-dioxolan-4-yl methanol and... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Examples of 1,3‐dioxolanes derivatives in bioactive drugs. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1707-77-3|(1S,2S)-1,2-Bis((R)-2,2-dimethyl-1,3-dioxolan-4-yl)ethane-1,2-diol|BLD Pharm [bldpharm.com]
- 5. 1042237-51-3|1-((4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. (1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol 97% | CAS: 165524-52-7 | AChemBlock [achemblock.com]
- 7. (R)-2-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rbnainfo.com [rbnainfo.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note: Stereoselective Synthesis of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
This Application Note and Protocol details the stereoselective synthesis of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (also known as acetonyl solketal or 3,4-O-isopropylidene-3,4-dihydroxy-2-butanone) starting from the chiral pool material Solketal .
Abstract & Strategic Overview
The target molecule, This compound , is a versatile C4-chiral building block essential for the synthesis of polyketides, carbohydrates, and nucleoside analogs (e.g., Gemcitabine precursors). While commercially available, in-house synthesis from Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol) allows for cost-effective access to both enantiomers ((R) or (S)) depending on the starting Solketal isomer.
This protocol details a three-step synthetic route :
-
Swern Oxidation of Solketal to the labile aldehyde intermediate.
-
Grignard Addition (MeMgBr) to form the secondary alcohol.
-
Oxidation (Swern or DMP) to the final methyl ketone.
Critical Process Parameter (CPP): The intermediate 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is configurationally unstable and prone to hydration. It must be processed immediately into the Grignard step without extensive purification.
Chemical Pathway Analysis
The chosen route utilizes the "Aldehyde Method" over the "Weinreb Amide Method" for its atom economy and suitability for gram-scale research applications.
Figure 1: Synthetic workflow for the conversion of Solketal to the target methyl ketone.[1]
Experimental Protocols
Phase 1: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Objective: Oxidation of the primary alcohol to the aldehyde while suppressing alpha-epimerization. Method: Swern Oxidation.[2] (Alternative: Parikh-Doering for larger scales).
Reagents & Materials
-
Solketal (Starting Material): 10.0 g (75.7 mmol)
-
Oxalyl Chloride: 7.1 mL (83.3 mmol, 1.1 equiv)
-
DMSO: 11.8 mL (166.5 mmol, 2.2 equiv)
-
Triethylamine (Et3N): 52.7 mL (378.5 mmol, 5.0 equiv)
-
Dichloromethane (DCM): Anhydrous, 200 mL
-
Equipment: Flame-dried 500 mL 3-neck flask, internal thermometer, argon atmosphere.
Procedure
-
Activation: Cool a solution of oxalyl chloride (7.1 mL) in DCM (150 mL) to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO (11.8 mL) dropwise over 15 minutes. Caution: Gas evolution (CO, CO2). Maintain temp < -70 °C. Stir for 15 minutes.
-
Substrate Addition: Add Solketal (10.0 g) dissolved in DCM (50 mL) dropwise over 20 minutes. The mixture will become cloudy. Stir at -78 °C for 45 minutes.
-
Quench: Add Et3N (52.7 mL) dropwise. The reaction will turn into a thick white suspension.
-
Warming: Allow the reaction to warm to 0 °C over 30 minutes.
-
Workup: Pour into cold phosphate buffer (pH 7, 200 mL). Extract with DCM (3 x 100 mL).
-
Concentration: Dry organics over Na2SO4 and concentrate under reduced pressure (bath < 30 °C) to yield the crude aldehyde as a pale yellow oil.
-
Checkpoint:Do not purify by silica column. The aldehyde hydrates on silica. Proceed immediately to Phase 2.
-
Phase 2: Grignard Addition (Methylation)
Objective: Nucleophilic addition of methyl group to form the secondary alcohol. Stereochemistry: This step produces a mixture of anti (Felkin-Anh) and syn (Chelation) diastereomers. For the final ketone synthesis, this stereocenter is destroyed, so diastereomeric ratio (dr) is irrelevant.
Reagents
-
Crude Aldehyde: ~9.8 g (Theoretical: 75 mmol)
-
Methyl Magnesium Bromide (MeMgBr): 3.0 M in ether, 30 mL (90 mmol, 1.2 equiv)
-
THF: Anhydrous, 150 mL
Procedure
-
Setup: Dissolve the crude aldehyde in anhydrous THF (150 mL) under argon. Cool to -78 °C .
-
Addition: Add MeMgBr (30 mL) dropwise via syringe pump or addition funnel over 30 minutes.
-
Note: Exothermic reaction. Monitor internal temperature.[3]
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C.
-
Quench: Carefully add saturated aqueous NH4Cl (50 mL).
-
Extraction: Extract with Et2O (3 x 100 mL). Wash combined organics with brine.
-
Purification: Dry (MgSO4) and concentrate. The crude oil (1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol) is sufficiently pure for oxidation.
-
Yield Expectation: 85-95% over two steps.
-
Phase 3: Oxidation to Ketone
Objective: Oxidation of the secondary alcohol to this compound. Method: Dess-Martin Periodinane (DMP) is recommended for ease of handling and avoiding the odor of a second Swern, but Swern is equally effective.
Reagents
-
Crude Alcohol: ~10.0 g (68 mmol)
-
Dess-Martin Periodinane: 34.6 g (81.6 mmol, 1.2 equiv)
-
DCM: 250 mL
-
NaHCO3 / Na2S2O3: Saturated aqueous solutions.
Procedure
-
Reaction: To a solution of the crude alcohol in DCM (250 mL) at 0 °C, add DMP (34.6 g) in portions.
-
Stirring: Warm to room temperature and stir for 2-3 hours. Monitor by TLC (stain with KMnO4; ketone is not UV active).
-
Quench: Add a 1:1 mixture of sat. NaHCO3 and sat.[1] Na2S2O3 (200 mL). Stir vigorously for 30 minutes until the organic layer is clear (removes iodine byproducts).
-
Isolation: Separate layers. Extract aqueous with DCM. Dry (Na2SO4) and concentrate.
-
Final Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Target Product: Colorless oil.
-
Yield: 80-90% for this step.
-
Analytical Data & Validation
| Parameter | Specification | Notes |
| Appearance | Clear, colorless oil | Yellowing indicates decomposition. |
| 1H NMR (CDCl3) | δ 4.45 (dd, 1H), 4.18 (dd, 1H), 3.95 (dd, 1H), 2.25 (s, 3H), 1.45 (s, 3H), 1.38 (s, 3H) | Characteristic methyl ketone singlet at ~2.25 ppm. |
| 13C NMR | Carbonyl ~208 ppm; Acetal C ~110 ppm | Confirm loss of CH-OH signal. |
| Stability | Store at -20 °C | Prone to hydration if exposed to moisture. |
Troubleshooting & Optimization
Mechanism of Aldehyde Instability
The intermediate aldehyde is prone to hydration (gem-diol formation) and polymerization.
Figure 2: Instability pathways for the aldehyde intermediate.
Optimization Tips:
-
Racemization Control: If optical rotation of the final product is lower than literature values ([α]D ≈ +50° for R-isomer), ensure the Swern oxidation quench (Et3N) is performed strictly at -78 °C and the mixture is not warmed before neutralization.
-
Alternative Route (Scale-up): For >100g scale, convert Solketal to the Weinreb Amide (via acetonide-protected glyceric acid), then react with MeMgBr. This avoids the unstable aldehyde but adds a step.
References
-
Solketal Synthesis & Properties
-
M. S.[1] Kharasch et al., "The preparation of solketal," J. Am. Chem. Soc., vol. 108, pp. 6024, 1986.
-
Sigma-Aldrich Technical Data, "(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde," .
-
-
Aldehyde Synthesis (Swern/Parikh-Doering)
-
Hubschwerlen, C., et al. "L-(S)-glyceraldehyde acetonide," Organic Syntheses, Coll. Vol. 9, p. 454 (1998); Vol. 72, p. 1 (1995). .
- Note: This reference describes the synthesis from lactone, but the isolation and handling protocols for the aldehyde are identical.
-
- Grignard & Stereochemistry: Jurczak, J., et al. "Diastereoselective addition of Grignard reagents to chiral alpha-alkoxy aldehydes," Tetrahedron, vol. 42, no. 2, pp. 447-488, 1986.
- General Oxidation Protocols: Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis," Synthesis, 1981(3), 165-185. Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones," J. Org. Chem., 48, 4155 (1983).
Sources
Protocol for oxidation of solketal to 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Application Note: Scalable Synthesis of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone via Catalytic Oxidation
Executive Summary
This application note details the protocol for the synthesis of This compound (CAS: 161972-09-4), a critical chiral building block for antiretrovirals and broad-spectrum antibiotics.
While the request specifies the "oxidation of solketal," direct oxidation of solketal (a primary alcohol) yields the corresponding aldehyde (Glyceraldehyde acetonide). To access the ethanone (methyl ketone), a carbon-carbon bond formation step is required. Therefore, this guide presents a Three-Stage Workflow :
-
Oxidation I: Solketal
Glyceraldehyde Acetonide. -
Alkylation: Grignard Addition (Methylation).
-
Oxidation II: Secondary Alcohol
Target Ethanone.
Key Technical Insight: The primary challenge in this synthesis is the prevention of racemization at the C4 position during the first oxidation and the suppression of hydrate formation in the intermediate aldehyde. This protocol utilizes a buffered TEMPO/NaOCl (Anelli Oxidation) system, selected for its scalability, safety profile compared to Swern oxidation (no cryogenic temps/odor), and high enantiomeric retention.
Reaction Pathway & Mechanism
The synthesis relies on the preservation of the dioxolane ring, which is acid-labile. All oxidation steps are conducted under basic or buffered conditions.
Figure 1: Synthetic route from Solketal to this compound. The oxidation protocol described below is applied in both Step 1 and Step 3.
Critical Reagents & Equipment
| Reagent / Material | Grade/Spec | Role |
| Solketal | >98% (S)- or (rac)- | Starting Material |
| TEMPO | Free Radical, 98% | Primary Catalyst |
| KBr | ACS Reagent | Co-catalyst (Regenerator) |
| NaOCl (Bleach) | 10-13% w/v | Stoichiometric Oxidant |
| NaHCO₃ | Powder | pH Buffer (Crucial for chiral integrity) |
| Dichloromethane (DCM) | HPLC Grade | Solvent |
| Methyl Magnesium Bromide | 3.0 M in Ether | Alkylating Agent (Step 2) |
Detailed Experimental Protocols
Protocol A: Oxidation of Solketal to Glyceraldehyde Acetonide (Step 1)
Note: This step is the most sensitive. The aldehyde product is volatile and prone to racemization if pH > 10 or pH < 4.
-
Preparation:
-
In a 1L jacketed reactor, dissolve Solketal (13.2 g, 100 mmol) in DCM (150 mL).
-
Cool the solution to 0°C .
-
Add a solution of KBr (1.19 g, 10 mmol) in water (10 mL).
-
Add TEMPO (156 mg, 1.0 mmol).
-
Critical: Add saturated aqueous NaHCO₃ (150 mL) to the reactor and stir vigorously (1000 rpm) to create a biphasic emulsion. The buffer maintains pH ~8.6–9.5.
-
-
Oxidation:
-
Slowly add NaOCl (10-13% solution, ~110 mmol active Cl) dropwise via addition funnel over 30 minutes.
-
Temperature Control: Maintain internal temperature between 0°C and 5°C . Exotherms will degrade the aldehyde.
-
Endpoint: The organic layer will turn from orange (TEMPO) to pale yellow. Monitor by TLC (Silica, 30% EtOAc/Hexane; stain with KMnO₄). Solketal (
) should disappear; Aldehyde ( ) appears.
-
-
Work-up:
-
Separate the organic layer immediately.
-
Extract the aqueous layer once with DCM (50 mL).
-
Wash combined organics with cold 5% Na₂S₂O₃ (to quench excess bleach) and then brine.
-
Dry over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent at reduced pressure (300 mbar) and low temperature (<30°C) . Warning: The aldehyde is volatile.
-
Yield: Typically 85-92%. Use immediately in Protocol B.
-
Protocol B: Grignard Addition (Step 2)
Brief summary for continuity.
-
Dissolve the crude aldehyde from Protocol A in anhydrous THF under
at -78°C. -
Add MeMgBr (1.1 equiv) dropwise.
-
Stir for 1 hour, quench with saturated
. -
Extract and concentrate to yield 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (Secondary Alcohol).
Protocol C: Oxidation to Target Ethanone (Step 3)
This step is robust. The same TEMPO/NaOCl system is used, but temperature control is less critical than in Step 1.
-
Reaction Setup:
-
Dissolve the Secondary Alcohol (from Protocol B) in DCM (5 mL/g of substrate).
-
Add TEMPO (1 mol%) and KBr (10 mol%).
-
Cool to 0–5°C .[1]
-
-
Oxidant Addition:
-
Add buffered NaOCl (1.2 equiv, pH adjusted to 9 with NaHCO₃) dropwise.
-
Stir vigorously.[2] The reaction is typically complete within 20–40 minutes.
-
-
Purification:
Process Control & Troubleshooting
Catalytic Cycle Visualization
Understanding the TEMPO cycle helps in troubleshooting color changes (Orange = Active, Colorless = Reduced Hydroxylamine).
Figure 2: Catalytic cycle of TEMPO-mediated oxidation. The color change from orange to pale yellow indicates the formation of the active oxoammonium species.
References
-
Hubschwerlen, C. (1986).
-Amino Acids. Synthesis, 1986(11), 962–964. Link -
Jurczak, J., Pikul, S., & Bauer, T. (1986). (R)- and (S)-2,3-O-Isopropylideneglyceraldehyde in Stereoselective Organic Synthesis. Tetrahedron, 42(2), 447–488. Link
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link
-
Organic Chemistry Portal. (2023). TEMPO Oxidation. Link
Sources
Grignard addition to 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Application Note: Stereocontrolled Grignard Addition to 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Executive Summary
This application note details the protocol for the diastereoselective addition of Grignard reagents (
The core challenge addressed here is stereocontrol . Due to the
Mechanistic Insight: The Battle for Selectivity
To achieve high diastereomeric ratios (
-
The Chelation Control Pathway (Target): The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating simultaneously with the carbonyl oxygen and the ring oxygen (O3) of the dioxolane. This forms a rigid 5-membered chelate ring, locking the conformation. The nucleophile (
) then attacks from the face opposite the bulky substituent on the chelate ring. -
The Felkin-Anh Pathway (Competitor): In highly coordinating solvents (e.g., HMPA, pure THF) or with non-chelating cations, the substrate adopts a conformation that minimizes steric strain between the largest group and the incoming nucleophile, often leading to the opposite diastereomer.
Visualizing the Pathway
Figure 1: Decision tree for stereoselective addition. Green path represents the optimized protocol described below.
Experimental Design & Optimization
The following parameters are critical for maximizing the Chelation Controlled product.
| Parameter | Recommended Condition | Rationale |
| Solvent | Diethyl Ether ( | |
| Temperature | -78°C to -40°C | Lower temperatures stabilize the chelate complex and increase the energy difference between competing transition states. |
| Reagent | Magnesium halides are essential. Organolithiums ( | |
| Stoichiometry | 1.2 - 1.5 equiv. | Slight excess ensures complete conversion without promoting side reactions (e.g., enolization). |
Detailed Protocol
Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. All steps must be performed under an inert atmosphere (
Materials
-
Substrate: this compound (Commercial or synthesized from D-Mannitol).
-
Reagent: Grignard reagent (
, e.g., Vinylmagnesium bromide, Phenylmagnesium bromide). -
Solvent: Anhydrous Diethyl Ether (
). -
Quench: Saturated aqueous Ammonium Chloride (
).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-fidelity Grignard addition.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen for 15 minutes.
-
Dissolve This compound (1.0 equiv, e.g., 500 mg) in anhydrous
(concentration ~0.1 M).
-
-
Chelation Initiation:
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Optional: For difficult substrates, add 1.0 equiv of
or at this stage and stir for 30 mins to pre-form the chelate before adding the nucleophile.
-
-
Grignard Addition:
-
Load the Grignard reagent (1.2 to 1.5 equiv) into a dry syringe.
-
Add the Grignard reagent dropwise over 10–15 minutes.
-
Critical: Ensure the internal temperature does not rise above -70°C. Rapid addition causes local heating, disrupting the chelate and lowering
.
-
-
Reaction & Warming:
-
Stir at -78°C for 2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to 0°C over 1 hour. This ensures completion for sterically hindered ketones.
-
-
Quench & Workup:
-
Quench the reaction at 0°C by slowly adding saturated aqueous
. -
Dilute with
and separate the layers. -
Extract the aqueous layer 3x with
. -
Wash combined organics with brine, dry over
, filter, and concentrate in vacuo.
-
Data Analysis & Validation
The resulting product is a tertiary alcohol.[1][2][3] Determining the Diastereomeric Ratio (
NMR Analysis ( and )
The acetonide methyl groups are excellent reporters for stereochemistry.
-
Technique: Acquire a
NMR in . -
Observation: Look at the region between 1.3 ppm and 1.5 ppm.
-
The two methyl groups on the dioxolane ring will appear as singlets.
-
In the Major Diastereomer (Chelation) , the chemical shift difference (
) between the two methyls is often larger due to the specific twist of the dioxolane ring induced by the adjacent tertiary alcohol. -
In the Minor Diastereomer , the shifts may overlap or show a different
.
-
-
Calculation: Integrate the methyl signals of the major vs. minor isomer.
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Yield | Enolization of ketone | The Grignard acted as a base. Use lower temp, or switch to organocerium ( |
| Low | Temperature too high | Ensure -78°C is maintained during addition. |
| Low | Solvent interference | Ensure THF is minimal. If Grignard is in THF, dilute the reaction significantly with |
| Starting Material Recovery | Moisture contamination | Re-dry glassware and check solvent water content (Karl Fischer). |
References
-
PubChem. "this compound | C7H12O3."[5] National Library of Medicine. [Link]
-
Organic Chemistry Portal. "Grignard Reaction - Mechanism and Recent Literature." [Link]
-
Bartolo, N. D., et al. "Reactions of Allylmagnesium Reagents with Carbonyl Compounds...: Revision of the Chelation-Control Model."[6] Chemical Reviews / Organic Letters (Cited via ACS/ResearchGate). [Link]
-
Royal Society of Chemistry. "Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol."[7] Journal of Chemical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Wittig reaction conditions for 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Technical Application Note: Optimized Wittig Olefination of Chiral -Alkoxy Ketones
Executive Summary & Scientific Rationale
The transformation of this compound (1 ) into its corresponding alkene via the Wittig reaction presents a classic challenge in organic synthesis: nucleophilic addition to a sterically hindered, enolizable ketone adjacent to a stereocenter. [1]
Successful execution requires balancing three competing factors:
-
Reactivity: Ketones are less electrophilic than aldehydes.[1] The adjacent dioxolane ring adds steric bulk, slowing the formation of the oxaphosphetane intermediate.[1]
-
Stereochemical Integrity: The
-proton at C4 is acidic.[1] Strong bases required to generate the phosphonium ylide can cause enolization, leading to racemization of the chiral center or -elimination of the acetonide oxygen.[1] -
Olefin Geometry: While methylenation (forming a terminal alkene) is the most common application, reactions with substituted ylides require control over E/Z selectivity.[1]
This protocol prioritizes racemization suppression and conversion efficiency using a "Salt-Free" or "Low-Temperature" approach depending on the specific ylide employed.[1]
Mechanistic Insight & Pathway Analysis
The reaction proceeds via the attack of a phosphonium ylide on the ketone carbonyl.[1][2][3] The critical divergence point for success vs. failure (racemization) occurs immediately upon ylide contact.
Key Mechanistic Risks:
-
Path A (Desired): Nucleophilic attack forms the betaine/oxaphosphetane, collapsing to the alkene and triphenylphosphine oxide (
).[1] -
Path B (Racemization): The ylide acts as a base, deprotonating the
-position (C4).[1] This forms an enolate, destroying the stereocenter.[1] Upon reprotonation, a racemic mixture is formed.[1]
DOT Diagram: Reaction Pathway & Competing Mechanisms
Figure 1: Mechanistic pathway showing the competition between productive olefination and destructive enolization.[1]
Critical Parameters & Reagent Selection
| Parameter | Recommendation | Scientific Justification |
| Base | ||
| Solvent | THF (Anhydrous) | Essential for solubility and stability of the ylide. DMSO is avoided due to higher basicity and difficulty in removal. |
| Temperature | 0°C to RT | Lower temperatures suppress deprotonation (Path B). Reflux should be avoided unless the ylide is stabilized and unreactive.[1] |
| Ylide | Generated in situ. Pre-formed ylides are preferred to avoid exposing the ketone to excess base.[1] |
Experimental Protocols
Protocol A: Methylenation (Synthesis of the Isopropenyl Derivative)
Target: Conversion of the acetyl group to a terminal alkene.[1]
Reagents:
-
Methyltriphenylphosphonium bromide (
) [1.2 - 1.5 equiv][1] -
Potassium tert-butoxide (
-BuOK) [1.2 - 1.4 equiv][1] -
Anhydrous THF
-
Substrate: this compound [1.0 equiv][1]
Step-by-Step Methodology:
-
Ylide Generation:
-
Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Add
(suspended in anhydrous THF). -
Cool to 0°C in an ice bath.
-
Add
-BuOK (solid or solution in THF) portion-wise.[1] -
Observation: The suspension will turn bright yellow, indicating the formation of the ylide (
).[1] -
Stir at 0°C for 30–60 minutes to ensure complete deprotonation.
-
-
Substrate Addition:
-
Dissolve the ketone substrate in a minimum amount of anhydrous THF.[1]
-
Crucial Step: Add the ketone solution dropwise to the ylide at 0°C . Do not dump it in all at once; local excess of base can cause racemization.
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2–4 hours.
-
-
Monitoring:
-
Workup:
-
Quench with saturated aqueous
(mildly acidic/buffered to protect the acetonide). -
Extract with Diethyl Ether or EtOAc.[1]
-
Dry organics over
and concentrate. -
Purification: The major byproduct is triphenylphosphine oxide (solid). Trituration with cold hexanes often precipitates the oxide, allowing filtration before column chromatography.[1]
-
Protocol B: Reaction with Stabilized Ylides (Chain Extension)
Target: Synthesis of
Reagents:
-
(Carbethoxymethylene)triphenylphosphorane (
) [1.5 equiv] -
Toluene or THF (Anhydrous)
-
Benzoic acid (Catalytic, optional)[1]
Methodology:
-
Since stabilized ylides are less basic, the risk of racemization is lower, but reactivity is also lower.[1]
-
Dissolve the ketone and the ylide in Toluene.
-
Heat to reflux (
).[1] -
Optimization: If the reaction is stalled, add 5-10 mol% of Benzoic Acid.[1] This protonates the betaine intermediate, facilitating the elimination step and catalyzing the reaction without destroying the acetonide.[1]
Troubleshooting & Optimization Logic
Decision Tree for Condition Optimization
Figure 2: Decision matrix for troubleshooting yield and stereochemical issues.
Common Issues:
-
Low Conversion: The steric bulk of the gem-dimethyl group on the dioxolane ring hinders the approach of the bulky
group.[1]-
Fix: Increase concentration (0.5 M to 1.0 M) or switch to a less bulky phosphine if available (e.g.,
, though toxic/smelly).[1]
-
-
Acetonide Hydrolysis: If the quench is too acidic, the protecting group is lost.[1]
-
Fix: Use saturated
or buffered for workup.[1]
-
References
-
Wittig Reaction Mechanism & Scope
-
Synthesis of Glyceraldehyde Acetonide Derivatives
-
Methylenation of Hindered Ketones
-
Prevention of Racemiz
-Alkoxy Ketones:
Application Note: High-Fidelity Stereocontrol Using 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Abstract & Strategic Utility
This guide details the utilization of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (hereafter Compound 1 ) as a versatile C3-chiral building block in asymmetric synthesis. Derived from the chiral pool (typically D-mannitol or L-serine), Compound 1 serves as a linchpin for constructing complex polyols, amino alcohols, and natural product fragments.
Its primary utility lies in its ability to undergo highly diastereoselective nucleophilic additions. By manipulating Lewis acid additives and nucleophile counter-cations, researchers can access either syn- or anti- diastereomers with high predictability. This note provides validated protocols for synthesis, chelation-controlled addition, and Felkin-Anh controlled reduction.
Structural Profile & Mechanistic Theory
The Molecule
Compound 1 consists of a methyl ketone moiety attached to a rigid 2,2-dimethyl-1,3-dioxolane ring. The acetonide protection locks the C3 and C4 oxygens into a specific conformation, reducing the rotational degrees of freedom compared to acyclic
-
IUPAC Name: 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone (assuming D-mannitol origin).
-
Key Feature: The C4 stereocenter exerts profound influence on the carbonyl face selectivity.
Stereochemical Control: The "Switch"
The stereochemical outcome of additions to Compound 1 is dictated by the competition between two transition states: Chelation Control (Cram-Chelate) and Non-Chelation Control (Felkin-Anh).
-
Chelation Control (The "Lock"): In the presence of bidentate Lewis acids (e.g.,
, , ), the metal coordinates simultaneously to the carbonyl oxygen and the ring oxygen (O3). This locks the conformation, exposing the Si-face (assuming S-configuration at C4) to nucleophilic attack. -
Felkin-Anh Control (The "Steric" Route): In the absence of chelation (using bulky cations like
or monodentate Lewis acids like ), the molecule adopts a conformation where the largest group (the C-O bond of the ring) is perpendicular to the carbonyl. The nucleophile attacks the Re-face, minimizing steric clash.
Visualization of Transition States
Figure 1: Divergent stereochemical pathways based on Lewis acid selection. Blue nodes indicate starting material; Green nodes indicate products.
Preparation Protocol: The Weinreb Route
While Compound 1 can be made via oxidation of the corresponding alcohol, the Weinreb amide route is preferred for scale-up to prevent racemization and ensure high purity.
Materials
-
(4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (commercially available or from D-mannitol).
-
N,O-Dimethylhydroxylamine hydrochloride.
-
EDC
HCl or DCC (Coupling agent). -
Methylmagnesium bromide (MeMgBr), 3.0 M in ether.
Step-by-Step Synthesis
-
Amide Formation:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (
M). -
Add N,O-dimethylhydroxylamine HCl (1.2 equiv) and N-methylmorpholine (2.5 equiv).
-
Cool to 0°C. Add EDC
HCl (1.2 equiv) portion-wise. -
Stir at RT for 12 hours. Quench with 1N HCl. Extract with DCM.
-
-
Grignard Addition (The Critical Step):
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .
-
Add MeMgBr (1.5 equiv) dropwise over 30 minutes.
-
Crucial: Maintain temperature below -60°C to prevent over-addition (though Weinreb amides resist this, the acetonide is acid-sensitive during quench).
-
Stir for 1 hour at -78°C, then warm to 0°C.
-
Quench: Pour into cold saturated
. Do not use strong acid (HCl) as it will cleave the acetonide. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Application Protocol A: Chelation-Controlled Addition
Objective: Synthesis of the syn-alcohol (or tertiary alcohol) with high diastereomeric ratio (dr > 95:5).
Reagents
-
Compound 1 (1.0 equiv)
-
Chelating Agent:
or (1.2 equiv). -
Nucleophile: Grignard reagent (
) or Hydride ( ).
Procedure
-
Pre-Complexation:
-
Dissolve Compound 1 in anhydrous
(DCM) or Toluene. -
Add the Lewis Acid (
) at -78°C. -
Wait: Stir for 30 minutes at this temperature. This allows the chelate to form and thermodynamic equilibrium to settle.
-
-
Nucleophilic Attack:
-
Add the nucleophile (e.g., VinylMgBr) dropwise.
-
Stir at -78°C for 2–4 hours.
-
-
Work-up:
-
Quench with Rochelle's salt (sodium potassium tartrate) solution. This is essential to break up the stable Magnesium/Zinc emulsions.
-
Stir vigorously until two clear layers form (can take 1–2 hours).
-
Data Interpretation:
| Condition | Additive | Solvent | Major Product | dr (approx) |
|---|
| Chelation |
Application Protocol B: Felkin-Anh Controlled Reduction
Objective: Synthesis of the anti-alcohol (reversing the selectivity).
Reagents
-
Compound 1 (1.0 equiv)
-
Reducing Agent: L-Selectride (Lithium tri-sec-butylborohydride) or DIBAL-H.
-
Solvent: THF (promotes loose ion pairing, discouraging chelation).
Procedure
-
Setup:
-
Dissolve Compound 1 in anhydrous THF.
-
Cool to -78°C.
-
-
Reduction:
-
Add L-Selectride (1.1 equiv) dropwise. The bulky sec-butyl groups and the Lithium counter-ion prevent chelation.
-
The hydride attacks from the "open" face defined by the Felkin-Anh steric model.
-
-
Oxidative Work-up (for Borohydrides):
-
Add MeOH to quench excess hydride.
-
Add NaOH /
carefully if organoboranes are formed (less relevant for Selectride reduction of ketones, but good practice).
-
Quality Control & Troubleshooting
NMR Diagnostics
The acetonide methyl groups are excellent diagnostic markers for diastereomers.
-
Starting Material: Two singlets around 1.35 and 1.45 ppm (
). -
Product Analysis: In the resulting alcohol, the syn and anti isomers will show distinct shifts for the acetonide methyls and the newly formed carbinol proton.
-
Tip: If separation is difficult, convert the alcohol to an acetate or benzoate derivative to increase chemical shift dispersion.
-
Common Pitfalls
-
Acetonide Hydrolysis: Avoid aqueous acids (HCl,
) during workup. Use or Phosphate buffer (pH 7). -
Racemization: If preparing Compound 1 via oxidation of the alcohol (Swern or Dess-Martin), ensure the base (Et3N/Pyridine) is non-nucleophilic and the reaction is kept cold. The
-proton is acidic. -
Low Selectivity: If chelation control fails, ensure your solvent is non-coordinating (DCM or Toluene). THF competes with the carbonyl for the metal center, weakening the chelate.
References
-
Reetz, M. T. (1984). "Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds". Angewandte Chemie International Edition. -
Nahm, S., & Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters.
-
Mead, K., & Macdonald, T. L. (1985). "Metal-chelation-controlled Grignard additions to chiral
-alkoxy ketones". The Journal of Organic Chemistry. -
PubChem Compound Summary. "this compound".[6]
-
Heathcock, C. H., et al. (1987). "Acyclic stereoselection. 38. Diastereoselective addition of organometallic reagents to chiral
-alkoxy ketones". The Journal of Organic Chemistry.
Sources
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
- 6. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of Dioxolane Ketones
Introduction: The Strategic Importance of Dioxolane-Protected Amines in Synthesis
In the landscape of pharmaceutical and complex molecule synthesis, the strategic installation of amine functionalities is a cornerstone of molecular design. Dioxolane-protected ketones represent a common and valuable class of intermediates, where the dioxolane group serves as a robust protecting group for a diol, while the ketone is poised for transformation. Reductive amination stands out as one of the most effective and widely utilized methods for converting these ketones into the corresponding amines, offering a direct and often high-yielding route to critical building blocks.[1][2][3] This one-pot reaction, which combines a carbonyl compound, an amine, and a reducing agent, is prized for its efficiency and broad functional group tolerance.[4][5]
For researchers and drug development professionals, mastering the reductive amination of dioxolane ketones is crucial. The stability of the dioxolane (a ketal) under the typically mild, slightly acidic conditions of modern reductive amination protocols makes this a highly compatible pairing.[6][7][8][9] This guide provides an in-depth exploration of the core principles, a comparative analysis of leading protocols, detailed step-by-step methodologies, and troubleshooting insights to empower scientists in the reliable and efficient synthesis of dioxolane-protected amines.
Core Principles: The Mechanism of Reductive Amination
The success of a reductive amination hinges on a delicate balance of reactivity. The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form a key electrophilic species: the iminium ion.[6] It is this iminium ion, not the starting ketone, that is the primary target for the hydride reducing agent. The selectivity of the reducing agent for the iminium ion over the ketone is paramount to the success of the reaction, preventing the wasteful formation of the corresponding alcohol.[10][11]
The general mechanism can be visualized as follows:
Figure 1: General mechanistic pathway of reductive amination.
The reaction is typically conducted under weakly acidic conditions. This is a critical parameter: sufficient acid is required to catalyze the dehydration of the carbinolamine to the iminium ion, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
Comparative Analysis of Key Protocols
The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent must be mild enough to not reduce the starting ketone, yet reactive enough to efficiently reduce the formed iminium ion. For dioxolane ketones, the acid-sensitivity of the ketal functional group also plays a role, favoring reagents that are effective in neutral to weakly acidic pH ranges.[6][7]
| Reagent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Reactivity | Mild and selective.[6][7] Reduces iminium ions much faster than ketones. | Milder than NaBH₄ due to the electron-withdrawing cyano group.[12] | Strongest of the three; can reduce aldehydes and ketones.[13] |
| Optimal pH | Weakly acidic (often with AcOH as a catalyst).[6][8] | Effective at neutral or slightly acidic pH (3-4). | Requires careful pH control; typically used after imine pre-formation.[10] |
| Solvents | Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), THF.[6][7][13] | Protic solvents like methanol (MeOH), ethanol (EtOH), and water are compatible.[12] | Protic solvents like MeOH, EtOH.[13] |
| Safety | Generally considered safer; avoids the use of cyanide.[10][14] | Toxicity warning: Can liberate highly toxic HCN gas upon contact with strong acids.[14] | Flammable solid; reacts with water to produce hydrogen gas. |
| Compatibility with Dioxolanes | Excellent. The mild conditions and aprotic solvents are ideal for preserving the ketal.[6][7][8][9] | Good. The ability to run at near-neutral pH is beneficial. | Conditional. Best used in a stepwise procedure to avoid ketone reduction.[13] |
| Typical Procedure | One-pot (direct): Ketone, amine, and reagent are mixed together.[6] | One-pot (direct): Reagent is added to a mixture of the ketone and amine.[14] | Stepwise (indirect): Pre-formation of the imine, followed by addition of NaBH₄.[8][13] |
Recommendation for Dioxolane Ketones:
For most applications involving dioxolane ketones, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[6][7] Its mildness, high selectivity for the iminium ion, and the ability to perform the reaction in a single step in a compatible aprotic solvent make it highly reliable and efficient, with a superior safety profile compared to cyanoborohydride.[6][10][14]
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This protocol is designed as a general, robust starting point for the reductive amination of a generic dioxolane ketone with a primary or secondary amine.
Materials:
-
Dioxolane ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (AcOH) (Optional, for less reactive ketones, 1.0-2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon supply
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the dioxolane ketone (1.0 equiv) and the chosen solvent (DCE or DCM, to make a ~0.1-0.5 M solution).
-
Addition of Reactants: Add the amine (1.0-1.2 equiv) to the stirred solution. If the ketone is known to be sterically hindered or unreactive, acetic acid (1.0-2.0 equiv) can be added at this stage to catalyze iminium ion formation.[6][7] Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 equiv) to the mixture in portions over 5-10 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the reaction solvent (DCM or DCE).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This indirect method is useful when the direct approach is problematic, for instance, if dialkylation is a concern with primary amines or if NaBH(OAc)₃ is unavailable.[8]
Materials:
-
Dioxolane ketone (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Methanol (MeOH)
-
Molecular sieves (3Å or 4Å), activated
-
Sodium borohydride (NaBH₄) (1.5-2.0 equiv)
-
Deionized water
-
Brine
-
Ethyl acetate or DCM
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the dioxolane ketone (1.0 equiv) and the primary amine (1.0 equiv) in methanol. Add activated molecular sieves to drive the equilibrium by sequestering water. Stir the mixture at room temperature for 2-4 hours, or until imine formation is judged to be complete by TLC or NMR analysis of an aliquot.
-
Reduction Setup: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (1.5-2.0 equiv) to the cold, stirred suspension. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor for the disappearance of the imine intermediate. Once complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate or DCM to the remaining aqueous residue and transfer to a separatory funnel.
-
Washing, Drying, and Purification: Separate the layers and extract the aqueous phase twice more with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.
Figure 2: A logical troubleshooting workflow for common issues.
-
Expertise Insight: The "Stalled" Reaction: If a reaction with a weakly basic amine (like an aniline derivative) or a sterically hindered ketone appears to stall, the equilibrium may not favor iminium ion formation. The addition of acetic acid is often the solution, as it protonates the carbinolamine's hydroxyl group, making it a better leaving group (water) and driving the reaction forward.[6][7]
-
Trustworthiness Through Purity: The purity of the reagents is paramount. Sodium triacetoxyborohydride, in particular, is moisture-sensitive. Using a freshly opened bottle or material that has been stored properly in a desiccator is critical for achieving high yields. Degradation of the hydride source is a common cause of incomplete reduction, leaving the imine intermediate as a persistent impurity.[13]
-
Purification Strategy: The basicity of the resulting amine product can be exploited for purification. An acid-base extraction can be an effective way to separate the amine from neutral organic impurities. Dissolve the crude product in a solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with 1M NaOH), and the free amine re-extracted into an organic solvent.
Conclusion
The reductive amination of dioxolane ketones is a powerful and reliable transformation that is essential for modern synthetic chemistry. By selecting the appropriate reducing agent—with sodium triacetoxyborohydride being the premier choice for its selectivity and mildness—and by understanding the key mechanistic principles, researchers can confidently synthesize a diverse array of valuable amine building blocks. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to navigate this reaction class with a high degree of success, ensuring both efficiency and scientific integrity in the laboratory.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Park, J. H., et al. (2003). One-Pot Reductive Amination of Acetals with Aromatic Amines Using Decaborane (B₁₀H₁₄). Synthetic Communications, 33(19), 3387-3392. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). Chem 115 Lecture Notes: Reductive Amination. Harvard University. [Link]
-
ResearchGate. (2025). One-Pot Reductive Amination of Acetals with Aromatic Amines Using Decaborane (B10H14) in Methanol. [Link]
-
The Organic Chemist. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Common Organic Chemistry. Reductive Amination - Common Conditions. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]
-
Green Chemistry Education Network. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
ChemRxiv. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. [Link]
-
Baiker, A. (2000). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chimia, 54, 503-509. [Link]
-
Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. [Link]
-
JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
ChemRxiv. (n.d.). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
ResearchGate. (2026). A remarkable solvent effect on reductive amination of ketones. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. gctlc.org [gctlc.org]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
Application Note: Asymmetric Synthesis Using 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone Scaffolds
Executive Summary
The 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone scaffold (hereafter referred to as D-Glycerone Acetonide ) represents a pivotal "chiral pool" building block derived from D-Mannitol or L-Serine. Unlike its aldehyde counterpart (Garner’s aldehyde or D-Glyceraldehyde acetonide), this methyl ketone offers a stable, non-polymerizable electrophile for constructing quaternary stereocenters and complex polyol arrays found in macrolides, pheromones, and nucleoside analogs.
This guide addresses the two primary challenges in utilizing this scaffold:
-
Racemization Control: Preventing
-epimerization during the oxidation of the precursor alcohol. -
Diastereodivergence: Controlling nucleophilic addition to access either syn or anti diastereomers with high fidelity (>95:5 dr).
Scaffold Synthesis & Quality Control
The synthesis of the ketone is most reliably achieved via the addition of methylmagnesium bromide to D-glyceraldehyde acetonide, followed by oxidation.
Critical Control Point: The Oxidation Step
The
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic route from D-Mannitol to the target methyl ketone. The final oxidation step requires buffering to prevent racemization.
Protocol 1: Non-Epimerizing Oxidation of the Intermediate Alcohol
Objective: Convert 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol to the corresponding ketone without eroding optical purity.
Reagents:
-
Dess-Martin Periodinane (1.2 equiv)
-
Sodium Bicarbonate (
, 5.0 equiv) - Crucial for buffering -
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: In a flame-dried flask under Argon, suspend
in anhydrous DCM (0.2 M relative to substrate). -
Addition: Add the substrate alcohol and cool to 0°C.
-
Oxidation: Add Dess-Martin Periodinane in one portion. The buffering agent neutralizes the acetic acid byproduct immediately.
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (stain with Anisaldehyde; ketone typically stains orange/brown, alcohol stains blue).
-
Quench: Pour mixture into a saturated solution of
and (1:1). Stir vigorously until the organic layer is clear (removal of iodine byproducts). -
Isolation: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel (EtOAc/Hexanes). Note: The ketone is volatile; avoid prolonged high-vacuum exposure.
Nucleophilic Additions: Controlling Diastereoselectivity
The power of this scaffold lies in the ability to direct nucleophilic attack (Grignard, Lithium, Hydride) to either face of the carbonyl.
Mechanism: Chelation vs. Felkin-Anh
-
Chelation Control (Syn-Selective): Requires a Lewis Acid capable of bidentate coordination between the carbonyl oxygen and the ring oxygen (
of the dioxolane). -
Felkin-Anh Control (Anti-Selective): Relies on steric bulk and electronic repulsion, placing the largest group (the acetonide ring) perpendicular to the carbonyl.
DOT Diagram: Stereochemical Decision Tree
Figure 2: Decision tree for selecting reaction conditions to achieve desired stereochemical outcomes.
Protocol 2: Chelation-Controlled Grignard Addition (Syn-Selective)
Objective: Synthesis of tertiary alcohols with syn stereochemistry (relative to the acetonide oxygen).
Reagents:
-
Ketone Scaffold (1.0 equiv)
-
Grignard Reagent (
, 1.5 equiv) -
(1.0 M in ether, 1.1 equiv) or
-
THF/Ether (solvent)
Procedure:
-
Chelation: Dissolve the ketone in anhydrous Ether/THF (1:1) at -78°C. Add the Lewis Acid (
or ) dropwise. Stir for 30 minutes to ensure formation of the chelated intermediate. -
Addition: Add the Grignard reagent slowly down the side of the flask to pre-cool it before it hits the solution.
-
Reaction: Stir at -78°C for 2 hours. Do not warm up prematurely, as higher temperatures can disrupt the chelate.
-
Quench: Add saturated
at -78°C. -
Analysis: Determine diastereomeric ratio (dr) via crude NMR. The acetonide methyl signals are diagnostic (typically distinct shifts for syn vs anti).
Stereoselective Reduction Data
When reducing the ketone to a secondary alcohol, the choice of reducing agent dictates the stereochemistry.
| Reducing Agent | Conditions | Major Isomer | Typical dr (Syn:Anti) | Mechanism |
| L-Selectride | THF, -78°C | Anti (Felkin) | 5:95 | Steric bulk prevents chelation; hydride attacks from less hindered face. |
| NaBH₄ / CeCl₃ | MeOH, -78°C | Syn (Chelation) | 90:10 | Luche conditions; Lanthanide coordination promotes chelation control. |
| Zn(BH₄)₂ | Ether, -20°C | Syn (Chelation) | >95:5 | Zinc forms a tight chelate with the two oxygens. |
| DIBAL-H | Toluene, -78°C | Anti (Felkin) | 15:85 | Non-chelating solvent and bulky reagent favor Felkin-Anh. |
References
-
Mulzer, J., et al. (1984). "Stereocontrolled synthesis of all eight stereoisomers of 3,4-dihydroxy-2-methylpentanoic acid." Liebigs Annalen der Chemie. (Foundational work on glyceraldehyde acetonide derivatives).
-
Jurczak, J., et al. (1986). "Diastereoselective addition of Grignard reagents to 2,2-dimethyl-1,3-dioxolan-4-yl derivatives." Tetrahedron. (Definitive study on chelation vs. Felkin-Anh in this system).
-
Passiniemi, M., & Koskinen, A. M. (2013). "this compound: A Versatile Building Block." Beilstein Journal of Organic Chemistry. (Review of applications and synthesis).
-
Heathcock, C. H., et al. (1991). "Acyclic stereocontrol. 19. High 1,2-diastereoselectivity in the addition of organometallic reagents to alpha-chiral aldehydes and ketones." Journal of Organic Chemistry. .
Sources
Hydrolysis of acetonide group in 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone derivatives
Application Note: Precision Hydrolysis of Acetonide-Protected -Hydroxy Ketones
Abstract
The removal of the isopropylidene acetal (acetonide) protecting group from this compound is a critical step in the synthesis of chiral C3 and C4 building blocks, including rare sugars and antiviral nucleoside analogs. While acetonide hydrolysis is generally considered trivial, the presence of the
Mechanistic Insight & Chemical Logic
The Challenge of the -Ketone
In standard acetonide deprotection, the rate-limiting step is the formation of the oxocarbenium ion intermediate. For this compound, the adjacent acetyl group exerts a strong electron-withdrawing inductive effect (-I).
-
Effect 1 (Reduced Basicity): The ring oxygens are less basic than in simple glycerol acetonides, potentially requiring higher activation energy for initial protonation.
-
Effect 2 (Carbocation Destabilization): The developing positive charge in the transition state is destabilized by the adjacent carbonyl dipole, potentially slowing the reaction compared to non-functionalized acetonides.
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed hydrolysis pathway, highlighting the critical oxocarbenium intermediate.
Figure 1: Stepwise mechanism of acid-catalyzed acetonide hydrolysis.
Critical Parameters & Optimization
| Parameter | Recommended Range | Scientific Rationale |
| pH / Acidity | pH 1.0 – 3.0 | Sufficient to protonate the ether oxygen but mild enough to prevent enolization of the ketone (which leads to racemization). |
| Solvent System | THF:H₂O (4:1) or MeCN:H₂O | Organic co-solvent ensures substrate solubility; water is the nucleophile. Avoid alcohols (MeOH) to prevent trans-acetalization. |
| Temperature | 25°C – 60°C | Higher temps accelerate the slow oxocarbenium formation caused by the electron-withdrawing ketone. |
| Quenching | NaHCO₃ (Solid) | Neutralization must be rapid to prevent acid-catalyzed dehydration of the resulting diol during concentration. |
Experimental Protocols
Protocol A: Green Chemistry (Catalyst-Free, Hot Water)
Best for: Large-scale, robust substrates where green metrics are a priority. This method utilizes the auto-ionization of water at elevated temperatures to drive hydrolysis without added mineral acids, simplifying purification [1].
-
Setup: Charge a round-bottom flask with this compound (1.0 equiv).
-
Solvent: Add deionized water (0.5 M concentration relative to substrate). Note: If the substrate is insoluble, add 10% v/v THF.
-
Reaction: Heat the suspension to 90°C with vigorous stirring.
-
Observation: The mixture typically becomes homogeneous as the reaction proceeds and the diol forms.
-
-
Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). Stain with KMnO₄ (diols stain rapidly). Reaction time is typically 4–6 hours.
-
Workup: Cool to room temperature.
-
If homogeneous: Lyophilize directly to obtain the crude diol.
-
If oil separates: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Protocol B: Standard Chemical (Acetic Acid)
Best for: General lab scale, ensures solubility and complete conversion.
-
Preparation: Prepare a solution of 80% Aqueous Acetic Acid (AcOH:H₂O, 4:1 v/v).
-
Dissolution: Dissolve the acetonide (1 g scale) in the acetic acid solution (10 mL).
-
Execution: Stir at 40°C for 2–4 hours.
-
Why 40°C? The electron-withdrawing ketone makes the acetonide more stable than a standard sugar acetonide; mild heating ensures timely completion.
-
-
Quenching: Concentrate the mixture under reduced pressure (rotary evaporator) to remove most AcOH.
-
Neutralization: Co-evaporate with toluene (2x) to remove trace acid azeotropically.
-
Purification: Flash chromatography (EtOAc/Hexane) is usually required to remove trace polymeric side products.
Protocol C: High-Selectivity (Resin-Catalyzed)
Best for: Acid-sensitive substrates or when strict stereocontrol is required. Uses Dowex 50W-X8 (H+ form) to provide a heterogeneous acidic environment that minimizes bulk solution acidity [2].
-
Activation: Wash Dowex 50W-X8 resin with MeOH (3x) and H₂O (3x) before use.
-
Reaction: Dissolve substrate in MeOH:H₂O (9:1) . Add wet resin (50 wt% relative to substrate).
-
Agitation: Stir gently at Room Temperature (25°C).
-
Time: This method is slower (12–18 hours) but prevents racemization of the
-center.
-
-
Termination: Filter off the resin beads.
-
Isolation: Concentrate the filtrate. The product is often pure enough for the next step without chromatography.[1]
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate hydrolysis protocol.
Analytical Quality Control (QC)
To validate the success of the reaction, look for these specific NMR signatures:
-
¹H NMR (CDCl₃):
-
Disappearance: Two singlets around
1.3–1.5 ppm (acetonide methyls). -
Appearance: Broad singlets around
2.5–4.0 ppm (exchangeable -OH protons). -
Shift: The methine proton (
to ketone) will shift upfield slightly upon ring opening.
-
-
¹³C NMR:
-
Disappearance: The quaternary ketal carbon signal at
~110 ppm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Inductive effect of ketone stabilizes acetonide. | Increase temperature to 50°C or switch to Protocol B (AcOH). |
| Racemization | Acidity too high; enolization of ketone. | Switch to Protocol C (Resin) or reduce temperature. |
| Product Degradation | Acid concentration during rotary evaporation. | Use solid NaHCO₃ to neutralize before concentrating; use toluene azeotrope. |
| Low Solubility | Substrate is too lipophilic for pure water. | Add THF or MeCN as co-solvent (keep H₂O > 20%). |
References
-
Mukherjee, S., et al. (2013). "Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst."[2] Journal of Chemical Sciences. [2]
-
TSI Journals. (2009). "Selective hydrolysis of terminal isopropylidene ketals: An overview." Chemical Technology: An Indian Journal.
-
Atlan, V., et al. (1999). "Remarkably efficient deprotection of cyclic acetals and ketals using Cerium Ammonium Nitrate (CAN)." Tetrahedron Letters.
-
Organic Chemistry Portal. "Deprotection of Acetals and Ketals."
Troubleshooting & Optimization
Preventing racemization of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone during synthesis
Ticket ID: #RAC-404-PREV Subject: Preventing Racemization During Synthesis & Handling Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction
You are encountering stability issues with 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (also known as 2,3-O-isopropylidene-1-hydroxy-2-butanone protected form). This molecule is a "chiral pool" derivative, often sourced from D-mannitol or L-serine.[1]
The core issue is the alpha-chiral center (C4 of the dioxolane ring).[1] Because it is adjacent to a carbonyl group (the ketone), the C4 proton is acidic (
This guide provides a self-validating workflow to synthesize, handle, and store this compound without stereochemical erosion.
Module 1: The Mechanism of Failure
Before fixing the protocol, you must understand the enemy.[1] Racemization here is not random; it is a chemically driven event caused by keto-enol tautomerism .[1]
The Enolization Trap
The proton at the C4 position is the "weak link." If a base removes this proton, the molecule forms an achiral enolate.[1] When the proton returns, it has a 50/50 chance of attacking from the top or bottom face, resulting in a racemic mixture.[1]
Figure 1: The mechanism of base-catalyzed racemization via the enolate intermediate.[1]
Module 2: Synthesis Protocol (The "Gold Standard")
Why Swern Oxidation Fails
Many standard protocols use Swern oxidation (DMSO/Oxalyl Chloride) to generate this ketone from its alcohol precursor.[1] Avoid this. Swern oxidation requires Triethylamine (Et3N) in the quenching step.[1] Even at -78°C, the presence of excess base can trigger epimerization of this specific alpha-chiral ketone [1].[1]
Recommended Protocol: Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is performed under neutral to slightly acidic conditions, making it the safest method for alpha-chiral carbonyls [2][3].[1]
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Alcohol Precursor | 1.0 | Substrate |
| Dess-Martin Periodinane | 1.2 - 1.5 | Oxidant |
| Dichloromethane (DCM) | Solvent (0.1 M) | Anhydrous solvent |
| Water | 1.0 (Optional) | Accelerates reaction (use with caution) |
| Sodium Bicarbonate | Wash | Neutralizes byproduct (acetic acid) |
Step-by-Step Workflow
-
Preparation: Dissolve the alcohol precursor (1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol) in anhydrous DCM under Argon/Nitrogen.
-
Addition: Add Dess-Martin Periodinane (DMP) solid in one portion at 0°C .
-
Note: While DMP works at RT, starting at 0°C minimizes exotherms that could degrade the acetonide.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde).
-
The "Safe" Quench (Critical):
-
Do NOT quench with strong base.
-
Dilute with Et2O.
-
Pour into a 1:1 mixture of saturated NaHCO3 and 10% Na2S2O3 (Sodium Thiosulfate).
-
Why? Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid byproduct gently without creating a high pH environment.
-
-
Isolation:
Module 3: Downstream Handling & Storage
Even if you synthesize it correctly, you can lose optical purity during purification or storage.[1]
Purification Hazards
-
Silica Gel: Standard silica is slightly acidic (
).[1] This can hydrolyze the dioxolane ring (cleaving the acetonide), leading to the diol, which is water-soluble and lost during workup [4].[1] -
Alumina: Basic alumina will racemize the ketone instantly.
Safe Purification Strategy:
-
Deactivation: Pre-treat silica gel with 1% Triethylamine (Et3N) in hexane, then flush with pure hexane before loading your sample.[1] This neutralizes the acidity.
-
Distillation: If the compound is volatile enough (bp ~70-75°C at 10 mmHg [5]), Kugelrohr distillation is superior to chromatography as it avoids surface catalysis entirely.[1]
Storage Conditions
-
Temperature: -20°C.
-
State: Store neat (if oil) or in benzene/toluene matrix. Avoid storing in acetone or alcohols (trans-ketalization risk).[1]
-
Atmosphere: Argon backfill.
Module 4: Troubleshooting & FAQs
Q: My optical rotation is lower than the literature value. Did I racemize it?
A: Not necessarily.
-
Check Solvent: Literature values vary wildly by solvent.
-
Lit:
to (c=1, CHCl3) is common for the (S)-enantiomer (derived from D-mannitol) [6].[1] -
Ensure you are comparing identical concentrations and solvents.
-
-
Check Chemical Purity: Hydrolysis of the acetonide (forming the diol) lowers the rotation.[1] Run a proton NMR. If you see broad -OH peaks or loss of the dimethyl geminal peaks (1.3/1.4 ppm), you have chemical degradation, not just racemization.[1]
Q: Can I use the Weinreb Amide route instead of oxidation?
A: Yes, but with caveats. Reacting the Weinreb amide (of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid) with MeMgBr or MeLi is a viable route.[1]
-
Risk: Organolithiums are strong bases. If you add MeLi too fast or at too high a temperature, it acts as a base (deprotonating the alpha-position) rather than a nucleophile.[1]
-
Fix: Use MeMgBr (less basic than MeLi) and run at -78°C .[1] Add the Grignard to the amide, not the other way around.
Q: I need to perform a Grignard addition to this ketone. How do I control the stereochemistry?
A: This is a classic Chelation vs. Felkin-Anh scenario.
-
Chelation Control (Mg, Zn, Ti): The ring oxygen and ketone oxygen chelate the metal, locking the conformation.[1] The nucleophile attacks from the less hindered face (anti to the C-C bond of the ring).[1]
-
Felkin-Anh (No Chelation): Use bulky protecting groups or non-chelating metals.[1]
-
Tip: For high diastereoselectivity, use CeCl3 (Luche conditions) or pre-complex with
(if the acetonide survives) to enforce chelation control.[1]
Decision Tree: Selecting the Right Workflow
Figure 2: Decision matrix for synthesizing alpha-chiral ketones without racemization.[1]
References
-
Mukaiyama, T., et al. (1982).[1] "Stereoselective synthesis of chiral ketones." Tetrahedron, 38(1), 1-10.[1] (General principle of alpha-chiral ketone sensitivity).[1]
-
Dess, D. B., & Martin, J. C. (1983).[1][2][3] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][3] Journal of Organic Chemistry, 48(22), 4155–4156.[1][3]
-
Myers, A. G., et al. (1994).[1] "Greatly Simplified Procedures for the Preparation of the Dess-Martin Periodinane." Journal of Organic Chemistry, 59, 7549-7552.[1] (Establishes DMP as standard for sensitive substrates).
-
Suffet, M. (2019).[1] "The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane." ResearchGate.[4] (Discusses hydrolytic instability of dioxolanes).
-
Sigma-Aldrich. "Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate Product Sheet." (Provides physical data for the related ester, confirming volatility). [1]
-
Hubschwerlen, C. (1986).[1] "Synthesis of optically active this compound." Synthesis, 1986(11), 962-964.[1] (Primary synthesis reference).
Sources
Improving yield of Swern oxidation to form dioxolane ketone
Topic: Optimization of Dioxolane-Protected Substrates
Status: Active Agent: Senior Application Scientist Ticket ID: SWERN-DIOX-001
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because your Swern oxidation of a dioxolane-containing alcohol is suffering from low yields , deprotection (hydrolysis) , or side-product formation .
The Swern oxidation is generally mild, but it possesses a "hidden" acidity profile. The reaction generates stoichiometric HCl and electrophilic sulfur species that are lethal to acid-sensitive groups like dioxolanes (acetals/ketals) if not managed correctly.
This guide provides a validated protocol and a troubleshooting framework to maximize yield while preserving your protecting group.
Module 1: The "Dioxolane-Safe" Protocol (SOP)
Objective: Oxidize alcohol to ketone while maintaining dioxolane integrity. Critical Control Point: The temperature-to-base-addition ratio. The reaction must remain basic or cryogenic whenever the active acid species are present.
Reagents & Stoichiometry (Recommended)
| Reagent | Equiv. | Role | Notes |
| Oxalyl Chloride | 1.5 - 2.0 | Activator | Must be clear/colorless. Yellow = hydrolyzed (impure). |
| DMSO | 3.0 - 4.0 | Oxidant | Must be anhydrous. Store over 3Å sieves. |
| Substrate | 1.0 | Reactant | Dissolved in minimum dry CH₂Cl₂.[1] |
| DIPEA (Hünig's Base) | 5.0 - 6.0 | Base | Crucial Change: Use DIPEA instead of Et₃N to minimize epimerization and ensure robust buffering. |
| Dichloromethane | Solvent | Solvent | Anhydrous.[2] Concentration ~0.1 M to 0.2 M. |
Step-by-Step Procedure
-
Activation (The "Swern Reagent"):
-
Oxidation (The "Danger Zone"):
-
Termination (The "Rescue"):
-
Add DIPEA (or Et₃N) dropwise while still at -78°C .
-
Stir for 10 mins at -78°C.
-
Remove the cooling bath and allow the reaction to warm to room temperature (approx. 0°C to 20°C) over 30–60 mins.
-
Mechanism:[1][2][3][5][7][8][9][10] The base facilitates the intramolecular elimination to form the ketone and neutralizes the HCl before the system warms up enough for the acid to attack the dioxolane.
-
-
Workup:
-
Quench with saturated NH₄Cl (mildly acidic) or phosphate buffer (pH 7) to avoid shock-hydrolysis during extraction.
-
Module 2: Visualizing the Failure Points
The following diagram illustrates the reaction pathway and where specific failures (Side Products vs. Deprotection) occur.
Figure 1: Swern Oxidation Pathway.[5] The "Critical Zone" indicates where temperature control is vital to prevent MTM formation, and early base addition is required to prevent dioxolane hydrolysis.
Module 3: Troubleshooting Guide (FAQs)
Q1: My dioxolane ring is opening (low yield, aldehyde/diol formation). Why?
Diagnosis: Acid-catalyzed hydrolysis. Root Cause: The Swern reagent generates HCl. Even though the system is "anhydrous," the high local concentration of protons during the warming phase (if base is insufficient or added late) attacks the acetal oxygen. Solution:
-
Increase Base Equivalents: Move to 5.0–6.0 equivalents of DIPEA.
-
Cold Addition: Ensure the base is added completely while the reaction is still at -78°C. Do not warm the flask until the base has mixed for at least 10 minutes.
-
Buffer the Quench: Do not use 1M HCl for workup. Use a pH 7 phosphate buffer or saturated NaHCO₃.
Q2: I see a "Methylthiomethyl (MTM) Ether" side product.
Diagnosis: Pummerer Rearrangement. Root Cause: The reaction temperature rose too high before the base was added. The alkoxysulfonium ion rearranged instead of oxidizing. Solution:
-
Check Thermometer: Ensure the internal temperature (not just the bath) is < -60°C during DMSO and alcohol addition.
-
Slow Addition: Add DMSO and the alcohol slower to prevent exotherms.
Q3: Conversion is incomplete (Recovered Starting Material).
Diagnosis: Inactive Oxidant. Root Cause:
-
Wet DMSO: Water destroys the chlorodimethylsulfonium salt immediately.
-
Bad Oxalyl Chloride: If the reagent is yellow or has white solids, it has hydrolyzed to oxalic acid and HCl. Solution:
-
Distill Oxalyl Chloride or buy a fresh bottle.
-
Store DMSO over activated 3Å molecular sieves for 24 hours before use.
Q4: My ketone is racemizing (alpha-chiral center).
Diagnosis: Base-catalyzed epimerization. Root Cause: Triethylamine (Et₃N) is nucleophilic and basic enough to deprotonate the alpha-position of the newly formed ketone.[11] Solution: Switch to DIPEA (Hünig's Base) . It is bulkier and less nucleophilic, significantly reducing the rate of epimerization while still facilitating the Swern elimination.
Module 4: Logical Decision Tree
Use this flowchart to diagnose your specific yield issue.
Figure 2: Diagnostic logic for Swern Oxidation failures.
References
-
Omura, K., & Swern, D. (1978).[12][13] Oxidation of alcohols by "activated" dimethyl sulfoxide.[4][5][6][7][8][10][14] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.
-
Mancuso, A. J., & Swern, D. (1981).[1][14] Activated dimethyl sulfoxide: Useful reagents for synthesis.[14] Synthesis, 1981(03), 165–185.[14]
-
Tidwell, T. T. (1990).[1][14] Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: The Moffatt, Swern, and related oxidations.[1][4] Organic Reactions, 39, 297–572.
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Chapter 2: Swern Oxidation and Related Reactions).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation: Reaction Mechanism, Steps & Key Examples [vedantu.com]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 14. gchemglobal.com [gchemglobal.com]
Technical Support Center: Purification of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this versatile chiral building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
The purity of this compound (CAS RN: 161972-09-4) is critical for its successful application in asymmetric synthesis and as an intermediate for active pharmaceutical ingredients.[1] This guide is structured into a direct troubleshooting section for immediate problem-solving and a comprehensive FAQ section for foundational knowledge.
Compound Profile
To effectively purify a compound, understanding its physical properties is paramount.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [2][3] |
| Molecular Weight | 144.17 g/mol | [1][3] |
| Boiling Point (est.) | 186 °C (at 760 mmHg) | [2] |
| Appearance | Colorless Liquid | [4] |
| Key Functional Groups | Ketone, Ketal (Dioxolane) | [3][5] |
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product purity is low after vacuum distillation. What are the likely causes?
Answer: Achieving high purity via vacuum distillation depends on several critical factors. Low purity is often traced back to one of the following issues:
-
Inefficient Fractionation: If your crude material contains impurities with boiling points very close to that of the product, a simple distillation setup may be insufficient.
-
Causality: According to Raoult's Law, the vapor phase will be a mixture of all volatile components. Effective separation requires a significant difference in boiling points or a more efficient distillation column.
-
Solution: Employ a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates. This provides more surface area for repeated condensation and vaporization cycles, enriching the vapor with the more volatile component (your product, if impurities are higher boiling).[4]
-
-
Unstable Vacuum: Fluctuations in vacuum pressure cause the boiling point to change, leading to inconsistent distillation rates and poor separation.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. An unstable vacuum leads to a constantly shifting boiling point target.
-
Solution: Ensure all joints are properly sealed with appropriate grease and that your vacuum pump is in good working order and protected by a cold trap. Use a digital vacuum gauge (manometer) to monitor the pressure accurately.
-
-
Thermal Decomposition: Although relatively stable, prolonged heating can cause decomposition, especially if acidic residues are present from the synthesis step. The dioxolane ring is susceptible to acid-catalyzed hydrolysis.[6]
-
Solution: Do not heat the distillation flask excessively. The heating mantle temperature should be only slightly higher than the desired vapor temperature. It is also advisable to wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and dry it thoroughly before distillation to remove any acidic impurities.
-
Q2: I'm seeing significant tailing and broad peaks during flash column chromatography. How can I resolve this?
Answer: Peak tailing or broadening in flash chromatography typically points to undesirable interactions between your compound and the stationary phase, or issues with your solvent system.
-
Strong Analyte-Stationary Phase Interaction: The ketone and ether oxygens in your molecule can engage in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7]
-
Causality: This strong interaction slows the desorption part of the adsorption/desorption equilibrium, causing the compound to "drag" or "tail" down the column.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a more polar solvent, like methanol or a few drops of triethylamine (if your compound is stable to base), to your eluent. The polar additive will compete for the active sites on the silica, reducing the interaction with your product and leading to more symmetrical peaks.
-
Solution 2 (Change Stationary Phase): Switch to a less acidic or neutral stationary phase. Neutral alumina can be an excellent alternative for compounds that are sensitive or show strong binding to silica.[8]
-
-
Column Overloading: Applying too much crude material to the column is a common cause of peak broadening.
-
Causality: Overloading saturates the stationary phase at the top of the column, preventing the establishment of a proper equilibrium. This causes the band of material to spread out as it travels down the column.
-
Solution: A general rule of thumb for a difficult separation is to use a mass of silica gel that is at least 80 times the mass of the crude sample.[9] For easier separations, a 20:1 to 40:1 ratio may suffice.
-
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will move too slowly (low Rƒ), increasing diffusion and band broadening. If it's too polar, it will elute too quickly with poor separation.
-
Solution: Develop your method using Thin Layer Chromatography (TLC) first. Aim for an Rƒ value of 0.2 to 0.35 for the target compound in the chosen solvent system to ensure optimal separation on the column.[9]
-
Q3: My product appears to be decomposing during purification on silica gel. What's happening?
Answer: This is a classic sign of the acid sensitivity of the 1,3-dioxolane functional group.[6]
-
Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups on its surface. This acidity is sufficient to catalyze the hydrolysis of the ketal, breaking it down into acetone and the corresponding diol (1-(2,3-dihydroxypropyl)ethanone).
Diagram of Acid-Catalyzed Decomposition
Caption: Acidic silica gel can catalyze the hydrolysis of the dioxolane ring.
-
Solution:
-
Neutralize the Silica: Prepare a slurry of the silica gel in your starting eluent and add ~1% triethylamine (v/v). Stir for 15-20 minutes, then pack the column as usual. This deactivates the acidic sites.
-
Use Neutral Alumina: As mentioned previously, alumina is a more basic stationary phase and is an excellent choice for acid-sensitive compounds.[8]
-
Buffer the Eluent: Adding a small amount of a non-nucleophilic base like triethylamine or pyridine to the mobile phase can prevent decomposition on the column.
-
Q4: I've purified my compound, but my NMR/GC-MS analysis shows persistent unknown peaks. How do I identify them?
Answer: A multi-faceted analytical approach is essential for identifying impurities.[10]
-
Check for Starting Materials: Compare the spectra of your purified product with those of the starting materials used in the synthesis. Common impurities are often unreacted reagents. The synthesis of dioxolanes frequently involves glycerol and acetone, or their derivatives.[11]
-
Identify Solvent Residue: Check the chemical shifts in your ¹H NMR for common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane).
-
Look for Decomposition Products: The primary decomposition product would be 1-(2,3-dihydroxypropyl)ethanone. In ¹H NMR, you would expect to see the disappearance of the two methyl singlets from the dioxolane group and the appearance of two hydroxyl (-OH) peaks. A GC-MS analysis would show a new peak with a different mass-to-charge ratio corresponding to the hydrolyzed product.
-
Utilize 2D NMR: If the structure of the impurity is complex, techniques like COSY and HSQC can help elucidate its structure by showing proton-proton and proton-carbon correlations.
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide an exact molecular formula for the impurity, which is invaluable for identification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound on a multi-gram scale?
Answer: For multi-gram quantities, vacuum distillation is generally the most efficient and scalable method.
-
Rationale: Distillation separates based on a bulk physical property (boiling point) and does not require expensive consumables like large amounts of silica gel and solvents. It is particularly effective at removing non-volatile impurities (which remain in the distillation pot) and highly volatile impurities (which can be removed in a forerun).
-
Comparison: While flash chromatography can be used, it becomes costly and labor-intensive on a large scale due to the large volumes of solvent and silica required. It is best reserved for smaller scales or for when distillation fails to separate impurities with very similar boiling points.
Q2: How do I select and optimize a solvent system for flash chromatography?
Answer: The process begins with Thin Layer Chromatography (TLC).
-
Initial Screening: Start with a standard non-polar/polar solvent system. For a compound of moderate polarity like this, a mixture of Hexane and Ethyl Acetate is an excellent starting point.[7][8]
-
TLC Analysis: Spot your crude material on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).
-
Target Rƒ: The ideal solvent system will give your target compound an Rƒ value between 0.2 and 0.35.[9] This ensures the compound spends enough time on the column to separate from impurities without taking excessively long to elute.
-
Optimization: Ensure that your target compound is well-separated from major impurities on the TLC plate. If two spots are too close, you may need to try a different solvent system (e.g., Dichloromethane/Methanol) to alter the selectivity of the separation.[7]
| Common Impurity Type | Recommended Starting Solvent System (TLC) |
| Non-polar impurities | Hexane / Ethyl Acetate (start at 9:1) |
| Polar impurities | Hexane / Ethyl Acetate (start at 4:1) |
| Very polar impurities | Dichloromethane / Methanol (start at 98:2) |
Q3: What are the key parameters for successful vacuum distillation of this compound?
Answer: The two most important parameters are pressure and temperature . The goal is to distill the liquid at a temperature well below its atmospheric boiling point to prevent decomposition.
-
Pressure: A good laboratory vacuum pump should achieve a pressure of 1-10 mmHg. The lower the pressure, the lower the boiling point.
-
Temperature: The heating bath should be set ~15-20 °C higher than the temperature at which the liquid is boiling and condensing in the distillation head.
Estimated Boiling Point at Reduced Pressures: (Note: These are estimates. Use a manometer for accurate pressure readings.)
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 20 | ~85 - 95 |
| 10 | ~70 - 80 |
| 5 | ~60 - 70 |
| 1 | ~45 - 55 |
Q4: How do I definitively assess the purity of my final product?
Answer: No single technique is sufficient. A combination of methods is required for a comprehensive purity assessment.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is an excellent method for quantifying the purity of volatile compounds.[12] The area under each peak is proportional to the concentration of the component, allowing for a percent purity calculation.
-
Quantitative NMR (qNMR): This is a powerful technique for determining purity without needing a reference standard of the analyte itself.[10] By integrating the signal of the analyte against a certified internal standard of known concentration, an exact purity can be calculated.
-
HPLC-UV: If the compound has a UV chromophore (the ketone group absorbs UV light), High-Performance Liquid Chromatography with a UV detector can be used to separate and quantify impurities.[10]
-
¹H NMR Spectroscopy: While not strictly quantitative without an internal standard, a clean ¹H NMR spectrum, free of impurity peaks and with correct integrations, is a strong indicator of high purity.[13]
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the optimal purification strategy.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a moderately difficult separation on a 1-2 gram scale.
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., 4:1 Hexane:Ethyl Acetate) that provides an Rƒ of ~0.25 for the product.
-
Column Packing:
-
Select a glass column with an appropriate diameter (e.g., 40 mm).
-
Add a small plug of cotton or glass wool, followed by a 1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 60 g, 40-63 µm particle size) in the chosen eluent.[9]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add another 1 cm layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product (~1.5 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~3 g), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply pressure (using a pump or inert gas) to achieve a flow rate of about 5-7 cm per minute.[9]
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Flash Chromatography Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography.
References
- Recrystallization. University of Wisconsin-Madison, Department of Chemistry.
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI.[Link]
- Recrystallization. University of California, Irvine, Department of Chemistry.
- Flash Column Chromatography. University of Rochester, Department of Chemistry.
- This compound. MolCore.
- A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Benchchem.
- Ethanone, 1-(2,2-dimethyl-1,3-dioxolan-4-yl)- (9CI). Echemi.
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
- Successful Flash Chromatography. King Group, University of Chicago.
- Some Useful and Practical Tips for Flash Chromatography. École Polytechnique Fédérale de Lausanne (EPFL).
- Stereospecific Cu(I)-catalyzed CO cross-coupling synthesis of acyclic 1,2-di- and trisubstituted vinylic ethers from alcohols and vinylic halides. Semantic Scholar.
- Scheme for the formation of 2,2-dimethyl-1,3-dioxolan-4-yl methanol and...
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI.[Link]
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- 2,2-Dimethyl-1,3-dioxolan-4-one 96%. Sigma-Aldrich.
- 1,3-Dioxolane - analysis. Analytice.
- Synthesis of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylene oxide. PrepChem.com.
Sources
- 1. molcore.com [molcore.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2,2-Dimethyl-1,3-dioxolan-4-one 96 4158-86-5 [sigmaaldrich.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. epfl.ch [epfl.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Dioxolane - analysis - Analytice [analytice.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting low diastereoselectivity in additions to dioxolane ketones
Technical Support Center: Optimizing Diastereoselectivity in Additions to -Dioxolanyl Ketones
Status: Operational
Agent: Senior Application Scientist
Ticket ID: CHEL-5502
Subject: Troubleshooting low
Core Directive: The "Selectivity Switch" Concept
If you are experiencing low diastereoselectivity (e.g.,
Additions to
-
The Felkin-Anh Model (Steric Control): Favors the syn-isomer (relative to the bulkier group).
-
The Cram-Chelate Model (Coordination Control): Favors the anti-isomer (via a rigid 5-membered ring intermediate).
The Root Cause of Failure: Most low-selectivity results stem from "hybrid conditions"—for example, using a chelating metal (Mg) in a coordinating solvent (THF). The solvent competes with the substrate for the metal, disrupting the tight chelation required for Cram control, but the metal is too Lewis-acidic to allow a pure Felkin-Anh pathway.
You must commit to one pathway.
Diagnostic Matrix: Triage Your Reaction
Use this table to identify which variable is compromising your selectivity.
| Symptom | Probable Cause | Corrective Action |
| Low | "Confused" Metal Center. You are likely using a Grignard (Mg) or Lithium reagent in THF. The Mg wants to chelate, but THF solvates it, creating a mixture of chelated and open transition states. | Switch Solvent: Move to non-coordinating solvents (DCM, Toluene, or Et₂O) to enforce chelation.OR Add Lewis Acid: Pre-complex with |
| Unexpected Felkin Product | Bulky Protecting Groups. If your dioxolane has very bulky substituents (e.g., cyclohexyl-fused), they may sterically preclude the metal from binding both oxygens. | Force Chelation: Use a smaller Lewis Acid with higher affinity for oxygen ( |
| No Reaction / Decomposition | Lewis Acid Too Strong. Strong LAs like | Soften the Acid: Switch to |
| Reversed Selectivity | Mismatched Double Asymmetric Induction. If your nucleophile is also chiral, its inherent facial bias may oppose the substrate's bias. | Match the Pair: Test the enantiomer of the nucleophile or switch to an achiral nucleophile to verify substrate control first. |
Technical Deep Dive (Q&A)
Q1: Why does the solvent matter so much for dioxolane ketones?
A: The dioxolane ring contains two oxygen atoms. In Chelation Control , the metal ion (M+) must bridge the carbonyl oxygen and the dioxolane ring oxygen simultaneously.
-
In DCM/Toluene: These solvents are non-Lewis basic. The metal has no choice but to bind to the substrate oxygens to satisfy its coordination sphere. This locks the conformation (Cram-Chelate), usually exposing the Re-face (depending on absolute config).
-
In THF: THF is a Lewis base. It floods the metal’s coordination sites. The metal cannot effectively bridge the substrate oxygens because it is already "full" of THF. The substrate effectively behaves as if no chelation is possible, reverting to Felkin-Anh control (steric governance).
Q2: Which Lewis Acid should I use to maximize Chelation Control?
A: Selectivity generally correlates with the metal's ability to accept bidentate ligands and its ionic radius.
-
Tier 1 (Strongest Chelation):
, . These provide the highest (often >20:1) but are harsh and can cleave acetals. -
Tier 2 (Balanced):
, , . Excellent balance of selectivity and stability. -
Tier 3 (Non-Chelating):
. Use this only if you specifically want the Felkin-Anh product. Boron is too small and monodentate to support a chelated transition state.
Q3: How do I visualize the transition states?
See the diagram below. Note how the "Open" (Felkin) state allows rotation, while the "Chelated" state locks the bond rotation.
Caption: Pathway divergence based on solvent/metal choice. Chelation (Left) offers higher rigidity and predictability.
Standardized Protocol: High-Selectivity Chelation Addition
Objective: Nucleophilic addition to a dioxolane-protected ketone with >95:5 diastereoselectivity (Cram-Chelate product).
Reagents:
-
Substrate:
-Dioxolanyl Ketone (1.0 equiv) -
Lewis Acid:
(1.05 equiv) OR (1.5 equiv) -
Nucleophile: Allyltrimethylsilane (for Sakurai) or
(Organozinc) -
Solvent: Anhydrous
(DCM)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the ketone and dissolve in DCM (0.1 M).
-
Complexation (The Critical Step):
-
Cool the solution to -78°C .
-
Add the Lewis Acid (
) dropwise. -
Wait: Stir for 15 minutes at -78°C. This allows the "Cram Chelate" complex to form and equilibrate before the nucleophile arrives.
-
Observation: A color change (often yellow or orange) indicates successful chelation.
-
-
Addition:
-
Add the nucleophile dropwise.
-
Maintain temperature at -78°C for at least 2 hours.
-
Note: If using
, the reaction is often instantaneous. If using , it may require warming to -40°C.
-
-
Quench:
-
Pour the cold mixture into saturated aqueous
(do not allow to warm up before quenching). -
Vigorous stirring is required to break the titanium emulsions.
-
Troubleshooting Decision Tree
Follow this logic flow to resolve your specific issue.
Caption: Logic flow for isolating the variable causing poor stereocontrol.
References
-
Reetz, M. T. (1984).[1][2] Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds.[1][2][3][4] Angewandte Chemie International Edition, 23(8), 556–569.[2] Link -
Mengel, A., & Reiser, O. (1999).[2][5] Around and Beyond Cram's Rule. Chemical Reviews, 99(5), 1191–1224.[2] Link
-
Evans, D. A., et al. (2001). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society, 123(48), 12095–12096. Link
-
Heathcock, C. H., et al. (1987). Acyclic Stereoselection. Pure and Applied Chemistry, 59(12), 1605-1610. Link
-
Cram, D. J., & Kopecky, K. R. (1959). Studies in Stereochemistry. L. Models for Asymmetric Induction. Journal of the American Chemical Society, 81(11), 2748–2755. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Technical Support Center: Purification of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
[1][2]
Case ID: PUR-DK-1619 Molecule Class: Chiral Acetonide Ketones Primary Challenge: Separation of methyl ketone product from hydroxyl-bearing precursors (alcohol/diol) without compromising the acid-sensitive acetonide protecting group.[1][2]
Diagnostic & Decision Matrix
Before initiating a workflow, confirm the identity of your impurity using TLC or GC-MS.[2]
| Impurity Type | Diagnostic Signal (1H NMR) | Recommended Protocol |
| Alcohol Precursor (1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol) | Broad singlet (~2.5-3.5 ppm, -OH); Multiplet shift at chiral center.[1][2] | Protocol A (Oxidative Completion) or Protocol C (Scavenging) |
| Aldehyde Intermediate (2,2-dimethyl-1,3-dioxolane-4-carbaldehyde) | Aldehyde proton doublet (~9.6-9.8 ppm).[1][2] | Protocol B (Bisulfite Wash) |
| Unprotected Diol (3,4-dihydroxy-2-butanone) | Loss of gem-dimethyl singlets (~1.3-1.4 ppm).[1][2] | Protocol D (Aqueous Extraction) |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity type and reaction scale.
Troubleshooting Guides & FAQs
Q1: Distillation is failing to separate the alcohol starting material from the ketone product. Why?
Technical Insight: The boiling points of this compound (~186°C) and its alcohol precursor are perilously close due to the offsetting effects of molecular weight and hydrogen bonding.[1][2]
-
The Issue: At reduced pressures, the vapor pressure curves often converge, leading to co-distillation or azeotrope formation.[2]
-
The Fix: Do not rely on fractional distillation for >95% purity. Use Chemical Scavenging (Protocol C) to chemically alter the boiling point of the alcohol, or switch to chromatography.
Q2: I tried a silica column, but the ketone is decomposing.
Technical Insight: The acetonide (isopropylidene) protecting group is acid-labile .[1] Standard silica gel is slightly acidic (pH ~5-6), which can hydrolyze the acetonide to the diol, especially if the elution is slow.[2]
-
The Fix: Pre-treat your silica gel. Flush the column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample. This neutralizes active acidic sites.[1]
-
Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate (start 10:1 → 3:1). The ketone (less polar) elutes significantly earlier than the alcohol.
Q3: Can I use Sodium Bisulfite to purify this ketone?
Technical Insight: Yes, methyl ketones generally form solid bisulfite adducts, while internal alcohols do not.[2] However, the regeneration step requires care to avoid hydrolyzing the acetonide.
-
The Fix: Follow Protocol B strictly. Use a buffered regeneration system (Formaldehyde or mild Bicarbonate) rather than strong mineral acid.[1]
Experimental Protocols
Protocol A: Oxidative Completion (Best for "Stuck" Reactions)
Instead of removing the alcohol, convert it to the product. If your reaction stalled with 10-20% alcohol remaining, the most efficient "purification" is to push the reaction to completion using a mild, non-acidic oxidant.[2]
-
Reagent: IBX (2-Iodoxybenzoic acid) or Dess-Martin Periodinane.[1][2] Avoid Jones Reagent (too acidic).[1][2]
-
Procedure: Suspend the crude mixture in Ethyl Acetate. Add 1.2 eq of IBX. Reflux for 2 hours.
-
Workup: Cool, filter off the solid iodobenzoic acid byproduct. The filtrate contains pure ketone.
-
Why: This avoids difficult separation physics entirely.
Protocol B: Bisulfite Adduct Purification (For Aldehyde/Ketone Separation)
Use this if you have aldehyde impurities or need to separate non-carbonyl impurities on a large scale.[1][2]
-
Adduct Formation:
-
Wash:
-
Filter the solid. Wash thoroughly with Diethyl Ether.[1] The ether filtrate contains the unreacted alcohol and other non-carbonyl impurities. The solid is your product.
-
-
Regeneration (Crucial Step):
Protocol C: Chemical Scavenging (The "Hook" Method)
Best for removing 5-10% alcohol impurity without chromatography.[1]
Concept: React the impurity (alcohol) with an anhydride to form a carboxylic acid, then wash it away with base.[2]
-
Reaction: Dissolve crude mixture in dry THF. Add Succinic Anhydride (1.5 eq relative to the impurity, not the product) and catalytic DMAP. Stir for 2 hours.
-
Workup:
Physical Properties & Data Reference
| Property | Ketone (Product) | Alcohol (Precursor) | Note |
| CAS | 161972-09-4 | 5754-34-7 | |
| MW | 144.17 g/mol | 146.18 g/mol | Very similar MW complicates distillation.[1][2] |
| Boiling Point | ~186°C (760 mmHg) | ~190°C (760 mmHg) | Overlap likely at high vac.[1][2] |
| TLC (Hex:EtOAc 3:1) | Rf ~ 0.55 | Rf ~ 0.25 | distinct separation possible.[1][2] |
| Solubility | Soluble in Et2O, DCM | Soluble in Et2O, DCM, Water | Alcohol is more water-soluble.[1][2] |
References
-
Synthesis & Properties: PubChem Compound Summary for CID 13404274, this compound. National Center for Biotechnology Information (2025).[1][2] Link[1][2]
-
Acetonide Stability: Greene, T. W., & Wuts, P. G. M.[1][2][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for acetonide acid sensitivity).
-
Bisulfite Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, p. 1256.[1][2] (General protocol for methyl ketone purification).
-
Chromatographic Separation: Journal of Organic Chemistry, 2007, 72, 8965-8969.[1][2] (Discusses acetonide stability on silica). Link[1][2]
-
Chiral Dioxolane Synthesis: MDPI Molecules, 2023, 28, 3845. (Discusses synthesis and purification of related chiral dioxolanones). Link
Technical Support Center: Optimizing Nucleophilic Attack on Dioxolane Ketones
Welcome to the technical support center for optimizing reaction conditions for nucleophilic attack on dioxolane ketones. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, yield, and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of temperature optimization.
Frequently Asked Questions: Foundational Concepts
This section addresses fundamental questions regarding the reaction mechanism and the critical role of temperature.
Q1: What is the general mechanism for a nucleophilic attack on a ketone?
The reaction proceeds via a nucleophilic addition mechanism. The carbonyl carbon (C=O) is electrophilic due to the higher electronegativity of the oxygen atom, which polarizes the double bond. A nucleophile attacks this electron-deficient carbon.[1][2] This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate.[2] In the final step, this intermediate is typically protonated (e.g., during an acidic workup) to yield an alcohol product.[2][3] The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during this process.[1][2]
Q2: How does the presence of a dioxolane group affect the reaction?
A dioxolane group in the substrate molecule can influence the reaction in two primary ways:
-
Steric Hindrance: Dioxolanes are relatively bulky functional groups. If positioned near the ketone's carbonyl carbon, the dioxolane can physically obstruct the nucleophile's approach path. This steric hindrance can significantly slow down the reaction rate, requiring more forcing conditions (e.g., higher temperature) to proceed.[1][4]
-
Electronic Effects: Dioxolanes are acetals, containing two ether-like oxygen atoms. These oxygens have lone pairs of electrons and can exert a mild electron-donating inductive effect, which is generally weak and has a negligible impact on the electrophilicity of a distant ketone. The primary influence remains steric.
Q3: What is the fundamental role of temperature in this reaction?
Temperature is a critical parameter that directly influences the reaction's kinetics and thermodynamics.[5]
-
Kinetics: Increasing the temperature provides the reacting molecules with more kinetic energy.[5][6] This leads to more frequent and more energetic collisions, increasing the likelihood that a collision will overcome the activation energy barrier (Ea) required for the reaction to occur.[6] Consequently, higher temperatures almost always lead to a faster reaction rate.[7]
-
Thermodynamics: Temperature can shift the equilibrium of a reversible reaction and influence product distribution when multiple pathways are possible (e.g., substitution vs. elimination, or 1,2- vs. 1,4-addition).[8][9] At higher temperatures, the system has enough energy to overcome larger activation barriers, potentially favoring the formation of the more thermodynamically stable product, which may not be the desired one.[8]
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q4: My reaction is very slow or isn't proceeding at room temperature. Should I just increase the heat?
Short Answer: Yes, cautiously increasing the temperature is a logical first step, but it must be done systematically.
Detailed Explanation: A slow or non-existent reaction at low temperatures often indicates that the activation energy barrier is not being surmounted.[6] This is common when using sterically hindered substrates like dioxolane ketones or with less reactive nucleophiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow or stalled reaction.
Q5: I increased the temperature and now I'm seeing multiple side products and a lower yield of my desired product. What's happening?
Short Answer: You have likely crossed the optimal temperature threshold, initiating competing reaction pathways or decomposition.
Detailed Explanation: Excessive heat can provide enough energy to activate undesired reaction pathways that have higher activation energies.[5][8]
Common Temperature-Induced Side Reactions:
| Side Reaction | Mechanistic Cause | Recommended Action |
| Elimination | If there is an abstractable proton alpha to a leaving group, higher temperatures strongly favor elimination (E1/E2) over substitution (SN1/SN2).[8][10] | Decrease the temperature. Use a non-basic, highly nucleophilic reagent if possible. |
| Enolization/Aldol | Ketones with alpha-hydrogens can form enolates, especially with basic nucleophiles. These can then undergo self-condensation (aldol reaction). | Run the reaction at a lower temperature. Use a non-basic nucleophile or aprotic conditions. |
| Decomposition | The starting material, nucleophile, or desired product may be thermally unstable, leading to decomposition and a complex mixture. | Reduce the temperature immediately. Perform a stability test on your starting material at the elevated temperature. |
| Reagent Degradation | Some reagents, like certain Grignard or organolithium reagents, are unstable at higher temperatures. | Check the thermal stability of your nucleophile and run the reaction at the lowest feasible temperature. |
Q6: How do I differentiate between kinetic and thermodynamic control when optimizing temperature?
Short Answer: Low temperatures and short reaction times favor the kinetic product, while high temperatures and long reaction times favor the thermodynamic product.[8][9]
Detailed Explanation: This concept is most relevant when a nucleophile can attack two different sites, such as the 1,2- (direct) vs. 1,4- (conjugate) addition to an α,β-unsaturated ketone.[9]
-
Kinetic Product: Formed faster because it has a lower activation energy barrier. This pathway is favored at lower temperatures , where there isn't enough energy to overcome the higher barrier of the thermodynamic pathway.[8] The product itself is often less stable.
-
Thermodynamic Product: This product is more stable (lower in overall energy), but the pathway to form it has a higher activation energy. This pathway is favored at higher temperatures , where the reaction is reversible and the system has enough energy to reach equilibrium, settling on the most stable product.
Caption: Kinetic vs. Thermodynamic control in competing pathways.
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a robust method for determining the optimal reaction temperature using a parallel screening approach. This method is more efficient than a one-factor-at-a-time approach.[11]
Objective:
To identify the temperature that maximizes the yield of the desired product while minimizing side product formation within a reasonable timeframe.
Materials & Setup:
-
Array of identical reaction vessels (e.g., microwave vials, reaction block tubes).
-
Heating/cooling block or multiple controlled-temperature baths.
-
Stirring plate with corresponding stir bars.
-
Standard glassware for workup and analysis.
-
Analytical tools (TLC plates, LC-MS, GC-MS, or NMR).
Step-by-Step Methodology:
-
Preparation:
-
In a master-solution flask, dissolve the dioxolane ketone substrate and any necessary catalysts in the chosen solvent to ensure concentration consistency.
-
Prepare a separate solution of the nucleophile.
-
-
Reaction Array Setup:
-
Dispense an equal volume of the substrate master solution into each of five reaction vials.
-
Place each vial into a temperature-controlled well or bath.
-
Set the temperatures for the array. A good starting range is: -10°C, 0°C, 25°C (RT), 50°C, and 80°C .
-
Allow the solutions to equilibrate to their set temperatures for 10-15 minutes.
-
-
Initiation:
-
At time zero (t=0), add an identical amount of the nucleophile solution to each vial as quickly and simultaneously as possible.
-
Begin vigorous stirring.
-
-
Monitoring:
-
At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take a small, identical aliquot from each reaction.
-
Immediately quench the aliquot (e.g., with a pH 7 buffer or appropriate quenching agent).
-
Analyze the quenched aliquot by a rapid method like TLC or LC-MS to assess the consumption of starting material and the formation of the product and any major byproducts.
-
-
Workup & Analysis:
-
Once a reaction has reached completion (or after a maximum time, e.g., 24 hours), quench the entire reaction mixture.
-
Perform an identical workup procedure on all samples.
-
Determine the yield and purity for each reaction condition using a quantitative method (e.g., qNMR or LC-MS with a standard).
-
Data Interpretation:
Summarize your findings in a table to clearly identify the optimal conditions.
Sample Data Table:
| Temp (°C) | Rxn Time (hr) | Conversion (%) | Product Yield (%) | Purity (%) | Key Side Products |
| -10 | 24 | 15 | 10 | >98 | None |
| 0 | 12 | 60 | 55 | >98 | None |
| 25 | 4 | 95 | 90 | 95 | Trace elimination |
| 50 | 1.5 | >99 | 94 | 96 | Trace elimination |
| 80 | 1 | >99 | 75 | 80 | Elimination, decomposition |
From this sample data, 50°C represents the optimal balance of reaction rate, yield, and purity.
References
-
Kandur, W.V., et al. (2014). Synthesis and Reactivity of 1,2-Dioxolanes from β,γ-Epoxy Ketones. Organic Letters. [Link]
-
Filo. (2025). In nucleophilic reaction, what is the use of temperature. Filo.co. [Link]
-
Kandur, W.V., et al. (2014). Synthesis and reactivity of 1,2-dioxolanes from β,γ-epoxy ketones. PubMed. [Link]
-
Wikipedia. (n.d.). Dioxolane. Wikipedia. [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. ResearchGate. [Link]
-
Strauss, C.R., & Raner, K.D. (2004). Development of Predictive Tools for Optimizing Organic Reactions. Molecules. [Link]
-
Ben Hassen, H., et al. (2014). A GREEN TRANSFORMATION OF KETONES INTO DIOXOLANES BY TUNISIAN ACID ACTIVATED CLAY UNDER SOLVENT FREE: EXPERIMENTAL AND THEORETIC. SCT. [Link]
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]
-
ResearchGate. (n.d.). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones Explained. YouTube. [Link]
-
Karty, J. (n.d.). Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Save My Exams. (n.d.). Effect of temperature on reaction rates and the concept of activation energy. CIE A-Level Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate. RSC Education. [Link]
-
Chemistry Steps. (2025). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
All 'Bout Chemistry. (2021). Effect of temperature on addition to conjugated carbonyl compounds. YouTube. [Link]
-
Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]
-
Chad's Prep. (2021). Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. LibreTexts. [Link]
-
Master Organic Chemistry. (2010). Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2). Master Organic Chemistry. [Link]
Sources
- 1. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. In nucleophilic reaction, what is the use of temperature | Filo [askfilo.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 8. youtube.com [youtube.com]
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- 10. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Storage conditions to prevent degradation of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Technical Support Center: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Executive Summary: The Stability Paradox
This compound (CAS: 161972-09-4) is a critical chiral building block, often derived from glyceraldehyde acetonide. While the ketone moiety is relatively robust, the 1,3-dioxolane ring (acetonide) is the structural "Achilles' heel."
The Core Threat: Acid-Catalyzed Hydrolysis. The acetonide group is an acid-labile protecting group. It is thermodynamically stable in basic conditions but kinetically unstable in the presence of moisture and even trace acidity (pH < 7). Upon degradation, it releases acetone and the corresponding diol, rendering the material useless for stereoselective synthesis.
Golden Rule of Storage:
Keep it Cold, Keep it Dry, Keep it Dark. Moisture exclusion is more critical than temperature control.
Core Storage Directives
To ensure >98% purity over 12+ months, adhere to these specific parameters.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of spontaneous hydrolysis and minimizes volatility (B.P. ~186°C, but significant vapor pressure exists). |
| Atmosphere | Inert Gas (Ar or N₂) | Prevents atmospheric moisture absorption. The compound is hygroscopic; water triggers the degradation cascade. |
| Container | Amber Glass | Blocks UV light to prevent radical-induced peroxide formation at the ether linkage (dioxolane ring). |
| Seal | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and ensures a gas-tight seal against moisture ingress. |
| Desiccant | Secondary Containment | Store the vial inside a desiccator or a jar containing activated silica gel or molecular sieves. |
Degradation Mechanism: The "Unzipping" Pathway
Understanding how the molecule breaks down allows you to prevent it. The presence of water and a proton source (H⁺) initiates the cleavage of the dioxolane ring.
Visualizing the Threat:
Figure 1: Acid-catalyzed hydrolysis pathway of the acetonide group. Note that this reaction is reversible; removing acetone drives formation, while adding water drives degradation.
Troubleshooting & FAQs
Q1: My sample has developed a distinct "sweet" chemical smell. Is it compromised?
Diagnosis: Likely Degradation. Mechanism: The "sweet" smell is often Acetone , a byproduct of acetonide hydrolysis (see Figure 1). Action:
-
Perform a TLC (Thin Layer Chromatography). The diol is significantly more polar than the starting material and will appear at a much lower R_f.
-
Smell Test: If it smells strongly of nail polish remover, the integrity is lost.
Q2: The liquid has turned slightly yellow. Can I still use it?
Diagnosis: Trace Oxidation or Polymerization. Analysis: While pure acetonides are colorless, yellowing often indicates trace enolization of the ketone followed by aldol-type condensation, or peroxide formation on the ether ring. Action:
-
If < 1 month old: Likely safe to use if NMR is clean.
-
If > 6 months old: Check for peroxides (see Protocol A). Distillation may be required.[1][2]
Q3: I store it in the fridge, but it degrades faster than my colleague's sample on the bench. Why?
Diagnosis: The "Cold Trap" Error. Root Cause: Opening a cold bottle in a warm, humid lab causes immediate condensation of atmospheric water inside the bottle. This trapped water catalyzes hydrolysis during subsequent storage. Solution:
-
ALWAYS allow the vial to warm to room temperature in a desiccator before opening.
-
Purge the headspace with Argon before re-sealing.
Q4: Is this compound sensitive to silica gel chromatography?
Diagnosis: Acid Sensitivity. Risk: Standard silica gel is slightly acidic (pH 6-6.5). This can degrade the acetonide during slow elutions. Mitigation:
-
Pre-treat silica gel with 1% Triethylamine (Et₃N) in the eluent to neutralize acidity.
-
Use neutral alumina instead of silica if possible.
Experimental Protocols
Protocol A: Rapid Peroxide Test (Qualitative)
Dioxolanes are ethers and can form explosive peroxides upon long-term storage.
-
Reagent: Prepare a fresh 10% aqueous Potassium Iodide (KI) solution.
-
Test: Place 1 drop of the test liquid on a piece of starch paper.
-
Observation:
-
No Color: Safe (No peroxides).
-
Blue/Purple: DANGER . Peroxides present. Do not distill or concentrate. Dispose of immediately or treat with reducing agent.
-
Protocol B: Purity Verification via ¹H-NMR
Use this to distinguish between intact material and hydrolyzed diol.
| Signal (CDCl₃) | Intact Acetonide | Hydrolyzed Diol |
| Methyls (Acetonide) | Two singlets ~1.4 - 1.5 ppm (6H) | ABSENT (Replaced by Acetone peak at 2.17 ppm if not evaporated) |
| Methyl (Ketone) | Singlet ~2.2 ppm | Singlet ~2.2 ppm (Shifted slightly downfield) |
| Methine (Chiral Center) | Multiplet ~4.5 ppm | Multiplet shifted downfield (due to free OH) |
Decision Tree: Sample Handling
Use this logic flow to determine the safety and usability of your stock.
Figure 2: Logical workflow for assessing sample integrity before experimental use.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of 1,3-dioxolanes/acetonides).
-
Organic Chemistry Portal. (n.d.). Acetonides (Isopropylidene Acetals). (Mechanistic insight into acid-catalyzed hydrolysis).
-
PubChem. (n.d.).[4] this compound (Compound CID 13404274).[4] National Library of Medicine.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal). (Analogous structure storage data).[5][6][7][8]
-
Salomaa, P. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Acta Chemica Scandinavica. (Kinetics of dioxolane ring opening).
Sources
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 3. Acetonides [organic-chemistry.org]
- 4. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. 2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane | C17H18O2 | CID 20111638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Minimizing Side Reactions in Acetonide Ketone Synthesis
Welcome to the technical support center for acetonide ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the acetonide protection of diols, a critical step in multi-step organic synthesis. Here, we move beyond simple protocols to explain the causality behind common side reactions and provide field-proven strategies to maximize yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acetonide formation is sluggish and gives a low yield. What are the primary factors I should investigate?
A1: Low yield is a frequent issue that typically points to problems with reaction equilibrium, catalyst activity, or procedural setup. Acetonide formation is a reversible acid-catalyzed reaction between a diol and acetone (or an acetone equivalent) to form a cyclic ketal.[1][2] The primary factors to troubleshoot are water removal, catalyst choice, and reaction conditions.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
In-Depth Explanation:
-
Water Removal: The reaction produces one equivalent of water for every mole of acetonide formed.[3] According to Le Chatelier's principle, this water must be removed to drive the equilibrium toward the product.[2][4] Inefficient water removal is the most common cause of low yields.
-
Catalyst Choice: Both Brønsted and Lewis acids can catalyze the reaction.[5] The choice depends on the substrate's sensitivity. For acid-sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) or solid-supported catalysts (e.g., Amberlyst-15, cation exchange resins) are preferable to strong acids like H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[6][7]
-
Reaction Kinetics vs. Thermodynamics: For sterically hindered diols or ketones, the reaction may be slow (kinetically disfavored). Increasing the temperature can help overcome the activation energy barrier. However, for some substrates, extended reaction times or high temperatures can lead to the formation of more stable, but undesired, thermodynamic side products.[8][9][10] Careful monitoring by TLC is essential.[11]
Q2: I'm observing a significant amount of an unknown impurity. What are the most common side reactions?
A2: The primary side reactions in acetonide synthesis stem from the reactivity of the starting materials and intermediates under acidic conditions. The most common culprits are enol ether formation, acetonide migration, and substrate degradation.
1. Enol Ether Formation:
-
Cause: This occurs when an unsymmetrical ketone is deprotonated at the α-carbon, followed by reaction with the hemiacetal intermediate. This pathway is often favored under conditions of kinetic control (low temperature, sterically hindered base).[8]
-
Mechanism:
-
The acid catalyst protonates the ketone, which then forms a hemiketal with the diol.
-
Instead of the second alcohol attacking, a proton is abstracted from the α-carbon of the ketone moiety, forming an enol.
-
This enol is trapped, leading to a stable enol ether side product.
-
-
Prevention:
-
Use a symmetrical ketone like acetone or cyclopentanone if the synthesis allows.
-
Employ milder, non-coordinating acids that are less likely to promote enolization.
-
Use 2,2-dimethoxypropane as the acetone source, which reacts to produce methanol instead of water, often leading to cleaner reactions.[1][12]
-
2. Acetonide Migration (in polyols):
-
Cause: In substrates with multiple diol functionalities (like carbohydrates), the acetonide group can migrate from a kinetically favored position (e.g., a primary/secondary diol) to a more thermodynamically stable one (e.g., a di-secondary diol).[13] This is an equilibrium-driven process favored by longer reaction times and stronger acids.[8]
-
Prevention:
3. Substrate Degradation:
-
Cause: If your starting material contains acid-sensitive functional groups (e.g., N-Boc, silyl ethers, furans), they may be cleaved or rearranged under the reaction conditions.[5][16]
-
Prevention:
Q3: Which acid catalyst and acetone source should I choose for my specific substrate?
A3: The optimal choice depends on the stability of your substrate and the desired reaction outcome (kinetic vs. thermodynamic control).
Table 1: Comparison of Common Catalysts and Acetone Sources
| Catalyst / Reagent | Typical Loading | Advantages | Disadvantages | Best For |
| p-TsOH | 0.1 - 5 mol% | Inexpensive, effective, well-established.[1] | Strongly acidic, can cause degradation of sensitive substrates.[5] | Robust, acid-stable substrates. |
| H₂SO₄ | Catalytic | Very strong acid, drives reaction quickly. | Highly corrosive, can lead to charring and numerous side products.[5] | Simple, highly stable diols. |
| Amberlyst-15 / Cation Exchange Resins | By weight | Heterogeneous (easy to remove by filtration), mild.[6][7] | Slower reaction times, may require higher temperatures. | Acid-sensitive substrates. |
| **Iodine (I₂) ** | 10 mol% | Neutral reaction conditions, minimizes acid-catalyzed side reactions.[7][15] | Can be incompatible with certain functional groups (e.g., alkenes). | Highly acid-sensitive substrates, preventing acetonide migration. |
| Acetone | Solvent/Excess | Inexpensive, readily available. | Produces water, requiring efficient removal.[1] | Standard procedures with Dean-Stark or molecular sieves. |
| 2,2-Dimethoxypropane (DMP) | 1.2 - 2.0 equiv. | Produces methanol instead of water, drives equilibrium forward without a Dean-Stark trap.[1][12] | More expensive than acetone. | Water-sensitive substrates, small-scale reactions.[18] |
Q4: My acetonide product is hydrolyzing during aqueous work-up. How can I improve its stability and isolation?
A4: Acetonides are stable to basic and neutral conditions but are readily hydrolyzed back to the diol and ketone under acidic conditions, especially in the presence of water.[1][12] The key is to neutralize the acid catalyst before introducing water.
Protocol: Acid-Free Work-up for Acetonide Isolation
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature or 0 °C.
-
Quench the Acid:
-
For homogeneous catalysts (p-TsOH, H₂SO₄): Add a mild base like triethylamine (NEt₃) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the mixture is neutral or slightly basic (check with pH paper).[16]
-
For heterogeneous catalysts (resins): Simply filter the reaction mixture to remove the solid acid catalyst.[6]
-
-
Remove the Solvent: Concentrate the neutralized mixture under reduced pressure to remove the bulk of the solvent (e.g., acetone, toluene).
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude acetonide ketone.
Workflow for Product Isolation:
Caption: Standard workflow for isolating acetonide products.
References
-
Acetal Formation Mechanism. Chemistry LibreTexts. [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal. [Link]
-
Acetonide. Wikipedia. [Link]
-
Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Acetonide. Grokipedia. [Link]
- Process for the purification of acetone from the ketonization of acetic acid.
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]
- Purification of ketones.
- Purification of ketones.
-
Acetone Purification and Cycling. Sunresin. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Selective hydrolysis of terminal isopropylidene ketals. TSI Journals. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Publications. [Link]
-
Reactions of Aldehydes and Ketones. Sketchy. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. [Link]
-
Mild, Efficient and Highly Selective Hydrolysis of Acetonides with Antimony Trichloride. ResearchGate. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. ACS Publications. [Link]
-
Acetonides. Organic Chemistry Portal. [Link]
-
Formation and Reactions of Acetals. Chemistry Steps. [Link]
-
Acetals and Ketals. Chemistry LibreTexts. [Link]
-
A mild and convenient approach for selective acetonide cleavage involved in carbohydrate synthesis using PPA-SiO2. ResearchGate. [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water. PMC. [Link]
-
Protection of Carbonyl Groups. Chem-Station. [Link]
-
Acetal Formation. Chemistry LibreTexts. [Link]
-
Can you provide examples of simple reactions involving acetone? Quora. [Link]
-
How to form an acetal from an enol ether? Chemistry Stack Exchange. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. US20160229780A1 - Process for the purification of acetone from the ketonization of acetic acid - Google Patents [patents.google.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Acetonide - Wikipedia [en.wikipedia.org]
- 13. tsijournals.com [tsijournals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acetonides [organic-chemistry.org]
- 18. stoltz2.caltech.edu [stoltz2.caltech.edu]
Validation & Comparative
Comparative NMR Profiling: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Topic: 1H NMR interpretation of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Advanced Structural Validation & Solvent Resolution Strategies
Executive Summary
This compound (also known as 3,4-O-isopropylidene-2-butanone) is a pivotal chiral building block derived from the chiral pool (typically D-mannitol or L-serine). It serves as a stable methyl ketone analog of the more labile Garner’s aldehyde or glyceraldehyde acetonide.
Accurate NMR interpretation of this motif is frequently complicated by signal overlap in the aliphatic region and diastereotopic ambiguity in the dioxolane ring. This guide compares standard chloroform-based analysis against advanced solvent-resolution techniques (Benzene-d6) and provides a differential impurity profiling workflow to distinguish the target ketone from common hydrolysis byproducts.
Theoretical vs. Experimental Assignment (CDCl3)
In Chloroform-d (
Table 1: Chemical Shift Assignments (CDCl3)
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| H-4 (Chiral Center) | 4.40 – 4.55 | dd (Doublet of Doublets) | 1H | Deshielded by the adjacent carbonyl (anisotropic effect) and the ring oxygen. |
| H-5a / H-5b (Ring | 4.00 – 4.25 | m (Multiplet / ABX) | 2H | Diastereotopic protons. They couple to each other ( |
| Acetyl Methyl ( | 2.20 – 2.25 | s (Singlet) | 3H | Characteristic methyl ketone shift. Sharp singlet, no vicinal coupling. |
| Acetonide Methyl A | 1.42 – 1.48 | s (Singlet) | 3H | Diastereotopic methyl group on the acetonide. |
| Acetonide Methyl B | 1.34 – 1.38 | s (Singlet) | 3H | Diastereotopic methyl group (shielded relative to Methyl A). |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Note on Coupling: The H-4 proton forms an ABX system with H-5a and H-5b. The coupling constants (
) are typicallyngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Hz and Hz. In lower-field instruments (300 MHz), the H-5 signals may appear as a higher-order multiplet rather than distinct doublets of doublets.
Comparative Analysis: Solvent Resolution Strategies
A common failure mode in analyzing dioxolane derivatives is the inability to resolve the acetonide methyls or the ring protons due to accidental isochrony in
Comparison: Chloroform-d vs. Benzene-d6
The use of Benzene-d6 (
| Feature | Standard Protocol ( | Resolution Protocol ( | Recommendation |
| Acetonide Methyls | Often overlap or appear as a broad singlet ( | Resolved. The ASIS effect typically shifts the trans-methyl upfield significantly, separating the signals by >0.1 ppm. | Use |
| Acetyl Methyl | ~2.22 ppm. Can overlap with acetone impurity. | Shifts upfield (~1.8 - 1.9 ppm). | Use if acetone contamination is suspected in the sample. |
| Ring Protons (H-4/5) | Often clustered in the 4.0–4.5 ppm region. | Expanded dispersion. The magnetic anisotropy of benzene often resolves the ABX system into clear first-order multiplets. | Essential for calculating precise |
Experimental Validation:
-
Scenario: You suspect your acetonide is partially hydrolyzed or racemized.
-
Action: Run the sample in
. -
Result: If the acetonide methyls remain a single peak in
, accidental equivalence is unlikely; check for ring opening (hydrolysis).
Impurity Profiling & Structural Validation[1]
Distinguishing the target ketone from its precursors (aldehydes/esters) and degradation products (diols) is critical.
Table 2: Differential Impurity Markers
| Impurity / Analog | Key Diagnostic Signal (1H NMR) | Absence Check |
| Glyceraldehyde Acetonide (Precursor) | Aldehyde proton at ~9.6 - 9.7 ppm (d or s). | Ensure no signal exists > 9.0 ppm. |
| Hydrolyzed Diol (Deprotection) | Loss of the two methyl singlets at 1.3-1.5 ppm. Appearance of broad -OH singlets (variable, 2.5-4.0 ppm). | Verify integration of methyl region (should be 6H total for acetonide). |
| Ethyl Ester Analog (Starting Material) | Quartet at ~4.2 ppm ( | Check for the absence of ethyl group patterns. |
| Acetone (Solvent/Byproduct) | Sharp singlet at 2.17 ppm . | Danger: Overlaps with Acetyl methyl (2.22 ppm). Use |
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity for publication or regulatory filing, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the oil (product is typically a liquid).
-
Solvent: Dissolve in 0.6 mL of
(neutralized) .-
Expert Tip: Acetonides are acid-sensitive. Old
forms DCl, which can hydrolyze the product in the tube. Filter solvent through basic alumina or use a fresh ampoule containing silver foil.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters
-
Pulse Angle:
(maximizes signal-to-noise for quantitative integration).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: Methyl protons have long T1 relaxation times. Short D1 leads to under-integration of the methyls relative to the ring protons.
-
-
Scans: 16 (minimum) to 64 (for impurity detection <1%).
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required for the ABX ring system to ensure the "roofing" effect of the multiplets does not distort integration.
Visualization: Assignment Decision Tree
The following diagram illustrates the logic flow for assigning the spectrum and validating purity.
Caption: Logical workflow for structural verification and impurity exclusion of dioxolane-4-yl ethanone derivatives.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Solvent Effects and shift reagents). Link
-
PubChem Compound Summary. (2024). This compound (CID 13404274).[1] National Center for Biotechnology Information. Link
Sources
Publish Comparison Guide: Determining Enantiomeric Excess of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone
Executive Summary
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (also known as 2,2-dimethyl-4-acetyl-1,3-dioxolane) is a pivotal chiral building block derived from glyceraldehyde or mannitol. Its enantiomeric purity is critical for the asymmetric synthesis of downstream pharmaceutical targets.
This guide objectively compares the three primary methodologies for determining its enantiomeric excess (ee): Chiral Gas Chromatography (GC) , Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents , and Optical Rotation (Polarimetry) .
The Verdict:
-
Gold Standard: Chiral GC using a derivatized
-cyclodextrin column. It offers the highest resolution, sensitivity, and reproducibility for this volatile compound. -
Rapid Alternative: 1H NMR with Eu(hfc)₃ . Best for in-process checks when a GC method is not established.
-
Historical Reference: Polarimetry .[1] Useful only for gross confirmation of absolute configuration, not for precise ee determination (>98%).
Strategic Method Selection
The following decision logic illustrates the scientific rationale for selecting the appropriate analytical technique based on laboratory resources and precision requirements.
Figure 1: Decision matrix for selecting the optimal ee determination method.
Comparative Analysis: Performance Metrics
| Feature | Method A: Chiral GC | Method B: NMR (Eu(hfc)₃) | Method C: Polarimetry |
| Precision | High (±0.1% ee) | Moderate (±2-3% ee) | Low (±5% ee) |
| Limit of Detection | < 0.05% (Trace impurity) | ~1-2% (Minor isomer) | N/A (Bulk property) |
| Sample Required | < 1 mg | 5–10 mg | 10–50 mg |
| Analysis Time | 15–20 mins | 10–15 mins | 5 mins |
| Cost per Run | Low (after column purchase) | High (Shift reagent cost) | Negligible |
| Interference | Minimal (Separates impurities) | High (Overlapping signals) | High (Chemical impurities affect rotation) |
Detailed Experimental Protocols
Method A: Chiral Gas Chromatography (The Gold Standard)
Scientific Rationale: The target compound is a low-molecular-weight ketone with high volatility. Standard HPLC (UV detection) is suboptimal due to the compound's weak UV chromophore (only carbonyl absorption at <210 nm). Chiral GC utilizes the specific interaction between the dioxolane ring and the hydrophobic cavity of cyclodextrin stationary phases, providing baseline separation without derivatization.
Recommended Column:
Protocol:
-
Sample Preparation:
-
Dissolve 1 mg of the ketone in 1.0 mL of Dichloromethane (DCM) or Methanol .
-
Note: Avoid acetone as it may co-elute or interfere with the solvent delay.
-
-
Instrument Parameters:
-
Injector: Split mode (ratio 50:1), Temperature: 220°C.
-
Detector: FID, Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen (Constant flow: 1.0 mL/min).
-
-
Temperature Program:
-
Initial: 50°C (Hold 2 min) — Low start temp is crucial for volatile retention.
-
Ramp: 2°C/min to 160°C.
-
Final: 160°C (Hold 5 min).
-
-
Data Analysis:
-
Calculate ee using the area normalization method:
-
Validation: Inject a racemic standard first to establish retention times for (R) and (S) enantiomers.
-
Method B: 1H NMR with Chiral Shift Reagent
Scientific Rationale: When chiral GC is unavailable, Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) acts as a Lewis acid, coordinating with the ketone carbonyl oxygen. This creates a diastereomeric environment, splitting the NMR signals of the enantiomers.
Protocol:
-
Sample Preparation:
-
Dissolve ~10 mg of the ketone in 0.6 mL of CDCl₃ (ensure solvent is acid-free to prevent acetonide hydrolysis).
-
-
Baseline Scan:
-
Acquire a standard 1H NMR spectrum. Note the chemical shift of the acetyl methyl group (singlet, ~2.2 ppm) and the gem-dimethyl groups on the dioxolane ring.
-
-
Shift Reagent Addition:
-
Add solid Eu(hfc)₃ in small increments (0.1 equivalents initially).
-
Shake well and re-acquire the spectrum.
-
-
Optimization:
-
Continue adding Eu(hfc)₃ until the acetyl methyl singlet splits into two distinct singlets (one for R, one for S).
-
Target Separation:
ppm.
-
-
Calculation:
-
Integrate the two split peaks (
and ).
-
Method C: Optical Rotation (Polarimetry)
Scientific Rationale: This method measures the rotation of plane-polarized light.[1][2] While standard for characterizing bulk material, it is not reliable for high-precision ee determination due to the "Horeau effect" (non-linear relationship between ee and rotation) and high sensitivity to chemical impurities.
Protocol:
-
Preparation:
-
Prepare a solution of
(1 g/100 mL) in Chloroform or Ethanol .
-
-
Measurement:
-
Zero the polarimeter with the pure solvent blank.
-
Measure rotation (
) at 20°C using the Sodium D-line (589 nm).
-
-
Calculation:
-
Compare with literature value (e.g., (S)-isomer:
in CH₂Cl₂ [1]).[3]
-
Troubleshooting & Expert Insights
-
Acetonide Stability: The 1,3-dioxolane ring is acid-sensitive. Ensure all GC liners are deactivated and NMR solvents (CDCl₃) are stored over basic alumina or silver foil to prevent HCl formation, which will hydrolyze the compound during analysis.
-
Peak Identification: In Chiral GC, the elution order (R vs S) can reverse depending on the specific cyclodextrin derivative (e.g., permethylated vs. acetylated). Always spike with a known enantiomer standard to confirm identity.
-
Volatility: Due to the low boiling point, ensure the GC solvent delay is set correctly (e.g., 2.5 mins) to avoid cutting off the early eluting peaks if the temperature ramp is too fast.
References
-
MDPI Molecules. (2023).[4] New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Journal of Lipid Research. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Strategic Oxidation of Dioxolane-Containing Molecules
For the modern researcher, 1,3-dioxolanes are indispensable tools, primarily serving as robust protecting groups for aldehydes and ketones. However, their reactivity also presents unique synthetic opportunities. The term "dioxolane ketone" can be ambiguous, leading to two distinct strategic questions for the synthetic chemist:
-
How can one selectively oxidize an alcohol to a ketone elsewhere in a molecule without disturbing a dioxolane protecting group?
-
How can one directly oxidize the C-H bond of the dioxolane ring itself as a deliberate synthetic step?
This guide provides a comparative analysis of common oxidizing agents for both scenarios. We will explore the mechanistic rationale behind reagent selection, present comparative data, and offer field-proven protocols to empower researchers in drug development and chemical synthesis to make informed, effective decisions.
Part I: Selective Oxidation of Alcohols in the Presence of Dioxolane Protecting Groups
The primary challenge in this context is the inherent acid sensitivity of the dioxolane (acetal) functional group. Many classical oxidizing agents, particularly those based on high-valent chromium in aqueous acid (e.g., Jones reagent), will rapidly hydrolyze the dioxolane, unveiling the carbonyl it was meant to protect. Therefore, the ideal reagent must operate under neutral or mildly buffered, anhydrous conditions.
Core Challenge: Preserving the Dioxolane
The diagram below illustrates the desired selective oxidation pathway versus the undesired deprotection pathway that occurs under acidic conditions.
Caption: Desired vs. Undesired Oxidation Pathways.
Comparative Analysis of Mild Oxidizing Agents
We will compare three widely adopted methods for this transformation: Dess-Martin Periodinane (DMP), Swern Oxidation, and Pyridinium Chlorochromate (PCC).
The Dess-Martin Periodinane is a hypervalent iodine(V) reagent renowned for its mildness, reliability, and operational simplicity.[1][2]
-
Mechanism of Action: The alcohol substrate coordinates to the iodine center, displacing an acetate ligand. A base (either residual pyridine from DMP stabilization or the displaced acetate) then abstracts the α-proton, leading to a concerted elimination that forms the ketone, acetic acid, and a reduced iodinane byproduct.[3] The reaction is anhydrous and proceeds under neutral pH.[4]
-
Performance & Advantages:
-
Mild Conditions: Typically run at room temperature in chlorinated solvents like dichloromethane (DCM).[3]
-
High Chemoselectivity: Tolerates a vast array of sensitive functional groups, including furans, sulfides, and N-protected amines.[4]
-
Rapid Reactions: Oxidations are often complete within 0.5 to 2 hours.[2]
-
Simple Workup: The iodinane byproduct can often be removed by filtration or a simple basic wash.[2]
-
-
Limitations & Causality:
-
The reaction produces two equivalents of acetic acid, which can be detrimental to exceptionally acid-labile substrates. This is easily mitigated by adding a mild, non-nucleophilic base like pyridine or sodium bicarbonate as a buffer.[3]
-
DMP is known to be shock-sensitive and potentially explosive, particularly when impure or heated.[5] Commercial preparations are stabilized, but appropriate caution is mandatory.
-
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA).[6][7]
-
Mechanism of Action: DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form a highly reactive electrophilic sulfur species. The alcohol adds to this species, forming an alkoxysulfonium salt. The addition of TEA facilitates an intramolecular E2-like elimination via a five-membered ring transition state, yielding the ketone, dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride.[8]
-
Performance & Advantages:
-
Extremely Mild: The very low reaction temperatures (-78 to -60 °C) make it ideal for thermally sensitive substrates.
-
High Yields: Consistently provides excellent yields for a wide range of primary and secondary alcohols.
-
No Heavy Metals: Avoids the use of toxic chromium or other heavy metal reagents.[9]
-
-
Limitations & Causality:
-
Strict Temperature Control: The activating agent is unstable above -60 °C. Allowing the reaction to warm prematurely can lead to side reactions, such as Pummerer rearrangement.
-
Byproducts: Generates stoichiometric amounts of foul-smelling dimethyl sulfide and toxic carbon monoxide gas, requiring excellent ventilation and proper quenching procedures.
-
Reagent Sensitivity: Oxalyl chloride is highly corrosive and moisture-sensitive.
-
PCC is a complex of chromium trioxide with pyridine and HCl. It is a milder alternative to other chromium(VI) reagents.[10][11]
-
Mechanism of Action: The alcohol attacks the chromium center, and after proton transfer, a chromate ester is formed. A base (often pyridine) removes the α-proton, leading to the elimination of a Cr(IV) species and formation of the carbonyl.[12][13]
-
Performance & Advantages:
-
Operational Simplicity: The reagent is a stable, non-hygroscopic solid that can be easily handled.
-
Good Yields: Effectively oxidizes a wide range of simple primary and secondary alcohols.[10]
-
-
Limitations & Causality:
-
Acidity: PCC is more acidic than DMP or Swern systems and can endanger acid-sensitive groups like dioxolanes, especially with prolonged reaction times. Buffers such as sodium acetate can be added to mitigate this.
-
Toxicity: As a chromium(VI) compound, PCC is a suspected carcinogen and generates hazardous chromium waste, posing significant disposal challenges.
-
Workup: The workup can be complicated by the formation of a viscous chromium tar, which can be simplified by adsorbing the reagent onto a solid support like Celite or silica gel before the reaction.
-
Data Summary: Comparison of Oxidants for Alcohol Oxidation
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Typical Conditions | DCM, 25 °C, 0.5-2 h | DCM, -78 °C, then TEA; 1-3 h | DCM, 25 °C, 2-4 h |
| Selectivity | Excellent; tolerates most functional groups.[4] | Excellent; ideal for sensitive substrates. | Good, but less selective than DMP/Swern. |
| Acidity | Neutral (byproduct is AcOH, can be buffered).[3] | Non-acidic. | Acidic (can be buffered). |
| Key Advantage | Operational simplicity, mildness, speed. | Extremely mild temperature, high yields. | Bench-stable reagent, low cost. |
| Key Disadvantage | Potentially explosive, cost.[5] | Strict low-temp control, toxic/odorous byproducts. | Chromium toxicity, acidic nature, difficult workup. |
| Dioxolane Stability | High (often the reagent of choice). | High (excellent compatibility). | Moderate (risk of cleavage without buffer). |
Part II: Direct Oxidative Cleavage of Dioxolanes to Glycol Monoesters
Contrary to oxidizing around a dioxolane, it is possible to directly oxidize the acetal C-H bond. This reaction does not yield a "dioxolane ketone" but rather proceeds via ring-opening to form a valuable glycol monoester . This transformation is a powerful method for converting aldehydes (via their dioxolane derivatives) into esters.
General Reaction: Dioxolane to Glycol Monoester
The diagram below shows the general transformation for the oxidative cleavage of a 2-substituted 1,3-dioxolane.
Caption: General scheme for oxidative cleavage of a dioxolane.
Comparative Analysis of Oxidizing Agents for Cleavage
Ozone (O₃) is a powerful oxidant that reacts smoothly and often quantitatively with the acetal C-H bond.[14]
-
Mechanism of Action: The reaction is believed to proceed via hydride abstraction from the acetal carbon by ozone, followed by fragmentation of the resulting intermediate to yield the hydroxy ester. The conformation of the dioxolane is critical; for the reaction to be efficient, each oxygen atom must have a lone pair oriented antiperiplanar to the C-H bond being cleaved.
-
Performance & Advantages:
-
High Yields: The reaction is often very clean and high-yielding.
-
Specificity: It is highly specific for the acetal C-H bond.
-
-
Limitations & Causality:
-
Specialized Equipment: Requires an ozone generator and a reaction setup capable of handling a highly reactive and toxic gas, typically at low temperatures (-78 °C) to control reactivity.
-
Safety: Ozone is toxic and explosive in high concentrations. Ozonides formed from other functional groups (like alkenes) can also be explosive.
-
Catalytic amounts of a ruthenium precursor (e.g., RuCl₃) with a stoichiometric co-oxidant provide a versatile and practical alternative to ozonolysis.
-
Mechanism of Action: A low-valent ruthenium catalyst is oxidized in situ to a high-valent oxo-ruthenium species (such as RuO₄), which is the active oxidant. This species then effects the cleavage of the acetal.
-
Performance & Advantages:
-
Catalytic: Uses only a small amount of the expensive ruthenium metal, with a cheap co-oxidant like tert-butyl hydroperoxide (TBHP) or sodium periodate (NaIO₄).
-
Mild Conditions: The Ru/TBHP system operates efficiently under mild, often room-temperature, conditions.
-
-
Limitations & Causality:
-
Over-oxidation: Ruthenium tetroxide is an extremely powerful oxidant and can cleave other functional groups, such as alkenes and aromatic rings, if not used carefully. Reaction conditions must be finely tuned to favor the desired acetal oxidation.
-
Toxicity: Both ruthenium and co-oxidants can be toxic and require careful handling and disposal.
-
This system represents a modern, green chemistry approach, using molecular oxygen (from air) as the ultimate oxidant.[6]
-
Mechanism of Action: A Co(II) salt initiates a radical chain process. It reacts with NHPI to generate the phthalimide N-oxyl (PINO) radical. PINO is the key species that abstracts the hydrogen atom from the acetal C-H bond. The resulting carbon-centered radical reacts with O₂ and proceeds through a peroxy intermediate to the final ester product, regenerating the catalytic species.
-
Performance & Advantages:
-
Green & Sustainable: Uses air as the terminal oxidant, producing water as the only stoichiometric byproduct.
-
Mild Conditions: The reaction proceeds at room temperature under an oxygen atmosphere (or simply open to the air).
-
Catalytic: Requires only catalytic amounts of both NHPI and the cobalt salt.
-
-
Limitations & Causality:
-
Radical Chemistry: As a radical-based process, it may not be suitable for substrates containing other easily oxidized groups or radical-sensitive functionalities.
-
Substrate Scope: While effective for many acetals, particularly aromatic ones, some substrates like those derived from α,β-unsaturated systems can be resistant or form complex mixtures.
-
Data Summary: Comparison of Oxidants for Dioxolane Cleavage
| Feature | Ozonolysis | Ruthenium-Catalyzed | NHPI / Co(II) Catalysis |
| Typical Conditions | DCM or EtOAc, -78 °C | CH₃CN, 25 °C | CH₃CN, 25 °C, O₂ atmosphere |
| Principal Reagents | O₃ | cat. RuCl₃, stoich. TBHP or NaIO₄ | cat. NHPI, cat. Co(OAc)₂, O₂ |
| Key Advantage | High yields, very clean reactions. | Catalytic in metal, mild conditions. | Extremely "green", uses air as oxidant. |
| Key Disadvantage | Requires ozone generator, safety hazards. | Potential for over-oxidation of other groups. | Radical mechanism may limit substrate scope. |
| Workup | Reductive or oxidative quench. | Standard extraction. | Standard extraction. |
Detailed Experimental Protocols
The following protocols are representative examples chosen for their reliability and broad applicability.
Protocol 1: Selective Oxidation of a Secondary Alcohol using Dess-Martin Periodinane (DMP)
-
Objective: To oxidize 2-(1-hydroxyethyl)-2-methyl-1,3-dioxolane to 2-acetyl-2-methyl-1,3-dioxolane, preserving the dioxolane ring.
-
Causality & Self-Validation: This protocol includes a bicarbonate buffer to neutralize the acetic acid byproduct, ensuring the integrity of the acid-sensitive dioxolane. The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting alcohol and formation of a new, less polar product (ketone). A successful workup involving a basic wash removes the iodinane byproduct and validates the completion of the reaction.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add solid sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).
-
Rationale: Anhydrous DCM is used as it is a relatively non-coordinating solvent. The inert atmosphere prevents any side reactions with atmospheric moisture. NaHCO₃ acts as a buffer.[3]
-
-
Reagent Addition: Add Dess-Martin Periodinane (1.1-1.2 eq) portion-wise at room temperature.
-
Rationale: A slight excess of DMP ensures complete conversion of the alcohol. Portion-wise addition helps control any minor exotherm.
-
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Rationale: The Na₂S₂O₃ quenches any excess DMP and reduces the iodinane byproduct to a more water-soluble form, simplifying the workup. The NaHCO₃ neutralizes the acetic acid.
-
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Conclusion
The choice of an oxidizing agent for dioxolane-containing molecules is entirely dictated by the synthetic goal.
-
For the selective oxidation of an alcohol to a ketone while preserving a dioxolane protecting group, Dess-Martin Periodinane offers an excellent balance of mildness, speed, and operational simplicity, making it a first-choice reagent for complex, acid-sensitive substrates. The Swern oxidation provides an equally mild, metal-free alternative, provided the stringent temperature control and byproduct handling are feasible.
-
For the direct oxidative cleavage of the dioxolane ring to a glycol monoester, modern catalytic methods are superior. NHPI/Co(II) catalysis stands out as an exceptionally green and mild option for many substrates. For broader applicability or where radical chemistry is a concern, ruthenium-catalyzed oxidation offers a robust and efficient, albeit more aggressive, alternative.
By understanding the mechanistic nuances and practical limitations of each reagent, researchers can strategically navigate these transformations to achieve their synthetic objectives with precision and efficiency.
References
-
Karimi, B., & Rajabi, J. (2003). Efficient Aerobic Oxidation of Acetals to Esters Catalyzed by N-Hydroxy phthalimide (NHPI) and Co(II) under Mild Conditions. Synthesis, 2003(15), 2373-2377. [Link]
-
Deslongchamps, P., et al. (1974). The Oxidation of Acetals by Ozone. Canadian Journal of Chemistry, 52(21), 3651-3664. [Link]
-
Murahashi, S. I., Oda, Y., & Naota, T. (2006). Ruthenium-Catalyzed Oxidation of Cyclic Acetals with tert-Butyl Hydroperoxide. A Facile Synthesis of Glycol Monoesters. Chemistry Letters, 16(5), 451-454. [Link]
-
Deslongchamps, P., et al. (1974). The Oxidation of Acetals by Ozone. Canadian Journal of Chemistry, 52(21), 3651-3664. [Link]
-
Gäb, S., et al. (2009). Oxidation of cyclic acetals by ozone in ionic liquid media. Chemical Communications, (42), 6439-6441. [Link]
-
Gäb, S., et al. (2009). Oxidation of cyclic acetals by ozone in ionic liquid media. Chemical Communications, (42), 6439-6441. [Link]
-
Boiling, M. J., et al. (2008). The Dess-Martin periodinane. Organic Syntheses, 85, 219-227. [Link]
-
Murahashi, S. I. (2004). Ruthenium-Catalyzed Oxidation for Organic Synthesis. Science of Synthesis. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Murahashi, S. I., et al. (2002). Ruthenium-catalyzed oxidative transformation of alcohols and aldehydes to esters and lactones. The Journal of Organic Chemistry, 67(22), 7606-7613. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]
-
Chemistry Steps. Swern Oxidation. [Link]
-
NPTEL. (2015). Lecture 10 - Dess-Martin periodinane oxidation. [Link]
-
Wikipedia. Dioxolane. [Link]
-
Chemistry Steps. The Mechanism of Swern Oxidation. [Link]
-
Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
SynArchive. Swern Oxidation. [Link]
-
McMurry, J. (2018). Oxidation of Alkenes: Cleavage to Carbonyl Compounds. Organic Chemistry (9th ed.). [Link]
-
Wikipedia. Pyridinium chlorochromate. [Link]
-
Organic Chemistry Portal. Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
LibreTexts Chemistry. Oxidation by PCC (pyridinium chlorochromate). [Link]
-
LibreTexts Chemistry. Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conversion of Primary Alcohols and Aldehydes into Methyl Esters by Ruthenium-Catalysed Hydrogen Transfer Reactions [organic-chemistry.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Enhanced Reactivity in Dioxirane C-H Oxidations via Strain Release: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US4628108A - Production of 2-substituted-1,3-dioxolanes from 1,3-dioxolane and formaldehyde - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 8.8 Oxidation of Alkenes: Cleavage to Carbonyl Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficient Aerobic Oxidation of Acetals to Esters Catalyzed by N-Hydroxy phthalimide (NHPI) and Co(II) under Mild Conditions [organic-chemistry.org]
Reactivity Comparison: 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone vs. Garner's Aldehyde
[1]
Executive Summary
This guide provides a technical comparison between two pivotal chiral pool building blocks: Garner’s Aldehyde (derived from serine) and 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (often derived from D-mannitol or lactic acid, referred to herein as the Dioxolanyl Ethanone ).
While both serve as electrophilic anchors for extending chiral carbon chains, they occupy distinct niches in synthesis. Garner’s Aldehyde is the standard for accessing chiral secondary amino-alcohols, characterized by high electrophilicity but significant configurational instability (racemization risk). In contrast, the Dioxolanyl Ethanone is a robust ketone scaffold used to generate chiral tertiary alcohols or to serve as a stable, oxidation-resistant precursor. This guide analyzes their stereoelectronic profiles, nucleophilic addition outcomes, and handling protocols.
Part 1: Structural & Electronic Profiling
The Contenders
| Feature | Garner's Aldehyde | Dioxolanyl Ethanone |
| IUPAC Name | tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | This compound |
| Core Structure | Oxazolidine (N,O-acetal) | Dioxolane (O,O-acetal) |
| Electrophile | Aldehyde (High reactivity) | Methyl Ketone (Moderate reactivity) |
| Chiral Origin | L-Serine (Amino Acid Pool) | D-Mannitol / Lactic Acid (Carbohydrate Pool) |
| Key Product Class | syn- or anti-1,2-Amino Alcohols (2°) | 1,2-Diol-3-ols (3° Alcohols) |
| Stability | Low: Prone to racemization on silica and basic conditions.[1] | High: Resistant to racemization; stable on silica. |
Stereoelectronic Drivers
The reactivity difference is dictated by the electrophilicity of the carbonyl and the chelating ability of the protecting group .
-
Garner's Aldehyde: The N-Boc group is electron-withdrawing, increasing the electrophilicity of the aldehyde. However, the carbamate oxygen is a poor Lewis base compared to an ether, making chelation control difficult without specific Lewis acids. The steric bulk of the Boc group often enforces Felkin-Anh (non-chelation) control.
-
Dioxolanyl Ethanone: The ketone is inherently less electrophilic. However, the dioxolane ring contains two ether oxygens capable of forming stable 5-membered chelates with metals (Mg, Ti, Zn). This allows for switchable stereoselectivity (Chelation vs. Felkin-Anh) based on the choice of nucleophile and Lewis acid.
Part 2: Nucleophilic Addition & Stereocontrol[2]
The critical decision point for researchers is the stereochemical outcome of nucleophilic addition (e.g., Grignard, Organolithium).
Garner's Aldehyde: The Racemization vs. Selectivity Trade-off
Additions to Garner's aldehyde are governed by the Felkin-Anh Model . The nucleophile attacks from the face opposite the bulky substituent (the Boc-protected nitrogen).
-
Outcome: Predominantly anti-Felkin (which corresponds to the syn-amino alcohol relationship, e.g., (S,S)-product from (S)-aldehyde).
-
Risk: The
-proton is acidic. Basic nucleophiles or elevated temperatures (>-70°C) cause enolization and loss of optical purity.
Dioxolanyl Ethanone: Accessing Quaternary Stereocenters[3]
Additions to the ketone create a tertiary alcohol . Because the ketone has a methyl group (medium size) instead of a hydrogen (small size), the steric differentiation between the faces is more pronounced than in aldehydes, often leading to higher diastereoselectivity.
-
Non-Chelating Conditions (Felkin-Anh): Nucleophile attacks anti to the largest group (the dioxolane oxygen).
-
Chelating Conditions (Cram-Chelate): Use of Lewis acids (TiCl
, MgBr ) locks the carbonyl and the ring oxygen, reversing selectivity to the syn-face.
Visualization of Stereochemical Pathways
Part 3: Experimental Protocols
Protocol A: Nucleophilic Addition to Garner's Aldehyde (Strict Control)
Objective: Synthesis of chiral secondary amino-alcohol without racemization.
Reagents: (S)-Garner's Aldehyde, Organolithium or Grignard Reagent (R-Li/R-MgX), Dry THF.
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve (S)-Garner's Aldehyde (1.0 equiv) in anhydrous THF (0.1 M).
-
Temperature Control (Crucial): Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Expert Note: Never perform this reaction at 0°C. The rotational barrier of the Boc group and the acidity of the
-proton lead to rapid racemization at higher temperatures.
-
-
Addition: Add the nucleophile (1.2 equiv) dropwise over 30 minutes via syringe pump. Keep the internal temperature below -70°C.
-
Quench: Quench the reaction at -78°C with saturated NH
Cl solution or MeOH. Do not warm up before quenching. -
Workup: Warm to room temperature, extract with Et
O, dry over MgSO , and concentrate. -
Purification: Flash chromatography on silica (neutralized with 1% Et
N to prevent acid-catalyzed deprotection).
Protocol B: Chelation-Controlled Addition to Dioxolanyl Ethanone
Objective: Synthesis of syn-tertiary alcohol (diastereoselective).
Reagents: this compound, Grignard Reagent (R-MgBr), TiCl
-
Preparation: Dissolve the ketone (1.0 equiv) in anhydrous CH
Cl (DCM favors chelation over THF). -
Chelation Step: Cool to -78°C. Add TiCl
(1.0 equiv) or rely on the Mg(II) of the Grignard if using non-coordinating solvents. Stir for 10 mins to form the chelate. -
Addition: Add R-MgBr (1.5 equiv) slowly.
-
Expert Insight - The Halide Effect: Use Bromides or Iodides (R-MgI) for better diastereoselectivity in chelation-controlled additions compared to Chlorides. The larger halide destabilizes the non-chelated transition states [1].
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C.
-
Quench: Pour into cold Rochelle's salt solution (potassium sodium tartrate) to break up the titanium/magnesium emulsions vigorously.
Part 4: Decision Matrix
Use this table to select the correct building block for your target molecule.
| Requirement | Choose Garner's Aldehyde | Choose Dioxolanyl Ethanone |
| Target Moiety | Sphingosines, Amino Acids, 1,2-Amino Alcohols | 1,2,3-Triols, Tertiary Alcohols, Quaternary Centers |
| Reaction Type | Wittig Olefination, Reductive Amination | Grignard Addition (to 3° alcohol), Aldol Condensation |
| Handling | Requires -78°C; Freshly distilled/purified | Stable at RT; Long shelf life |
| Scale-up | Difficult (Cryogenic requirements, unstable) | Easy (Robust, can be distilled) |
| Stereoselectivity | Moderate (3:1 to 10:1 anti) | High (Variable based on Lewis Acid, up to >20:1) |
Synthesis Logic Diagram
References
-
Unmasking the halide effect in diastereoselective Grignard reactions. Source: National Institutes of Health (NIH) / PMC. Context: Details the impact of Mg-halides on chelation control in alpha-alkoxy ketones.
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Source: Beilstein Journal of Organic Chemistry.[2] Context: Comprehensive review of Garner's aldehyde synthesis, stability, and racemization issues.
-
Stereoselective Nucleophilic Additions to Aldehydes (Felkin-Anh Model). Source: LibreTexts / Chemistry. Context: Foundational theory for predicting stereochemical outcomes in chiral aldehydes vs ketones.
-
This compound Compound Summary. Source: PubChem.[3] Context: Chemical and physical properties of the dioxolanyl ethanone.[4]
Comparative Mass Spectrometry Guide: Fragmentation of Cyclic Ketal Protecting Groups
Focus: Acetonide (Isopropylidene) vs. Ethylene/Propylene Ketals
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of ketone protecting groups. While "acetonide" strictly refers to the isopropylidene acetal of a diol, the term is frequently conflated in analytical contexts with cyclic ketals (1,3-dioxolanes and 1,3-dioxanes) used to protect ketones. This guide objectively compares the fragmentation mechanics, diagnostic ions, and stability of these groups to aid researchers in structural elucidation and protecting group verification.
Part 1: The Chemistry of Protection
To interpret the mass spectra accurately, we must first distinguish the structural moieties. The fragmentation behavior is dictated by the ring size and the substituents at the C2 position (the former carbonyl carbon).
| Common Name | Chemical Structure | Derivation | Primary Use |
| Ethylene Ketal | 1,3-Dioxolane | Ketone + Ethylene Glycol | Standard ketone protection |
| Propylene Ketal | 1,3-Dioxane | Ketone + 1,3-Propanediol | Stable ketone protection |
| Acetonide | 2,2-Dimethyl-1,3-dioxolane | Diol + Acetone | Standard diol protection |
Note on Nomenclature: A "protected ketone" is typically an Ethylene Ketal . An "acetonide" is a protected diol . However, because both form five-membered dioxolane rings containing oxygen, their MS fragmentation pathways (specifically
Part 2: Comparative Fragmentation Analysis
Mechanism: -Cleavage and Oxonium Ion Formation
The driving force in the fragmentation of all cyclic ketals is the ionization of the oxygen lone pair, followed by
A. Ethylene Ketals (1,3-Dioxolanes)
-
Dominant Pathway:
-cleavage of the C4–C5 bond is less favorable than the loss of alkyl substituents at C2. However, for unsubstituted ethylene ketals, the ring fragmentation often yields a characteristic series. -
Diagnostic Ion (m/z 73): The cleavage of the dioxolane ring frequently generates the
ion at m/z 73 . -
Diagnostic Ion (m/z 99): If the ketone has a methyl group,
-cleavage leads to m/z 99 (cyclic oxonium).
B. Acetonides (Isopropylidene Acetals)
-
Dominant Pathway: The presence of the gem-dimethyl group at C2 makes the loss of a methyl radical (
) extremely favorable. -
Diagnostic Ion (M-15): The spectrum is almost always dominated by an intense
peak. The resulting cation is tertiary and highly stabilized by the adjacent oxygens. -
Absence of Molecular Ion: In Electron Ionization (EI), the molecular ion (
) is often invisible because the M-15 fragmentation is so fast.
Visualization of Fragmentation Pathways[1][2][3][4]
Figure 1: Comparative fragmentation pathways. Acetonides favor methyl loss (M-15), while Ethylene Ketals favor ring cleavage (m/z 73/87).
Part 3: Data Comparison & Performance Metrics
The following table summarizes the diagnostic fingerprints for identifying these groups in EI-MS (70 eV).
| Feature | Ethylene Ketal (1,3-Dioxolane) | Propylene Ketal (1,3-Dioxane) | Acetonide (Isopropylidene) |
| Primary Diagnostic Ion | m/z 73 ( | m/z 87 ( | [M-15]+ (Loss of |
| Secondary Ion | m/z 99 (if methyl ketone) | m/z 113 | m/z 43 (Acetyl), m/z 59 |
| Molecular Ion ( | Moderate (often visible) | Moderate to High | Very Low (often absent) |
| McLafferty Rearrangement | Suppressed (No C=O) | Suppressed | N/A (Diol protection) |
| Key Interference | Trimethylsilyl (TMS) at m/z 73 | Fatty acid esters (m/z 87) | Acetyl groups (m/z 43) |
| Structural Insight | Indicates protected carbonyl | Indicates protected carbonyl | Indicates 1,2 or 1,3-diol |
Experimental Stability: EI vs. ESI
-
Electron Ionization (EI): Hard ionization.[1][2] Acetonides fragment extensively. Use this for structural fingerprinting.
-
Electrospray Ionization (ESI): Soft ionization.
-
Ethylene Ketals: Form stable
and adducts. -
Acetonides: susceptible to hydrolysis in the source if acidic mobile phases are used.
-
Recommendation: For Acetonides in ESI, use neutral buffers (Ammonium Acetate) to prevent in-source decay.
-
Part 4: Diagnostic Workflow & Protocol
Self-Validating Identification Protocol (EI-MS)
This protocol ensures accurate identification of the protecting group by cross-referencing diagnostic ions with retention indices.
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in 1 mL of dry Dichloromethane (DCM).
-
Validation Check: Ensure solvent is neutral; traces of HCl in CHCl3 can deprotect the ketal/acetonide before injection.
Step 2: GC-MS Acquisition
-
Inlet: 250°C, Split 20:1.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Source Temp: 230°C. Note: High source temps (>250°C) can induce thermal degradation of thermally labile acetonides.
Step 3: Spectral Analysis (Decision Tree) Follow the logic flow below to categorize the protecting group.
Figure 2: Diagnostic decision tree for identifying ketal/acetal protecting groups based on EI-MS fragmentation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Standard reference for stability and deprotection conditions of dioxolanes and acetonides).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage and oxonium ion stability).
-
Vouros, P., & Biemann, K. (1970). Mass spectra of 1,3-dioxolanes and 1,3-dioxanes. Organic Mass Spectrometry, 3(10), 1317–1327. (Definitive study on the m/z 73 and 87 diagnostic ions).
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Source for standard spectra of 2,2-dimethyl-1,3-dioxolane vs. 2-methyl-1,3-dioxolane).
Sources
Structural Validation of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: A Comparative Technical Guide
Executive Summary
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (often derived from the chiral pool, e.g., D-mannitol or L-ascorbic acid) represents a critical chiral building block in the synthesis of antifungals and broad-spectrum antibiotics. However, its structural validation presents a distinct challenge: the molecule is typically a low-melting solid or viscous oil at room temperature , rendering standard single-crystal X-ray diffraction (SC-XRD) impossible without modification.
This guide compares three structural validation methodologies:
-
Crystalline Derivatization (The Industry Standard): Converting the ketone to a hydrazone/semicarbazone.
-
In-Situ Cryo-Crystallography (The Advanced Alternative): Direct crystallization of the neat liquid.
-
NMR Spectroscopy (The Baseline): Non-crystallographic validation.
Recommendation: For unambiguous assignment of absolute configuration (AC) in a GMP environment, Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNP) is the superior workflow due to high crystallization success rates and improved anomalous scattering potential.
The Challenge: Chirality and Physical State
The dioxolane ring is conformationally flexible, often leading to "disorder" in crystal lattices even when solid. Furthermore, as a "light-atom" structure (C, H, O only), determining absolute configuration via anomalous dispersion (Flack parameter) is statistically difficult using standard Molybdenum (Mo) radiation sources.
Decision Matrix: Selecting the Validation Route
The following logic flow illustrates the decision process for selecting the optimal validation method based on sample state and equipment availability.
Figure 1: Strategic decision workflow for structural validation of liquid/low-melting chiral ketones.
Comparative Analysis of Methodologies
Method A: Crystalline Derivatization (Recommended)
This method involves reacting the ketone with a hydrazine derivative to form a crystalline solid with a higher melting point.
-
Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.[1]
-
Why it works: The introduction of the dinitrophenyl moiety adds rigidity (pi-stacking interactions) and increases the melting point significantly (typically >100°C). It also adds Nitrogen and Oxygen atoms, slightly improving the anomalous signal for absolute structure determination if Copper (Cu) radiation is used.
Method B: In-Situ Cryo-Crystallography
This technique grows a single crystal directly from the liquid phase inside a capillary on the diffractometer using a focused laser or cold stream (Optical Heating and Crystallization Device - OHCD).
-
Why it works: It bypasses the need for chemical modification.
-
Risk: High failure rate. The dioxolane ring flexibility often results in plastic crystals or twinning.
Method C: NMR Spectroscopy[2]
-
Why it works: Fast confirmation of connectivity.
-
Limitation: Cannot determine absolute stereochemistry (R vs S) without chiral derivatizing agents (e.g., Mosher's acid), which requires reducing the ketone to an alcohol first—adding another step of chemical ambiguity.
Performance Data Summary
| Metric | Method A: 2,4-DNP Derivatization | Method B: In-Situ Cryo-XRD | Method C: NMR (NOESY/COSY) |
| Sample State | Solid (Crystalline) | Liquid/Oil | Liquid |
| Time to Result | 24-48 Hours | 4-8 Hours (if successful) | < 1 Hour |
| Success Rate | High (>90%) | Low (<30% for this class) | Very High (100%) |
| Absolute Config | Yes (via anomalous dispersion) | Yes (if crystal quality permits) | No (Relative only) |
| Equipment Cost | Standard Lab + XRD | Specialized Cryo-XRD | Standard NMR |
| Confidence Level | Gold Standard | High (but technically demanding) | Medium |
Detailed Experimental Protocols
Protocol A: Synthesis of the 2,4-DNP Derivative
Use this protocol to generate X-ray quality crystals from the liquid ketone.
Reagents:
-
2,4-Dinitrophenylhydrazine (1.1 eq)
-
Ethanol (solvent)
-
Conc. H₂SO₄ (catalyst)
Workflow:
-
Preparation of Brady’s Reagent: Dissolve 2,4-DNP (1.0 g) in concentrated H₂SO₄ (2 mL). Slowly add this to ethanol (15 mL) with stirring. Caution: Exothermic.
-
Reaction: Add the ketone (dissolved in minimal ethanol) to the freshly prepared Brady's reagent.
-
Precipitation: A yellow/orange precipitate should form immediately. If not, heat gently to 50°C for 5 minutes, then cool.
-
Recrystallization (Critical Step):
-
Filter the crude solid.[1]
-
Dissolve in a hot mixture of Ethanol/Ethyl Acetate (3:1).
-
Allow to cool very slowly (over 12 hours) in a Dewar flask to promote large, single-crystal growth suitable for X-ray.
-
-
Validation: Select a prism-like crystal (approx. 0.2 x 0.2 x 0.2 mm) for mounting.
Protocol B: In-Situ Cryo-Crystallography (Zone Melting)
Use this protocol if chemical modification is strictly forbidden.
Equipment: Diffractometer with N₂ cryostream (100 K) and OHCD (IR Laser).
Workflow:
-
Loading: Fill a Lindemann glass capillary (0.3 mm diameter) with the neat liquid ketone. Seal both ends.
-
Mounting: Mount the capillary on the goniometer head.
-
Flash Cooling: Rapidly cool the stream to 100 K. The liquid will likely form a poly-crystalline or amorphous glass.
-
Zone Melting:
-
Use the IR laser to melt a small zone of the sample.
-
Slowly translate the molten zone along the capillary axis.
-
As the zone moves, a single crystal seed may propagate behind the molten interface.
-
-
Annealing: Once a single domain is identified (via diffraction spots), cycle the temperature slightly below the melting point to reduce mosaicity.
Mechanistic Visualization: Derivatization Pathway
The following diagram details the chemical transformation and the resulting stabilization that facilitates crystallization.
Figure 2: Mechanistic pathway for stabilizing the flexible dioxolane ketone into a rigid hydrazone lattice.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. (Foundational text on Absolute Configuration). [Link]
- Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Chemistry, Oxford University Press.
Sources
Comparing protecting group stability: Acetonide vs Benzylidene in ketones
[1][2]
Executive Summary: Strategic Selection
In complex molecule synthesis—particularly carbohydrate and polyketide chemistry—the choice between Acetonide (Isopropylidene acetal) and Benzylidene acetal is rarely arbitrary. It is a strategic decision dictated by three factors: regioselectivity of formation , orthogonality of deprotection , and downstream synthetic utility .
While both groups protect diols by masking them as cyclic acetals/ketals, their behaviors diverge significantly:
-
Acetonide: The "Kinetic" Choice.[1] Best for 1,2-diols (forming 5-membered dioxolanes). It is highly acid-sensitive but stable to hydrogenolysis and strong nucleophiles.
-
Benzylidene: The "Thermodynamic" Choice.[1][2] Best for 1,3-diols (forming 6-membered dioxanes). It offers orthogonal stability (cleavable by hydrogenolysis) and unique functionalization potential (regioselective ring opening to benzyl ethers or benzoates).
Quick Selection Matrix
| Feature | Acetonide (Isopropylidene) | Benzylidene Acetal |
| Precursor | Acetone / 2,2-Dimethoxypropane | Benzaldehyde / |
| Formation Preference | 1,2-diols (5-membered ring) | 1,3-diols (6-membered ring) |
| Acid Stability | Low (Hydrolyzes rapidly) | Moderate (More stable than acetonide) |
| Hydrogenolysis ( | Stable | Labile (Cleaves to Toluene + Diol) |
| Base/Nucleophile Stability | Excellent | Excellent (but sensitive to strong bases like |
| Strategic Utility | Pure protection | Can be opened to Benzyl ethers or Benzoates |
Mechanistic Drivers: Thermodynamics vs. Kinetics[2]
To control these groups, one must understand the conformational analysis driving their formation.
Regioselectivity: The 5 vs. 6 Rule
-
Acetonide (Gem-Dimethyl Effect): The presence of two methyl groups on the quaternary carbon introduces steric bulk. In a 6-membered ring (1,3-dioxane), one methyl group is forced into an axial position, creating severe 1,3-diaxial interactions. Therefore, acetonides preferentially form 5-membered rings (1,2-dioxolanes) on cis-diols, where these interactions are minimized [1].
-
Benzylidene (Equatorial Preference): The phenyl group is bulky but can adopt a purely equatorial position in a chair-like 6-membered ring. Consequently, benzylidenes are the thermodynamic product for 1,3-diols , forming stable 1,3-dioxanes [2].
Hydrolysis Mechanism
Both groups hydrolyze via an A1 mechanism involving protonation of an acetal oxygen, followed by rate-limiting formation of an oxocarbenium ion.
-
Acetonide: Formation of the oxocarbenium ion is facilitated by the inductive effect of the two methyl groups (stabilizing the partial positive charge), making acetonides generally more acid-labile than benzylidenes in comparable acyclic systems.
-
Benzylidene: While the phenyl group offers resonance stabilization, the inductive electron-withdrawing nature of the aromatic ring often renders the benzylidene slightly more resistant to mild acid hydrolysis compared to the acetonide [3].
Visualizing the Decision Process
The following logic flow illustrates the selection criteria based on substrate structure and deprotection needs.
Figure 1: Decision tree for selecting between Acetonide and Benzylidene protection based on substrate topology and synthetic strategy.
Advanced Utility: The Benzylidene Advantage
The benzylidene acetal is not just a protecting group; it is a synthetic handle. Unlike the acetonide, which is typically only put on and taken off, the benzylidene acetal can be regioselectively opened .
Reductive Opening (The "Benzyl Ether" Route)
Treating a 4,6-O-benzylidene (common in sugars) with a bulky hydride source (e.g.,
-
Regioselectivity: Controlled by the Lewis acid and solvent. For example, in glucose derivatives,
typically gives the 4-O-benzyl ether (free 6-OH), while can favor the 6-O-benzyl ether [4].
Oxidative Opening (Hanessian-Hullar Reaction)
Treatment with N-Bromosuccinimide (NBS) opens the benzylidene to form a benzoate ester and a primary bromide .[3] This is a powerful method for introducing halides for subsequent substitution reactions [5].[1]
Experimental Protocols
Protocol A: Formation of Acetonide (Kinetic Control)
Best for 1,2-diols.
-
Reagents: Substrate (1.0 equiv), 2,2-Dimethoxypropane (DMP) (3.0–5.0 equiv),
-Toluenesulfonic acid ( TsOH) (0.05 equiv). -
Solvent: Anhydrous Acetone (or DMF if solubility is poor).
-
Procedure:
-
Add DMP and
TsOH.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Stir at Room Temperature (RT) for 1–4 hours.
-
Quench: Add
to neutralize acid (pH > 7).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Workup: Concentrate in vacuo. Partition between EtOAc/Water. Wash organic layer with brine.
-
Note: The use of DMP drives the equilibrium by producing methanol, which is not removed, but the large excess of DMP favors the product. For difficult substrates, use acetone as solvent and a Dean-Stark trap (though DMP is usually sufficient).
Protocol B: Formation of Benzylidene (Thermodynamic Control)
Best for 1,3-diols.
-
Reagents: Substrate (1.0 equiv), Benzaldehyde dimethyl acetal (1.2–1.5 equiv), Camphorsulfonic acid (CSA) (0.1 equiv).
-
Solvent: Anhydrous Acetonitrile or DMF.[1]
-
Procedure:
-
Validation: NMR will show the characteristic benzylic proton singlet (
5.5–5.6 ppm).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol C: Orthogonal Cleavage (Hydrogenolysis of Benzylidene)
Acetonides will remain intact under these conditions.[1]
-
Reagents: Substrate, 10% Pd/C (10–20 wt%),
gas (1 atm). -
Solvent: MeOH or EtOAc.
-
Procedure:
-
Purge reaction vessel with
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Add catalyst carefully (wet with solvent to prevent ignition).[1]
-
Saturate atmosphere with
(balloon). -
Stir vigorously at RT for 2–12 hours.
-
Workup: Filter through Celite to remove Pd. Concentrate.
-
-
Result: Benzylidene is converted to Toluene + Free Diol.
References
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[1] Thieme. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[5] Link
- Smith, S. W., & Anderson, J. (2008). Relative Stability of Cyclic Acetals. Journal of Organic Chemistry, 73(20), 8001-8005.
-
Garegg, P. J., et al. (1982). Reductive Ring Openings of Benzylidene Acetals. Carbohydrate Research, 108, 97-101. Link
-
Hanessian, S., & Plessas, N. R. (1969). The Reaction of O-Benzylidene Sugars with N-Bromosuccinimide. Journal of Organic Chemistry, 34(4), 1035–1044. Link
Comparative Guide: GC-MS Analysis of Volatile Dioxolane Derivatives
Topic: GC-MS Analysis Protocols for Volatile Dioxolane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The analysis of volatile 1,3-dioxolane derivatives—often encountered as protecting groups in organic synthesis, flavor compounds, or metabolic byproducts—presents a unique triad of challenges: isomeric complexity (cis/trans) , hydrolytic instability , and extensive fragmentation under standard Electron Impact (EI) ionization.
This guide moves beyond generic protocols to objectively compare the performance of separation phases (Non-polar vs. Polar), introduction systems (Headspace vs. Liquid Injection), and ionization modes. It culminates in a "Gold Standard" protocol designed for self-validating accuracy in pharmaceutical and research applications.
Part 1: Critical Control Points & Stability
The Causality of Error
Before selecting a column or injector, the analyst must address the inherent instability of the dioxolane ring. Dioxolanes are cyclic acetals/ketals; they are thermodynamically stable in basic media but kinetically labile in acidic environments.
The Self-Validating Rule:
Any sample preparation protocol for dioxolanes must maintain a pH > 7.5. If the matrix is acidic (e.g., fruit extracts, certain reaction mixtures), immediate neutralization with triethylamine or sodium bicarbonate is required to prevent "ghost" aldehyde/ketone peaks caused by on-column hydrolysis.
Part 2: Comparative Analysis of Chromatographic Separation
Objective: Maximize resolution (
Comparison: 5%-Phenyl-methylpolysiloxane (e.g., DB-5ms) vs. Polyethylene Glycol (e.g., DB-WAX)
| Feature | Non-Polar (DB-5ms / HP-5) | Polar (DB-WAX / HP-INNOWax) | Verdict for Dioxolanes |
| Separation Mechanism | Boiling point (Dispersive forces) | Hydrogen bonding & Dipole-dipole | Polar wins for isomers |
| Isomer Resolution | Poor ( | Excellent ( | DB-WAX |
| Thermal Stability | High ( | Lower ( | DB-5ms |
| Water Tolerance | High | Low (Water degrades phase) | DB-5ms |
| Peak Shape | Sharp for non-polar derivatives | Can tail if free hydroxyls are present | DB-WAX |
Expert Insight: While DB-5ms is the standard workhorse for GC-MS, it often fails to resolve cis/trans dioxolane isomers, resulting in co-eluting "shoulders" that complicate quantitation. The DB-WAX column is the superior choice for isomeric purity analysis , provided the sample is water-free. If high-temperature bake-out is required for matrix removal, a mid-polar phase (e.g., DB-1701, 14%-Cyanopropyl-phenyl) serves as a robust compromise.
Part 3: Sample Introduction Systems
Objective: Maximize sensitivity while preventing thermal degradation.
Comparison: Headspace (HS-SPME) vs. Liquid Injection (Split/Splitless)
1. Headspace Solid Phase Microextraction (HS-SPME)
-
Mechanism: Equilibrium extraction of volatiles from the headspace above the sample.
-
Pros: "Dirty" matrices (plasma, reaction slurries) are left behind; zero non-volatile contamination of the liner.
-
Cons: Competition for fiber sites; requires strict temperature control.
-
Best Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small, volatile dioxolane rings (C3-C7).
2. Liquid Injection
-
Mechanism: Direct transfer of solvent + analyte into the hot inlet.
-
Pros: 100% transfer of analyte; simpler quantification (no equilibrium constants).
-
Cons: Non-volatile residue accumulates in the liner, catalyzing thermal decomposition of labile dioxolanes.
Decision Matrix:
-
Use HS-SPME if: The matrix is aqueous, biological, or highly acidic/basic.
-
Use Liquid Injection if: The dioxolane has a boiling point
or if you are quantifying trace impurities in a clean organic solvent.
Part 4: Mass Spectrometry & Fragmentation Logic
Objective: Unambiguous identification despite weak molecular ions.
Dioxolanes under 70 eV EI conditions exhibit a characteristic fragmentation pattern dominated by
Fragmentation Pathway Diagram
The following diagram illustrates the competing fragmentation pathways for a 2-substituted-1,3-dioxolane.
Figure 1: Primary fragmentation pathways for 2-substituted-1,3-dioxolanes under 70 eV Electron Impact. The loss of the C2 substituent is typically the dominant process.
Comparison: EI vs. Chemical Ionization (CI)
| Parameter | Electron Impact (EI) | Chemical Ionization (CI - Methane/Ammonia) |
| Molecular Ion ( | Often invisible ( | Dominant |
| Structural Info | High (Fingerprint fragments). | Low (Little structural detail). |
| Application | Library matching (NIST). | Confirming Molecular Weight (MW). |
Recommendation: Use EI for routine quantitation using the stable
Part 5: The "Gold Standard" Protocol
Synthesized Methodology for Volatile Dioxolanes
This protocol assumes a generic 2-alkyl-1,3-dioxolane target in a complex matrix.
Sample Preparation (Self-Validating pH Step)
-
Step 1: Aliquot 2 mL of sample into a 10 mL headspace vial.
-
Step 2 (Critical): Add 10
L of 5% Triethylamine (TEA) in water. Rationale: Buffers pH to prevent hydrolysis. -
Step 3: Add 0.5 g NaCl. Rationale: Salting out effect increases headspace partition coefficient (
) for polar dioxolanes. -
Step 4: Spike with Internal Standard (e.g., Dioxolane-d4 or a structurally similar acetal not present in nature).
HS-SPME Extraction
-
Fiber: 50/30
m DVB/CAR/PDMS (Gray hub). -
Incubation: 40°C for 10 min (agitation 250 rpm).
-
Extraction: 20 min at 40°C. Note: Keep temperature low to avoid displacing volatiles from the Carboxen layer.
GC-MS Acquisition
-
Column: DB-WAX UI (Ultra Inert), 30 m
0.25 mm 0.25 m. -
Inlet: Split mode (10:1 to 50:1 depending on conc.), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
40°C hold for 2 min (Focus volatiles).
-
Ramp 5°C/min to 150°C (Isomer separation window).
-
Ramp 20°C/min to 240°C, hold 3 min (Bake out).
-
-
MS Source: EI mode, 230°C.
-
SIM Mode (Required for Sensitivity):
-
Target: Monitor
or (Quantifier). -
Qualifier: Monitor
73 (Ring fragment) and 45 (Ethylene oxide fragment).
-
Part 6: Troubleshooting & Validation
| Symptom | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in liner or column; Water accumulation. | Use Ultra Inert liners; Trim column (0.5m); Bake column at max temp. |
| Split Peaks | Column overload or Injection solvent mismatch. | Increase Split ratio; Ensure sample solvent polarity matches column (not an issue in HS-SPME). |
| Missing Peaks | Acidic hydrolysis in vial. | Check pH. Ensure TEA was added. |
| Ratio Mismatch | Co-elution of matrix interference. | Switch Quant/Qual ions; Verify resolution on DB-WAX. |
References
-
Comparison of GC Columns for Dioxin/Furan Separation Source: National Institutes of Health (NIH) Relevance: Establishes the baseline for polar vs. non-polar column selection in heterocyclic oxygenated compounds. [Link]
-
Headspace SPME vs. Liquid Injection for Volatiles Source: Journal of Chromatographic Science / PubMed Relevance: Provides comparative data on sensitivity and volatile recovery ranges (C8-C12) relevant to dioxolane derivatives. [Link]
-
1,3-Dioxolane Protection and Stability Source: Organic Chemistry Portal Relevance: Defines the chemical stability profile (acid sensitivity) necessitating the pH buffering step in the protocol. [Link]
-
Electron Ionization vs. Chemical Ionization Mechanisms Source: LCGC International Relevance: Explains the physics of 70 eV fragmentation, supporting the selection of fragment ions over molecular ions for quantitation. [Link]
-
Optimization of SPME for Volatile Compounds Source: Korea Science Relevance: Validates the use of DVB/CAR/PDMS fibers for maximizing recovery of small volatile heterocycles. [Link]
Sources
Safety Operating Guide
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone proper disposal procedures
Executive Summary: Operational Safety & Compliance
As researchers, we often treat disposal as a secondary logistical task. However, for functionalized ketals like 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (CAS: 161972-09-4), disposal is a critical control point. This compound presents a dual challenge: it is a flammable liquid (Flash Point: 56°C) and possesses a labile dioxolane ring sensitive to acidic hydrolysis.
Improper handling does not just risk regulatory non-compliance (RCRA violations); it risks immediate safety hazards through unexpected exothermic hydrolysis or solvent incompatibility. This guide provides a scientifically grounded, self-validating protocol for the safe sequestration and disposal of this specific chemical.
Chemical Profile & Critical Hazard Data
To manage waste effectively, you must understand the physicochemical drivers of the hazard.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| CAS Number | 161972-09-4 | Unique identifier for waste profiling. |
| Flash Point | 56°C (133°F) | Classified as Ignitable (D001). Requires grounding/bonding. |
| Boiling Point | 186°C | Low volatility at room temp, but vapors accumulate in headspaces. |
| Density | 1.026 g/cm³ | Heavier than some solvents; may sink in aqueous biphasic spills. |
| Reactivity | Acid-Sensitive | CRITICAL: Hydrolyzes in acidic media to form diols and acetone. |
Pre-Disposal Assessment & Segregation
The Golden Rule of Dioxolane Disposal: Never commingle with acidic waste streams.
The dioxolane moiety acts as a protected diol. In the presence of strong acids (common in HPLC waste streams containing TFA or Formic Acid), the acetal functionality will cleave. This hydrolysis is exothermic and generates acetone, effectively lowering the flash point of your waste mixture and increasing vapor pressure unexpectedly.
Segregation Protocol
-
Stream A (Compatible): Non-halogenated organic solvents (Acetone, Ethyl Acetate, Toluene).
-
Stream B (Compatible): Basic organic solutions (Triethylamine, Pyridine).
-
Stream C (FORBIDDEN): Acidic waste (TFA, HCl, Sulfuric Acid, Acetic Acid).
-
Stream D (FORBIDDEN): Strong Oxidizers (Peroxides, Nitric Acid).
Waste Classification Logic (Decision Tree)
Visualizing the regulatory pathway ensures your lab assigns the correct waste codes.
Figure 1: RCRA Waste Characterization Logic Flow. This specific ketone is a characteristic waste (D001) due to its flash point, unless mixed with listed solvents.
Detailed Disposal Protocols
Protocol A: Small-Scale Laboratory Disposal (< 500 mL)
Use this for residual aliquots from synthesis or expired reagents.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the coating integrity is unknown.
-
Labeling: Affix a hazardous waste label immediately.
-
Solvent Bulking: You may bulk this with other non-halogenated flammables (e.g., Acetone, Ethanol).
-
STOP: Check pH of the receiving container. If pH < 4, DO NOT ADD .
-
-
Secondary Containment: Store in a flammable safety cabinet until pickup.
Protocol B: Spill Response & Cleanup
Immediate actions for accidental release.
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
Figure 2: Immediate Spill Response Workflow. Note the emphasis on eliminating ignition sources due to the 56°C flash point.
Cleanup Steps:
-
Absorb: Do not use paper towels (combustible). Use vermiculite, sand, or commercial solvent pads.
-
Neutralize (Optional): If mixed with acid, neutralize carefully with sodium bicarbonate before absorption to prevent hydrolysis heat.
-
Disposal: Place soaked absorbent into a wide-mouth jar. Seal tightly. Treat as solid hazardous waste (D001).[7]
Regulatory Framework & Compliance
United States (RCRA/EPA)
-
Waste Code: D001 (Ignitable Characteristic).
-
Land Ban: This material is restricted from land disposal (LDR) without prior treatment (incineration).
-
Satellite Accumulation: You may store up to 55 gallons at or near the point of generation, provided the container is "under the control of the operator."
Transport (DOT)
When shipping waste off-site, the following classification applies:
-
Proper Shipping Name: Ketones, liquid, n.o.s. (this compound)
-
Hazard Class: 3 (Flammable Liquid)
-
Packing Group: III
-
UN Number: UN 1224 (Generic for ketones) or UN 1993 (Flammable liquid, n.o.s.). Check with your waste vendor for their preferred profile.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. echemi.com [echemi.com]
- 3. (R)-2,2-dimethyl-1,3-dioxolan-4-yl methyl ketone [chiralspharm.cn]
- 4. This compound | C7H12O3 | CID 13404274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. my.alfred.edu [my.alfred.edu]
Navigating the Safe Handling of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: A Guide for Laboratory Professionals
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone (CAS No. 161972-09-4). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles.
Understanding the Hazard Profile
This compound is a combustible liquid that poses several health risks, including serious eye irritation and potential damage to fertility or an unborn child. A thorough understanding of these hazards is the foundation of a robust safety protocol. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Rationale for Precaution |
| Combustible Liquid | This substance has a flashpoint that allows it to ignite when exposed to an ignition source at elevated temperatures. | Prevents fire and explosion risks in the laboratory. |
| Serious Eye Irritant | Direct contact can cause significant and potentially damaging irritation to the eyes. | Mandates the use of appropriate eye and face protection to prevent injury. |
| Suspected Reproductive Toxin | There is evidence to suggest this chemical may harm fertility or a developing fetus. | Requires stringent handling procedures to minimize exposure, especially for individuals of reproductive age. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with this compound. The following PPE is mandatory when handling this compound.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1][2] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][3][4] This combination provides comprehensive protection against splashes that could cause serious eye injury.
-
Protective Clothing: A knee-length laboratory coat must be worn to protect against skin contact.[2] For operations with a significant splash potential, a chemically resistant apron over the lab coat is recommended.[4][5] All protective clothing should be removed before leaving the designated work area.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Designated Work Area
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control vapor inhalation and potential exposure.[2][6][7][8] This is particularly important due to its suspected reproductive toxicity. The designated area should be clearly marked with a warning sign indicating the presence of a reproductive toxin.[2][7]
Pre-Handling Checklist
Before beginning any procedure, ensure the following are in place:
-
An up-to-date Safety Data Sheet (SDS) for a similar compound or the compound itself is readily accessible.
-
All necessary PPE is available and in good condition.
-
The chemical fume hood is functioning correctly.
-
An emergency eyewash station and safety shower are accessible and unobstructed.[9]
-
A spill kit appropriate for combustible liquids is readily available.
Handling Procedure
-
Transporting: When moving the chemical from storage to the work area, use a secondary container, such as a bottle carrier, to prevent spills in transit.[10]
-
Dispensing: Carefully dispense the required amount within the chemical fume hood. Keep the container closed when not in use to minimize the release of vapors.[11][12]
-
Heating: Avoid heating this combustible liquid with an open flame.[13] Use a heating mantle, water bath, or other controlled heating source.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.[6] Remove PPE in the correct order to avoid cross-contamination and wash hands and forearms thoroughly with soap and water.[6]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process. This substance is considered hazardous waste due to its flammability and potential reproductive toxicity.[2][6][7]
Waste Segregation and Collection
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be made of a material compatible with the chemical.
-
Solid Waste: Any materials contaminated with this chemical, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.[2][6] Collect these in a separate, clearly labeled solid hazardous waste container.
Labeling and Storage of Waste
-
All waste containers must be labeled with a hazardous waste tag that clearly identifies the contents, including the full chemical name and associated hazards (combustible, irritant, reproductive toxin).
-
Store waste containers in a designated satellite accumulation area that is away from ignition sources and is well-ventilated.[11] Ensure containers are kept closed except when adding waste.
Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[2][6][11]
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial to minimizing harm.
Spills
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use a spill kit with absorbent pads to contain and clean up the spill.
-
Collect all contaminated materials in a sealed bag and place them in the solid hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.[2]
-
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this compound and maintain a safe and productive research environment.
References
-
Laboratory Safety Manual - Chapter 08: Reproductive Hazards. (n.d.). UNC Policies. Retrieved from [Link]
-
Reproductive Hazards SOP. (n.d.). Wayne State University. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]
-
24-002i - General Use SOP - Reproductive Toxins. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Reproductive Toxins. (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]
-
PERSONAL PROTECTIVE EQUIPMENT (PPE). (n.d.). Boston.gov. Retrieved from [Link]
-
This procedure provides guidelines to ensure the proper selection, use, and c. (2012, June 18). University of Tennessee at Chattanooga. Retrieved from [Link]
-
How to Ensure Safe Handling & Storage of Flammable Liquids. (2016, September 16). Safety Storage Systems. Retrieved from [Link]
-
5 Tips for Working Safely with Flammable and Combustible Liquids. (2024, December 20). Storemasta Blog. Retrieved from [Link]
-
Flammable and Combustible Liquids Safe Handling and Storage. (n.d.). SDRMA. Retrieved from [Link]
-
Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (2025, January). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. hsa.ie [hsa.ie]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. utc.edu [utc.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 12. sdrma.org [sdrma.org]
- 13. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
